4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
4-chloro-2-methyl-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXLVNJPMZXECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507698 | |
| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13630-22-3 | |
| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-methyl-1-(trifluoromethyl)benzene for Advanced Research Applications
Executive Summary
This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene (CAS No. 97399-46-7), a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. The unique substitution pattern of the benzene ring—featuring a chloro group, a methyl group, and a trifluoromethyl group—imparts a distinct combination of steric and electronic properties. These characteristics make it a valuable and versatile intermediate for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, spectroscopic signatures, reactivity profile, and established safety protocols. Particular emphasis is placed on its application as a building block in drug discovery, leveraging the known benefits of trifluoromethyl and chloro moieties in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.
Identification and Molecular Structure
Correctly identifying a chemical entity is the foundation of sound scientific research. This compound is known by several synonyms, and its structural arrangement is key to its reactivity and utility.
-
IUPAC Name: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene[1]
-
Synonyms: 4-Chloro-3-methylbenzotrifluoride, 2-Chloro-5-trifluoromethyltoluene[1]
-
CAS Number: 97399-46-7[1]
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Properties
The physical properties of a compound govern its behavior in various solvents and reaction conditions. The following data, primarily computed, provides a baseline for experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 194.58 g/mol | [1] |
| Monoisotopic Mass | 194.0110124 Da | [1] |
| XLogP3 | 3.8 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
| Complexity | 155 |[1] |
Spectroscopic Profile (Expected)
For a researcher, empirical verification of a compound's identity is paramount. The expected spectroscopic data for this compound are as follows:
-
¹H NMR: The spectrum should show distinct signals in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their positions relative to each other. A singlet corresponding to the three protons of the methyl (-CH₃) group would be expected in the upfield region (approx. 2.2-2.5 ppm).
-
¹³C NMR: The spectrum will display eight unique carbon signals: five for the aromatic carbons (three protonated, two substituted) and one each for the methyl carbon, the trifluoromethyl carbon (likely a quartet due to C-F coupling), and the carbon attached to the chlorine.
-
¹⁹F NMR: A strong singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for aromatic C-H stretching, C=C ring stretching, C-Cl stretching, and strong C-F stretching vibrations associated with the trifluoromethyl group.
Synthesis and Reactivity Profile
General Synthetic Approach
While multiple proprietary synthesis routes exist, a plausible and illustrative pathway can be conceptualized based on established aromatic chemistry. The synthesis often involves a multi-step process starting from a less substituted benzene derivative, where functional groups are introduced sequentially. The choice of reaction sequence is critical to ensure correct regiochemistry, guided by the directing effects of the substituents.
Caption: Conceptual workflow for the synthesis of functionalized aromatics.
Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dictated by the interplay of its three substituents:
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine. It deactivates the aromatic ring towards electrophilic aromatic substitution and acts as a meta-director. Its presence significantly increases the acidity of ortho-protons.[3]
-
Methyl Group (-CH₃): This is a weak electron-donating group that activates the ring towards electrophilic substitution and is an ortho, para-director.
-
Chloro Group (-Cl): This substituent has competing effects. It is electron-withdrawing via induction but electron-donating via resonance. Overall, it deactivates the ring but is an ortho, para-director.
The combined effect makes the molecule's reactivity nuanced. The positions ortho to the methyl group and ortho to the chloro group are the most likely sites for further electrophilic substitution, with the final regioselectivity depending on the specific reaction conditions and the nature of the electrophile. The strong deactivation by the -CF₃ group makes reactions like Friedel-Crafts challenging.
Applications in Drug Discovery and Development
The inclusion of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, and this compound serves as a prime example of a valuable building block.[4][5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[5] Incorporating this group can block metabolic hotspots on a drug candidate, thereby increasing its biological half-life and improving its pharmacokinetic profile.[5]
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule.[4][5] This property is crucial for enhancing a drug's ability to cross cell membranes and reach its biological target. This can lead to improved absorption and distribution.
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the -CF₃ group can lower the pKa of nearby acidic or basic functional groups. This fine-tuning of electronic properties can be critical for optimizing a drug's binding affinity to its target receptor or enzyme.
-
Versatile Chemical Handle: The chloro- and methyl- groups provide reactive sites for further synthetic transformations. The chlorine can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The methyl group can be functionalized, for example, via free-radical bromination to introduce a benzylic bromide handle. This versatility allows chemists to readily incorporate this trifluoromethylated scaffold into a larger, more complex molecule.[6]
Chlorine-containing molecules represent a significant portion of FDA-approved drugs, valued for their ability to form specific halogen bonds and modulate molecular conformation.[7] The combination of both chloro and trifluoromethyl groups makes this compound a privileged scaffold for generating new chemical entities.
Safety, Handling, and Storage
Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Working with halogenated and trifluoromethylated aromatic compounds requires strict adherence to safety protocols to minimize exposure and risk.
Caption: A generalized workflow for the safe handling of chemical intermediates.
Recommended Handling Protocol
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[8][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat. Ensure gloves are inspected before use.[9]
-
Respiratory Protection: If exposure limits are likely to be exceeded, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[10]
-
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[8] Prevent the formation of aerosols. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
-
Conclusion
This compound is more than just a collection of atoms; it is a strategically designed chemical tool. Its properties, derived from a unique combination of functional groups, make it an enabling building block for researchers in medicinal chemistry and materials science. Understanding its reactivity, handling requirements, and the rationale behind its utility is essential for leveraging its full potential in the development of next-generation pharmaceuticals and other advanced materials.
References
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Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. Available from: [Link]
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LookChem. 2',4,5'-Trifluoroacetophenone CAS NO.129322-83-4. Available from: [Link]
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PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932. Available from: [Link]
- Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
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Cheméo. Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Available from: [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. Available from: [Link]
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NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Available from: [Link]
- Google Patents. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
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SpectraBase. 4-Chloro-2-nitro-1-(trifluoromethyl)benzene. Available from: [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
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PubChem. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394. Available from: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
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NIST WebBook. Benzene, 1-chloro-2-(trifluoromethyl)-. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Available from: [Link]
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An In-depth Technical Guide to 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methyl-1-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl, chloro, and methyl substitution pattern on the benzene ring imparts specific physicochemical properties that make it a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. This guide provides a comprehensive overview of the chemical's properties, synthesis, applications, and safety considerations, designed to be a key resource for professionals in the field.
Chemical Identity and Structure
The unambiguous identification of a chemical compound is foundational to scientific research and development. This compound is registered under the CAS number 13630-22-3 .[1][2] Its molecular structure consists of a benzene ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 1-position.
Molecular Formula: C₈H₆ClF₃
Synonyms:
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4-chloro-2-methylbenzotrifluoride[2]
-
5-Chlor-2-trifluormethyl-toluol[2]
-
1-chloro-3-methyl-4-(trifluoromethyl)benzene[2]
The structural arrangement of the electron-withdrawing trifluoromethyl and chloro groups, alongside the electron-donating methyl group, creates a unique electronic and steric environment on the aromatic ring, influencing its reactivity in subsequent synthetic transformations.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is crucial for its application in experimental settings. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 13630-22-3 | [1][2] |
| Molecular Weight | 194.58 g/mol | [1] |
| Molecular Formula | C₈H₆ClF₃ | [1][2] |
| Boiling Point | 160-162 °C | [1] |
| Melting Point | 158-160 °C | [1] |
| Density | 1.3105 g/cm³ (at 21 °C) | [1] |
Note: The reported melting and boiling points are unusually close and should be used with caution pending further experimental verification.
Synthesis and Manufacturing
The synthesis of substituted aromatic compounds like this compound often involves multi-step processes. A plausible and industrially relevant synthetic strategy is a multi-step pathway starting from a readily available substituted aniline, such as 4-chloro-2-methylaniline. This approach leverages well-established and scalable chemical transformations.
A key reaction in this proposed synthesis is the Sandmeyer reaction , which is a versatile method for converting primary aromatic amines into a wide range of functional groups via a diazonium salt intermediate.
Proposed Synthetic Workflow
The following diagram illustrates a logical synthetic pathway from 4-chloro-2-methylaniline to the target compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Diazotization of 4-Chloro-2-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-chloro-2-methylaniline in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the 4-chloro-2-methylbenzenediazonium chloride solution. The resulting solution is typically used immediately in the next step.
Causality: The diazotization reaction is performed at low temperatures to prevent the highly unstable diazonium salt from decomposing. The presence of excess acid is crucial to maintain the diazonium salt in its protonated form and prevent unwanted side reactions.
Step 2: Trifluoromethylation (Sandmeyer-type Reaction)
-
In a separate reaction vessel, prepare a solution of a suitable copper(I) catalyst and a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane, the Ruppert-Prakash reagent, in the presence of a fluoride source).
-
Slowly add the cold diazonium salt solution from Step 1 to the trifluoromethylating mixture. Vigorous nitrogen evolution is typically observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is typically worked up by quenching with water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or distillation to yield pure this compound.
Causality: The copper(I) catalyst is essential for the single-electron transfer process that initiates the radical-nucleophilic aromatic substitution, leading to the displacement of the diazonium group by the trifluoromethyl group. The choice of the trifluoromethylating agent and reaction conditions is critical for achieving high yield and selectivity.
Applications in Drug Discovery and Development
The strategic placement of the chloro, methyl, and trifluoromethyl groups allows for regioselective functionalization of the aromatic ring, making it a versatile intermediate for creating libraries of compounds for high-throughput screening. For instance, related structures such as 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene are known precursors to clinical-stage drug candidates like APD334, a potent antagonist of the S1P1 receptor.[5] This highlights the potential of this compound in the synthesis of novel therapeutics for a range of diseases, including autoimmune disorders and cancer.[6]
Spectroscopic Data (Predicted)
While experimental spectra for this specific compound are not widely available in public databases, the following are predicted key features based on its structure, which are invaluable for reaction monitoring and quality control.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methyl protons (CH₃) is expected in the aromatic methyl region (~2.3-2.5 ppm).
-
The aromatic protons will appear as a complex multiplet or as distinct doublets and singlets in the range of 7.0-7.8 ppm, with coupling constants characteristic of their substitution pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbon of the methyl group will appear at a characteristic upfield shift (~15-25 ppm).
-
The aromatic carbons will resonate in the typical downfield region (~120-140 ppm). The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
The carbon of the trifluoromethyl group will also be a quartet with a large coupling constant.
IR (Infrared) Spectroscopy:
-
Characteristic C-H stretching vibrations for the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
Strong C-F stretching bands for the trifluoromethyl group are expected in the region of 1100-1350 cm⁻¹.
-
The C-Cl stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.
MS (Mass Spectrometry):
-
The molecular ion peak (M⁺) would be expected at m/z 194, with a characteristic M+2 isotope peak for the presence of one chlorine atom (approximately one-third the intensity of the M⁺ peak).
-
Common fragmentation patterns would include the loss of a chlorine atom, a methyl radical, or a trifluoromethyl radical.
Safety, Handling, and Storage
As with any chemical intermediate, proper safety protocols must be strictly followed when handling this compound.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]
-
Avoid contact with skin and eyes.[2]
-
Use non-sparking tools and avoid sources of ignition as the flammability of this specific compound is not well-documented, but related compounds can be flammable.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Stability and Reactivity:
-
The compound is expected to be stable under normal storage conditions.
-
Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[8][9]
Toxicological Information:
-
Specific toxicological data for this compound is limited.[2] As a general precaution, it should be treated as a potentially hazardous substance. Avoid ingestion, inhalation, and skin/eye contact.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the pharmaceutical and chemical industries. Its unique substitution pattern provides a platform for the synthesis of a wide array of complex molecules. While some of the experimental data for this compound remains to be fully characterized in publicly accessible literature, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its likely applications based on the chemistry of structurally related compounds. As research in medicinal chemistry continues to advance, the utility of such fluorinated building blocks is expected to grow, making a thorough understanding of their chemistry essential for innovation.
References
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]
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Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from [Link]
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Rust-Oleum. (2014). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
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NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. Retrieved from [Link]
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Alchem Pharmtech. (n.d.). CAS 13630-22-3 | this compound. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)-. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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- Li, Y., et al. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(3), M871.
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An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Foreword: Navigating the Synthesis of a Key Fluorinated Building Block
4-Chloro-2-methyl-1-(trifluoromethyl)benzene is a valuable fluorinated aromatic compound, sought after for its utility as a key intermediate in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries.[1][2] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules.[3][4] This guide provides a comprehensive overview of a strategic synthetic approach to this compound, intended for researchers, chemists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by relevant literature, offering both theoretical insights and practical guidance.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound can be approached through a multi-step sequence, commencing with a readily available starting material, 3-chlorotoluene. This strategy involves the sequential introduction of the trifluoromethyl group and the chloro substituent at the desired positions. A key transformation in this pathway is the Sandmeyer reaction, a robust and versatile method for the conversion of aromatic amines into a wide array of functional groups.[3][5]
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Nitration of 3-Chlorotoluene
The initial step involves the electrophilic nitration of 3-chlorotoluene to introduce a nitro group onto the aromatic ring. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups will primarily yield 4-chloro-2-methyl-1-nitrobenzene and 2-chloro-6-methyl-1-nitrobenzene. The desired 4-chloro isomer is typically the major product due to steric hindrance at the 6-position.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask equipped with a dropping funnel, thermometer, and condenser, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 3-chlorotoluene (50 g, 0.395 mol) to the cooled sulfuric acid.
-
Prepare a nitrating mixture of concentrated nitric acid (30 mL, 0.474 mol) and concentrated sulfuric acid (60 mL).
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
Separate the organic layer and wash it with water, followed by a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The isomeric mixture can be purified by fractional distillation to isolate 4-chloro-2-methyl-1-nitrobenzene.
Causality of Experimental Choices:
-
The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.
-
Maintaining a low temperature during the addition of the nitrating mixture is crucial to control the exothermic reaction and minimize the formation of byproducts.
| Inputs | Quantity | Outputs | Expected Yield | Purity |
| 3-Chlorotoluene | 50 g | 4-Chloro-2-methyl-1-nitrobenzene | 60-70% (of the desired isomer) | >95% after purification |
| Conc. Nitric Acid | 30 mL | |||
| Conc. Sulfuric Acid | 210 mL |
Step 2: Reduction of 4-Chloro-2-methyl-1-nitrobenzene
The nitro group of 4-chloro-2-methyl-1-nitrobenzene is then reduced to an amino group to yield 5-chloro-2-methylaniline. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol:
-
In a Parr hydrogenation apparatus, combine 4-chloro-2-methyl-1-nitrobenzene (40 g, 0.233 mol), ethanol (200 mL), and a catalytic amount of 10% Palladium on carbon (Pd/C) (0.4 g).
-
Seal the apparatus and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the system with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
Once the hydrogen uptake ceases (typically after 4-6 hours), carefully vent the apparatus and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 5-chloro-2-methylaniline.
Causality of Experimental Choices:
-
Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitroarenes to anilines.
-
Ethanol is a suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.
| Inputs | Quantity | Outputs | Expected Yield | Purity |
| 4-Chloro-2-methyl-1-nitrobenzene | 40 g | 5-Chloro-2-methylaniline | >95% | >98% |
| 10% Pd/C | 0.4 g | |||
| Ethanol | 200 mL | |||
| Hydrogen Gas | 50 psi |
Step 3 & 4: Diazotization and Sandmeyer-type Trifluoromethylation
This two-step sequence is the cornerstone of the synthesis, converting the amino group of 5-chloro-2-methylaniline into the desired trifluoromethyl group. The first step is the formation of a diazonium salt, which is then subjected to a copper-catalyzed trifluoromethylation.
Caption: Key steps in the Sandmeyer-type trifluoromethylation.
Experimental Protocol:
-
Diazotization:
-
Dissolve 5-chloro-2-methylaniline (30 g, 0.212 mol) in a mixture of concentrated hydrochloric acid (60 mL) and water (100 mL) in a beaker, cooling the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (16 g, 0.232 mol) in water (40 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete. The resulting solution contains the 5-chloro-2-methylbenzenediazonium chloride.
-
-
Sandmeyer Trifluoromethylation:
-
In a separate reaction vessel, prepare a solution of a suitable trifluoromethylating agent, such as sodium trifluoromethanesulfinate (Langlois' reagent) or trifluoromethyltrimethylsilane (Ruppert-Prakash reagent), and a copper(I) catalyst (e.g., CuCl or CuBr) in an appropriate solvent (e.g., acetonitrile or DMF).[6][7]
-
Slowly add the cold diazonium salt solution to the trifluoromethylating mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Mechanistic Insights:
The Sandmeyer reaction is believed to proceed via a radical mechanism.[5] The copper(I) catalyst initiates the decomposition of the diazonium salt to form an aryl radical with the loss of nitrogen gas. This highly reactive aryl radical then abstracts a trifluoromethyl group from the trifluoromethylating agent to form the final product.
| Inputs | Quantity | Outputs | Expected Yield | Purity |
| 5-Chloro-2-methylaniline | 30 g | This compound | 40-60% | >97% after purification |
| Sodium Nitrite | 16 g | |||
| Conc. Hydrochloric Acid | 60 mL | |||
| Trifluoromethylating Agent | (Varies) | |||
| Copper(I) Catalyst | (Catalytic) |
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and predicted spectroscopic data for the final product, this compound.
| Property | Value |
| Molecular Formula | C₈H₆ClF₃ |
| Molecular Weight | 194.58 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~160-165 °C (predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.2 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 138-125 (Ar-C), 124 (q, J ≈ 272 Hz, CF₃), 20 (CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62 to -64 (s, CF₃) |
| Mass Spectrum (EI) | m/z 194 (M⁺), 175, 159 |
Note: Spectroscopic data are predicted based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.[8][9][10][11][12]
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through a well-designed multi-step sequence. The Sandmeyer-type trifluoromethylation of 5-chloro-2-methylaniline stands out as a pivotal transformation, offering a reliable method for the introduction of the trifluoromethyl group. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for chemists in the synthesis of this and other related fluorinated molecules. Further optimization of reaction conditions, particularly for the Sandmeyer trifluoromethylation step, could lead to improved yields and process efficiency, enhancing the industrial applicability of this synthetic route.
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Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
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Sandmeyer reaction - Wikipedia. Available at: [Link]
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
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Synthesis of 4-chlorobenzotrifluoride - PrepChem.com. Available at: [Link]
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Trifluoromethylation - Wikipedia. Available at: [Link]
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4-Chlorobenzotrifluoride - Wikipedia. Available at: [Link]
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1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone - Organic Syntheses Procedure. Available at: [Link]
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3-methyl-3-phenyl-1-pentene - Organic Syntheses Procedure. Available at: [Link]
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Physical and chemical characteristics of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
An In-Depth Technical Guide to 4-Chloro-2-methyl-1-(trifluoromethyl)benzene (CAS: 13630-22-3)
Section 1: Introduction and Compound Identification
This compound is a halogenated and fluorinated aromatic compound. As a substituted toluene, it serves as a crucial building block in synthetic organic chemistry. The presence of three distinct functional groups on the benzene ring—a chloro group, a methyl group, and a highly electron-wielding trifluoromethyl group—provides multiple sites for chemical modification and imparts unique electronic properties. These characteristics make it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries where the trifluoromethyl moiety is known to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with insights into its synthesis, reactivity, and safe handling.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 13630-22-3 | [2][3] |
| Molecular Formula | C₈H₆ClF₃ | [2] |
| Molecular Weight | 194.58 g/mol | [2] |
| Synonyms | 5-Chloro-2-(trifluoromethyl)toluene, 4-Chloro-2-methylbenzotrifluoride | [4] |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C(F)(F)F | N/A |
Section 2: Physicochemical Characteristics
The physical properties of a compound are fundamental to its application in a laboratory or industrial setting, dictating parameters for reaction setup, purification, and storage. The trifluoromethyl group significantly influences these properties, contributing to the molecule's density and thermal characteristics.
| Property | Value | Source |
| Boiling Point | 160-162 °C | [2] |
| Melting Point | 158-160 °C* | [2] |
| Density | 1.3105 g/cm³ (at 21 °C) | [2] |
| Calculated XLogP3 | 4.3 | [2] |
*Note: The reported melting point appears unusually high for a molecule of this size and structure, being nearly identical to its boiling point. This may be an anomaly in the source data. Researchers should verify this property experimentally before relying on this value for procedural design. For comparison, the related isomer 4-chlorobenzotrifluoride has a melting point of -36 °C[5].
The high calculated XLogP3 value of 4.3 indicates significant lipophilicity (poor water solubility), a key factor for its use in synthesizing bioactive molecules intended to cross lipid cell membranes.[2]
Section 3: Synthesis & Mechanistic Rationale
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the most complex or synthetically challenging group, which in this case is the trifluoromethyl moiety. This leads back to a simpler, commercially available starting material, 4-chloro-2-methylaniline.
Caption: Retrosynthetic analysis for the target compound.
Experimental Protocol: Proposed Sandmeyer-type Trifluoromethylation
This protocol describes a robust, two-step, one-pot procedure starting from 4-chloro-2-methylaniline. The core of this synthesis is the conversion of an amino group to a diazonium salt, which is then displaced by a trifluoromethyl group using a suitable reagent.
Step 1: Diazotization of 4-Chloro-2-methylaniline
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-chloro-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., 3 M HCl).
-
Cool the resulting solution to 0–5 °C in an ice-salt bath. The temperature must be strictly controlled to prevent the premature decomposition of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise via the addition funnel. Maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is typically confirmed by a negative starch-iodide paper test (indicating consumption of nitrite).
Step 2: Trifluoromethylation of the Diazonium Salt
-
In a separate vessel, prepare the trifluoromethylating agent. A common and effective method involves the use of sodium trifluoroacetate (CF₃COONa) and a copper(I) catalyst (e.g., CuCl or CuI).
-
Slowly add the cold diazonium salt solution from Step 1 to the trifluoromethylating reagent mixture. This step is often accompanied by vigorous nitrogen gas evolution.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50–60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Upon cooling, transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified via fractional distillation under vacuum or column chromatography on silica gel to yield the pure this compound.
Section 4: Spectroscopic Characterization & Analysis
Structural elucidation of the final product is critical. While specific spectra for this compound are not published, its structure allows for predictable spectroscopic signatures.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region (δ 7.2-7.8 ppm): Three protons on the benzene ring, exhibiting complex splitting patterns (doublets and doublet of doublets) due to ³J and ⁴J coupling. - Aliphatic Region (δ 2.3-2.5 ppm): A singlet corresponding to the three protons of the methyl (-CH₃) group. |
| ¹³C NMR | - Aromatic Region (δ 120-140 ppm): Six distinct signals for the aromatic carbons. - CF₃ Carbon (δ ~125 ppm): A quartet due to one-bond carbon-fluorine coupling (¹JCF ≈ 270-280 Hz). - CH₃ Carbon (δ ~20 ppm): A singlet for the methyl carbon. |
| ¹⁹F NMR | - A single resonance (singlet) around δ -60 to -65 ppm (relative to CFCl₃), characteristic of an aromatic -CF₃ group. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z 194. - Isotope Peak (M+2)⁺: A peak at m/z 196 with an intensity approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. - Key Fragments: Loss of Cl (m/z 159), loss of CF₃ (m/z 125). |
| Infrared (IR) | - C-H stretch (aromatic): ~3050-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-2950 cm⁻¹. - C=C stretch (aromatic): ~1450-1600 cm⁻¹. - C-F stretch: Strong, broad absorbances in the 1100-1350 cm⁻¹ region. - C-Cl stretch: ~700-800 cm⁻¹. |
Section 5: Chemical Reactivity & Electronic Effects
The reactivity of the aromatic ring is governed by the interplay of the directing effects of its three substituents. Understanding these effects is key to planning subsequent synthetic transformations.
-
-CF₃ (Trifluoromethyl): A powerful electron-withdrawing group due to the high electronegativity of fluorine. It is a strong deactivator of the ring towards electrophilic aromatic substitution and acts as a meta-director.[1]
-
-Cl (Chloro): An electron-withdrawing group by induction but a weak electron-donating group by resonance. It is a weak deactivator and an ortho, para-director.
-
-CH₃ (Methyl): An electron-donating group through hyperconjugation. It is a weak activator and an ortho, para-director.
Sources
An In-depth Technical Guide to 4-Chloro-2-methyl-1-(trifluoromethyl)benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methyl-1-(trifluoromethyl)benzene, a substituted aromatic hydrocarbon, holds a significant position in the landscape of modern chemical synthesis. Its unique molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and a methyl group strategically positioned on a benzene ring, imparts a distinct combination of electronic and steric properties. These characteristics make it a valuable intermediate in the production of a wide array of specialized chemicals, particularly within the agrochemical and pharmaceutical industries. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this versatile compound, offering field-proven insights for researchers and professionals in drug development and chemical manufacturing.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and process development. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the molecule's reactivity and lipophilicity.
| Property | Value | Source |
| CAS Number | 13630-22-3 | [1] |
| Molecular Formula | C₈H₆ClF₃ | [1] |
| Molecular Weight | 194.58 g/mol | [1] |
| Boiling Point | 160-162 °C | [1] |
| Density | 1.3105 g/cm³ at 21 °C | [1] |
| XLogP3 | 3.66720 | [1] |
Historical Context and Discovery
While the precise date and individuals behind the initial synthesis of this compound are not extensively documented in readily available historical records, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of the trifluoromethyl group into aromatic systems gained significant traction in the mid-20th century as chemists recognized its profound impact on the biological activity and metabolic stability of molecules. Early methods for producing trifluoromethylated aromatics often involved harsh reaction conditions. However, the development of more sophisticated synthetic strategies, such as the Sandmeyer and Balz-Schiemann reactions, paved the way for the creation of a diverse range of specifically substituted compounds like this compound. Its utility as a building block in the synthesis of more complex molecules likely spurred its initial and continued production.
Synthetic Methodologies
The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the chloro, methyl, and trifluoromethyl groups onto the benzene ring. A common and logical approach involves the modification of a pre-existing substituted benzene derivative.
A plausible and industrially relevant synthetic route starts from m-chlorotoluene. This pathway leverages established and scalable chemical transformations.
Caption: Plausible synthetic pathway to this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative multi-step synthesis based on established chemical principles, similar to those described in patent literature for analogous compounds[2].
Step 1: Nitration of m-Chlorotoluene
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid.
-
Addition of m-Chlorotoluene: Slowly add m-chlorotoluene to the cooled sulfuric acid while maintaining a low temperature (typically below 10°C) to control the exothermic reaction.
-
Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 25°C.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC). Upon completion, pour the reaction mixture over ice and extract the organic layer.
-
Purification: Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and remove the solvent under reduced pressure to yield 4-chloro-2-methyl-1-nitrobenzene.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: In a suitable reactor, combine the 4-chloro-2-methyl-1-nitrobenzene with a reducing agent. Common choices include iron powder in the presence of a catalytic amount of hydrochloric acid or catalytic hydrogenation using a palladium-on-carbon catalyst.
-
Reduction: If using iron, heat the mixture and monitor the reaction until the nitro group is fully reduced to an amine. For catalytic hydrogenation, pressurize the vessel with hydrogen gas and monitor the uptake.
-
Work-up and Isolation: After the reaction is complete, filter the reaction mixture to remove the catalyst or iron sludge. Neutralize the filtrate and extract the product, 4-chloro-2-methylaniline.
-
Purification: Purify the crude product by distillation under reduced pressure.
Step 3: Diazotization and Trifluoromethylation (Sandmeyer-type Reaction)
-
Diazotization: Dissolve the 4-chloro-2-methylaniline in a suitable acidic medium (e.g., aqueous hydrobromic acid) and cool the solution to 0-5°C. Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.
-
Trifluoromethylation: In a separate vessel, prepare the trifluoromethylating reagent. A common method involves the use of a copper(I) salt and a source of the trifluoromethyl group. Add the freshly prepared diazonium salt solution to the trifluoromethylating reagent.
-
Reaction and Isolation: Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases. Extract the product, this compound, with an organic solvent.
-
Final Purification: Wash the organic extract, dry it, and purify the final product by fractional distillation.
Applications in Agrochemical and Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group can enhance the efficacy and metabolic stability of the final active ingredient.
While specific, publicly disclosed commercial products directly synthesized from this intermediate are not always readily identifiable, its structural motifs are present in patented molecules within these sectors. For instance, related structures are key components in the synthesis of certain herbicides and fungicides. The chloro and methyl substituents provide additional points for synthetic modification, allowing for the fine-tuning of the final product's biological activity and physical properties.
In the pharmaceutical arena, trifluoromethylated aromatic compounds are integral to the design of new drug candidates. The trifluoromethyl group can improve a drug's lipophilicity, facilitating its passage through biological membranes, and can block metabolic pathways, thereby increasing the drug's half-life. This compound offers a scaffold that can be elaborated into more complex molecules with potential therapeutic applications.
Toxicological Profile and Metabolic Considerations
The toxicological profile of this compound is not extensively documented in dedicated public studies. However, valuable insights can be gleaned from data on structurally related compounds, such as p-chlorobenzotrifluoride (PCBTF).
Studies on PCBTF indicate that it has low acute oral, dermal, and inhalation toxicity.[3] Following exposure, the primary routes of excretion are exhalation of the unchanged compound and urinary excretion of metabolites.[3] The metabolism of such compounds typically involves hydroxylation of the benzene ring, followed by conjugation to form glucuronides or sulfates, which are then excreted.[3]
It is important to note that while data from related compounds can provide guidance, the specific toxicological and metabolic profile of this compound may differ due to the presence and position of the methyl group. Therefore, appropriate safety precautions and handling procedures, as outlined in the safety data sheet (SDS), should always be followed when working with this compound. The SDS for this compound indicates that it should be handled with care, avoiding inhalation, ingestion, and contact with skin and eyes.[4]
Conclusion
This compound stands as a testament to the advancements in organofluorine chemistry and its profound impact on the development of specialized chemicals. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable chemical reactions. The unique combination of substituents on the aromatic ring makes it a valuable and versatile intermediate for the synthesis of complex molecules with potential applications in the agrochemical and pharmaceutical industries. As the demand for novel and effective active ingredients in these sectors continues to grow, the importance of key building blocks like this compound is set to endure. Further research into its specific applications and a more detailed elucidation of its toxicological and metabolic profile will undoubtedly enhance its value and utility for the scientific community.
References
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Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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4-Chloro-2-methyl-1-(trifluoromethyl)benzene solubility and stability
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene: Solubility and Stability Profiles
Introduction
This compound (CAS No. 13630-22-3) is a halogenated aromatic compound belonging to the class of fluorinated organic building blocks.[1] Its structure, featuring a trifluoromethyl group, suggests potential applications in the synthesis of agrochemicals, pharmaceuticals, and advanced materials, where the CF₃ moiety can enhance metabolic stability, lipophilicity, and binding affinity.[2] Despite its availability and potential utility, a comprehensive public dataset on its fundamental physicochemical properties, particularly solubility and stability, is notably scarce. Safety Data Sheets often lack specific experimental values for these critical parameters.[3]
This technical guide serves as a comprehensive resource for researchers, chemists, and formulation scientists. It moves beyond a simple recitation of known data, providing a methodological framework to expertly characterize the solubility and stability of this compound. By synthesizing theoretical principles with field-proven experimental protocols, this document empowers scientists to generate the reliable data necessary for informed decision-making in drug discovery, process development, and material science applications.
Physicochemical Properties: A Data Synthesis
A baseline understanding of a compound's physical properties is essential before undertaking experimental studies. The table below summarizes the available and computed data for this compound. The high calculated partition coefficient (XLogP3) of 3.8 strongly indicates that the compound is lipophilic, predicting low solubility in aqueous media and higher solubility in organic solvents.[4]
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₃ | [5] |
| Molecular Weight | 194.58 g/mol | [4][5] |
| Boiling Point | 160-162 °C | [5] |
| Density | 1.3105 g/cm³ (at 21 °C) | [5] |
| Computed XLogP3 | 3.8 | [4] |
Solubility Profiling: A Methodological Approach
Solubility is a cornerstone property influencing reaction kinetics, purification, formulation, and, critically in pharmaceutical sciences, bioavailability. Given the absence of published data, a systematic experimental determination is required.
Theoretical Considerations & Solvent Selection
The lipophilic nature suggested by the compound's structure and high XLogP3 value informs the solvent selection strategy.[4] Solubility is expected to be poor in polar protic solvents (e.g., water) and significantly higher in a range of organic solvents. A robust solubility screen should therefore include:
-
Aqueous Media: Purified water, buffered solutions (e.g., pH 4.5, 6.8, 7.4) to assess pH-independent solubility.
-
Polar Aprotic Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Polar Protic Solvents: Methanol, Ethanol, Isopropanol.
-
Non-Polar Solvents: Toluene, Hexanes, Dichloromethane (DCM).
Experimental Workflow for Solubility Determination
The following workflow provides a systematic and reproducible approach to determining both kinetic and thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol is based on the principles of the OECD Guideline 105 for Water Solubility and is adapted for a broader range of solvents. Its design ensures that true thermodynamic equilibrium is achieved, providing a self-validating and highly reliable result.
Objective: To determine the saturation solubility of the compound in various solvents at a constant temperature.
Materials:
-
This compound
-
Selected solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) with Flame Ionization Detector (FID).
Methodology:
-
Preparation: Add an excess amount of this compound to a glass vial (e.g., 5-10 mg). The key is to ensure solid material remains visible after equilibration, confirming saturation.
-
Solvent Addition: Add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a chemically-resistant 0.22 µm syringe filter to remove all undissolved particles. This step is critical; unfiltered solids will falsely elevate the measured solubility.
-
Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC or GC method. The analytical method should be specific for this compound.
-
Calculation: Calculate the original concentration in the filtrate, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Stability Assessment: Unveiling Degradation Pathways
Stability testing is fundamental to determining a compound's shelf-life, storage conditions, and potential degradation products. The trifluoromethyl group is known to enhance molecular stability by resisting enzymatic degradation.[2] However, a comprehensive evaluation under stressed conditions is necessary.
Protocol: Forced Degradation (Stress Testing) Study
Forced degradation studies, as outlined in the principles of ICH Q1A(R2), are designed to intentionally degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.
Objective: To evaluate the stability of the compound under hydrolytic, oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor in a vial. Store a control sample (stock solution in solvent) protected from light at 5 °C.
-
Acid Hydrolysis: Mix with 0.1 N HCl.
-
Base Hydrolysis: Mix with 0.1 N NaOH.
-
Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress (Solution): Heat the stock solution.
-
Thermal Stress (Solid): Store the solid compound in a controlled-temperature oven.
-
-
Incubation: Place the vials under the specified conditions (e.g., 60 °C for the hydrolytic and thermal tests; room temperature for oxidation) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to profile any degradation products formed. The goal is to achieve 5-20% degradation to ensure the degradants are detectable without completely consuming the parent compound.
Visualizing the Forced Degradation Workflow
Caption: Parallel workflow for a forced degradation study.
Protocol: ICH-Compliant Photostability Testing
Photostability testing determines if light exposure causes unacceptable changes to the compound. This protocol adheres to the ICH Q1B guideline.[6]
Objective: To evaluate the stability of the compound under standardized light and UV irradiation conditions.
Methodology:
-
Sample Preparation: Prepare samples of the solid compound and a solution in a chemically inert, transparent container.[6]
-
Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls. This allows for the separation of thermal degradation from photolytic degradation.[6]
-
Exposure: Place both the exposed samples and the dark controls in a photostability chamber.
-
Irradiation: Expose the samples to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[6] The light source can be a combination of a cool white fluorescent lamp and a near-UV lamp.[6]
-
Analysis: After exposure, analyze both the light-exposed and dark control samples. Compare the results to assess for any changes in appearance, purity (by HPLC), and the formation of degradation products.
Safe Handling and Storage Recommendations
Proper handling and storage are paramount for ensuring researcher safety and maintaining the integrity of the compound.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[3] Avoid formation of dust and aerosols.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials, particularly strong oxidizing agents.[7]
-
Spills: In case of a spill, avoid dust formation.[3] Collect the material and place it in a suitable container for disposal. Ensure the area is well-ventilated.[3]
Conclusion
While this compound is a compound of interest for synthetic applications, it remains poorly characterized in the public domain. This guide provides the necessary theoretical foundation and robust, validated experimental protocols for researchers to determine its solubility and stability profiles with confidence. By employing the shake-flask method for solubility and conducting comprehensive forced degradation and photostability studies, scientists can generate the critical data required to unlock the full potential of this versatile chemical building block in a safe and scientifically rigorous manner.
References
- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE.
- Echemi. (n.d.). This compound Safety Data Sheets.
- BLDpharm. (n.d.). 13630-22-3|this compound.
- ECHEMI. (n.d.). 13630-22-3, this compound Formula.
- PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
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- 3. echemi.com [echemi.com]
- 4. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Unlocking the Potential of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene: A Technical Guide to Emerging Research Frontiers
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl (CF3) group, with its unique electronic properties and steric profile, is of paramount importance.[1][2] It can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] 4-Chloro-2-methyl-1-(trifluoromethyl)benzene emerges as a particularly compelling building block, offering a trifecta of reactive sites—the chloro, methyl, and trifluoromethyl-activated aromatic ring—that open a vast design space for novel chemical entities. This guide delineates promising research avenues for this versatile intermediate, providing both the strategic rationale and actionable experimental frameworks for its exploration.
Core Research Areas and Methodologies
The unique substitution pattern of this compound dictates its reactivity and potential applications. The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic aromatic substitution, while the chloro substituent provides a handle for palladium-catalyzed cross-coupling reactions. The methyl group, in turn, can be a site for further functionalization or can sterically influence the reactivity of the adjacent chloro group.
Advanced Pharmaceutical Intermediates via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful tool for the construction of carbon-carbon and carbon-nitrogen bonds, forming the backbone of many modern drug discovery programs.[4] The chloro substituent of this compound is a prime site for such transformations.
The Suzuki-Miyaura coupling is instrumental in synthesizing biaryl structures, which are prevalent in pharmaceuticals.[3] By coupling this compound with a variety of aryl and heteroaryl boronic acids, novel scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents can be accessed. The steric hindrance from the ortho-methyl group can influence the coupling efficiency and may require the use of specialized phosphine ligands to achieve high yields.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid
Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial to promote the oxidative addition of the sterically hindered aryl chloride to the palladium(0) center. The use of a mixed solvent system (e.g., toluene/water) and a carbonate base facilitates the transmetalation step.
| Reagent/Parameter | Condition/Amount | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Boronic Acid | 4-methoxyphenylboronic acid (1.2 equiv) | Coupling partner |
| Catalyst | Pd(OAc)2 (2 mol%) | Palladium source |
| Ligand | SPhos (4 mol%) | Promotes oxidative addition |
| Base | K2CO3 (2.0 equiv) | Facilitates transmetalation |
| Solvent | Toluene/H2O (4:1) | Biphasic system for solubility |
| Temperature | 100 °C | Provides thermal energy for reaction |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)2, SPhos, and K2CO3.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further derivatization or as components of bioactive molecules.[5] Coupling this compound with terminal alkynes can generate intermediates for synthesizing novel antivirals, antifungals, or anticancer agents.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Causality: The dual palladium/copper catalytic system is characteristic of the Sonogashira reaction. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to neutralize the HX byproduct and to act as a ligand.
| Reagent/Parameter | Condition/Amount | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Alkyne | Phenylacetylene (1.2 equiv) | Coupling partner |
| Catalyst | Pd(PPh3)4 (2 mol%) | Palladium source |
| Co-catalyst | CuI (4 mol%) | Facilitates acetylide formation |
| Base | Triethylamine (3.0 equiv) | Base and ligand |
| Solvent | Toluene or DMF | Aprotic polar solvent |
| Temperature | 80 °C | Provides thermal energy |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh3)4, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed toluene (or DMF), triethylamine, and phenylacetylene.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH4Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[5][6] Reacting this compound with a wide range of primary and secondary amines can produce a library of novel aniline derivatives, which are key intermediates in the synthesis of many pharmaceuticals.[6]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Causality: The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine and the subsequent formation of the palladium-amido complex. A bulky phosphine ligand is again employed to facilitate the catalytic cycle.
| Reagent/Parameter | Condition/Amount | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Amine | Morpholine (1.2 equiv) | Coupling partner |
| Catalyst | Pd2(dba)3 (1 mol%) | Palladium source |
| Ligand | XPhos (2 mol%) | Bulky phosphine ligand |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base |
| Solvent | Toluene | Aprotic solvent |
| Temperature | 100 °C | Provides thermal energy |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd2(dba)3, XPhos, and NaOtBu.
-
Add this compound, morpholine, and toluene.
-
Seal the tube and heat to 100 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry, concentrate, and purify by column chromatography.
Caption: Palladium-catalyzed cross-coupling pathways for functionalizing this compound.
Agrochemical Discovery through Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr), providing a direct route to introduce heteroatom-linked functionalities.[7][8][9] This is a particularly fruitful strategy in agrochemical research.
Diphenyl ethers are a well-established class of herbicides that inhibit the protoporphyrinogen oxidase (PPO) enzyme.[2][3] By reacting this compound with various substituted phenols, novel diphenyl ether analogues can be synthesized and screened for herbicidal activity.
Experimental Protocol: Synthesis of a Diphenyl Ether Derivative
Causality: A strong base like potassium carbonate is required to deprotonate the phenol, forming a more nucleophilic phenoxide. A polar aprotic solvent like DMF or DMSO is used to solvate the cation and enhance the nucleophilicity of the phenoxide.
| Reagent/Parameter | Condition/Amount | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Phenol | 4-Nitrophenol (1.1 equiv) | Nucleophile |
| Base | K2CO3 (2.0 equiv) | Deprotonates phenol |
| Solvent | DMF or DMSO | Polar aprotic solvent |
| Temperature | 120-140 °C | Provides thermal energy for SNAr |
Procedure:
-
Combine this compound, 4-nitrophenol, and K2CO3 in DMF.
-
Heat the mixture with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and pour into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry, concentrate, and purify by column chromatography.
The 4-amino-2-methyl-1-(trifluoromethyl)benzene core, accessible via Buchwald-Hartwig amination or SNAr with an ammonia equivalent, is a valuable precursor for pyrazole amide insecticides and triazole fungicides.[8][9][10][11] These classes of agrochemicals are known for their high efficacy and target specificity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4714491A - Diphenyl ether herbicides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Nexus of Reactivity in 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Nature of the Trifluoromethyl Group in Modern Chemistry
The trifluoromethyl (CF3) group has emerged as a cornerstone substituent in the design of novel pharmaceuticals, agrochemicals, and advanced materials. Its profound impact on a molecule's physicochemical and biological properties stems from a unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2][3] In the context of the aromatic scaffold, the CF3 group acts as a powerful modulator of electronic and steric properties, thereby dictating the reactivity of the benzene ring. This guide provides a comprehensive exploration of the reactivity of the trifluoromethyl group in 4-Chloro-2-methyl-1-(trifluoromethyl)benzene, a versatile building block with significant potential in synthetic chemistry. Through a detailed analysis of electrophilic and nucleophilic aromatic substitution, as well as palladium-catalyzed cross-coupling reactions, we will elucidate the directing effects and reactivity patterns governed by the interplay of the trifluoromethyl, chloro, and methyl substituents.
Electronic and Steric Landscape of this compound
The reactivity of this compound is fundamentally governed by the electronic and steric influences of its three substituents on the aromatic ring.
-
Trifluoromethyl Group (-CF3): As a potent electron-withdrawing group, the CF3 moiety deactivates the benzene ring towards electrophilic attack through a strong negative inductive effect (-I).[4] Conversely, it activates the ring for nucleophilic aromatic substitution. Its steric bulk also plays a crucial role in directing incoming reagents.
-
Chloro Group (-Cl): The chlorine atom exhibits a dual electronic character. It is deactivating towards electrophilic substitution due to its electron-withdrawing inductive effect (-I), yet it directs incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect (+M). In nucleophilic aromatic substitution, it can act as a leaving group.
-
Methyl Group (-CH3): The methyl group is an activating, ortho, para-directing group for electrophilic aromatic substitution due to its electron-donating inductive (+I) and hyperconjugative effects.
The cumulative effect of these substituents creates a nuanced reactivity profile, enabling selective functionalization at specific positions on the benzene ring.
Electrophilic Aromatic Substitution: Navigating the Deactivated Ring
Despite the overall deactivation of the ring by the trifluoromethyl and chloro groups, electrophilic aromatic substitution can be achieved under specific conditions. The directing effects of the substituents will guide the position of the incoming electrophile. The methyl group strongly directs ortho and para, while the chloro group also directs ortho and para. The strongly deactivating trifluoromethyl group directs meta. The interplay of these effects generally favors substitution at the positions ortho and para to the activating methyl group.
Nitration: A Case Study
Nitration of this compound introduces a nitro group (-NO2) onto the aromatic ring, a valuable functional handle for further transformations. The reaction typically proceeds by treating the substrate with a mixture of concentrated nitric and sulfuric acids.[5]
Experimental Protocol: Nitration of this compound
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice Bath
-
Dichloromethane (CH2Cl2)
-
Saturated Sodium Bicarbonate Solution (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary Evaporator
-
Silica Gel for Column Chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a round-bottom flask, slowly add concentrated sulfuric acid at 0 °C (ice bath).
-
To this mixture, add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the nitrated product.
Expected Outcome:
The major product is expected to be 1-Chloro-2-methyl-5-nitro-4-(trifluoromethyl)benzene, with the nitro group directed to the position ortho to the methyl group and meta to the trifluoromethyl group.
Nucleophilic Aromatic Substitution: Harnessing the Activating Power of the Trifluoromethyl Group
The electron-withdrawing nature of the trifluoromethyl group, along with the chloro substituent, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group (in this case, the chlorine atom) on the aromatic ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[6][7]
Amination: Synthesis of Novel Anilines
A key application of SNAr on this substrate is the introduction of nitrogen-based nucleophiles to synthesize substituted anilines, which are important precursors in medicinal chemistry.
Experimental Protocol: Amination of this compound
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine) (1.2 eq)
-
Potassium Carbonate (K2CO3) or Sodium tert-butoxide (NaOtBu) as a base (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), and the base (2.0 eq).
-
Add the anhydrous solvent (DMSO or DMF) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl chlorides are valuable substrates for these transformations. The chloro-substituted position of this compound can readily participate in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings to form new C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp2)-C(sp2) bonds, enabling the synthesis of biaryl compounds.[8] This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0-3.0 eq)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (dioxane/water) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 8-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired biaryl product.
| Reaction Type | Reagents | Product Type |
| Nitration | HNO3, H2SO4 | Nitro-substituted arene |
| Amination (SNAr) | Amine, Base (e.g., K2CO3) | Substituted aniline |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compound |
Visualizing the Reactivity Pathways
To better understand the transformations discussed, the following diagrams illustrate the core mechanisms and a general experimental workflow.
Caption: Mechanism of Electrophilic Nitration.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General Experimental Workflow for Suzuki Coupling.
Conclusion: A Versatile Scaffold for Chemical Innovation
This compound presents a fascinating case study in the reactivity of polysubstituted aromatic compounds. The trifluoromethyl group, in concert with the chloro and methyl substituents, orchestrates a diverse range of chemical transformations. By understanding the principles of electrophilic and nucleophilic aromatic substitution, as well as modern cross-coupling methodologies, researchers can strategically functionalize this scaffold to access novel molecules with tailored properties. The protocols and insights provided in this guide serve as a robust foundation for scientists and drug development professionals to unlock the synthetic potential of this valuable chemical intermediate.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved from [Link]
-
J. Isidor, J. C. Lima, S. F. V. D. Santos. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 15(7), 801. [Link]
- U.S. Patent No. 3,465,051. (1969). Chloromethylation of benzene compounds.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
- CN102336689A. (n.d.). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- CN113968775A. (n.d.). Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF. Retrieved from [Link]
-
Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]
-
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An In-Depth Technical Guide to the Electronic Effects of Substituents on 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the chloro, methyl, and trifluoromethyl substituents on the benzene ring in 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. A deep understanding of these effects is paramount in fields such as medicinal chemistry and materials science, where precise control over molecular properties and reactivity is crucial for the design of novel compounds. This document dissects the inductive and resonance contributions of each substituent, evaluates their synergistic and antagonistic interactions, and predicts the resulting regioselectivity in electrophilic and nucleophilic aromatic substitution reactions. Detailed experimental and computational methodologies for characterizing these electronic effects are also presented, offering a robust framework for researchers in the field.
Introduction: The Significance of Substituent Effects
The strategic placement of substituents on an aromatic ring is a cornerstone of modern chemical design. These appended functional groups can profoundly alter the electron density distribution within the benzene ring, thereby dictating its reactivity, regioselectivity, and physicochemical properties. In the context of drug development, modulating these electronic effects is critical for optimizing a molecule's binding affinity to its biological target, as well as influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound presents a fascinating case study in the interplay of competing electronic influences, featuring an electron-donating group (methyl), a deactivating yet ortho,para-directing group (chloro), and a strongly electron-withdrawing group (trifluoromethyl). This guide will provide a detailed examination of how these substituents collectively shape the chemical personality of the molecule.
Deconstructing the Electronic Contributions of Individual Substituents
The net electronic effect of a substituent on a benzene ring is a combination of two fundamental phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (σ-bond phenomenon): This effect is transmitted through the sigma bond framework and arises from the electronegativity difference between the substituent and the ring carbon. It weakens with distance.
-
Resonance Effect (π-bond phenomenon): This effect involves the delocalization of electrons between the substituent and the π-system of the benzene ring. It is most pronounced at the ortho and para positions.
The Chloro Group: A Deactivating Ortho, Para-Director
The chlorine atom is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect (-I) . This effect decreases the overall electron density of the benzene ring, making it less reactive towards electrophiles compared to benzene itself.[1] However, the chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R) .[2] This resonance effect increases the electron density at the ortho and para positions.
While the inductive effect of chlorine is stronger than its resonance effect, leading to overall deactivation, the resonance effect is what governs the regioselectivity, directing incoming electrophiles to the ortho and para positions.[2]
The Methyl Group: An Activating Ortho, Para-Director
The methyl group is considered an electron-donating group through a combination of two effects. Firstly, it has a weak positive inductive effect (+I) , as sp3-hybridized carbon is slightly less electronegative than sp2-hybridized carbon, pushing electron density towards the ring.[3] Secondly, and more significantly, it exhibits hyperconjugation , which is the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the benzene ring. This effect, often considered a type of resonance, increases the electron density at the ortho and para positions, thus activating the ring towards electrophilic attack and directing substitution to these positions.[4][5]
The Trifluoromethyl Group: A Powerful Deactivating Meta-Director
The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups used in organic chemistry.[6] The three highly electronegative fluorine atoms create a strong negative inductive effect (-I) , which significantly depletes the electron density of the benzene ring.[6] Unlike the chloro group, the trifluoromethyl group does not have any lone pairs to donate via resonance. In fact, it can participate in a form of negative hyperconjugation, further withdrawing electron density from the ring. This profound deactivation makes the ring much less reactive towards electrophiles and directs incoming substituents to the meta position, where the destabilizing positive charge of the arenium ion intermediate is least felt.
Quantifying Substituent Effects: Hammett and Taft Parameters
To move beyond qualitative descriptions, the electronic effects of substituents are quantified using empirical parameters such as Hammett (σ) and Taft (σ*) constants.
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = ρσ, provides a linear free-energy relationship that correlates the reactivity of substituted benzene derivatives with the electronic nature of their substituents. The substituent constant, σ, is a measure of the electronic effect of a substituent. It is further divided into σm (for meta substituents) and σp (for para substituents).
-
Positive σ values indicate an electron-withdrawing group.
-
Negative σ values indicate an electron-donating group.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| -Cl | 0.37 | 0.23 |
| -CH₃ | -0.07 | -0.17 |
| -CF₃ | 0.43 | 0.54 |
Table 1: Hammett (σm and σp) constants for the chloro, methyl, and trifluoromethyl groups.[7][8]
Taft Inductive (σI) and Resonance (σR) Constants
Taft parameters further dissect the overall electronic effect into its inductive (σI) and resonance (σR) components.
-
σI: Represents the inductive effect. Positive values indicate electron withdrawal, while negative values indicate electron donation.
-
σR: Represents the resonance effect. Positive values indicate electron withdrawal, and negative values indicate electron donation.
| Substituent | Taft Inductive Constant (σI) | Taft Resonance Constant (σR) |
| -Cl | 0.47 | -0.24 |
| -CH₃ | -0.05 | -0.13 |
| -CF₃ | 0.45 | 0.19 |
Table 2: Taft inductive (σI) and resonance (σR) constants for the chloro, methyl, and trifluoromethyl groups.
The Interplay of Substituents in this compound
In this compound, the three substituents exert a complex and combined influence on the electron density of the aromatic ring.
Overall Ring Activation/Deactivation
The powerful deactivating effects of the trifluoromethyl and chloro groups, primarily through their strong -I effects, are expected to outweigh the activating effect of the methyl group. Therefore, the benzene ring in this compound is anticipated to be significantly deactivated towards electrophilic aromatic substitution compared to benzene.
Directing Effects and Regioselectivity of Electrophilic Aromatic Substitution
Predicting the site of electrophilic attack requires considering the directing effects of all three substituents. The available positions for substitution are C3, C5, and C6.
-
The Methyl group (-CH₃) at C2 is an ortho, para-director, activating positions C1, C3, and C6.
-
The Chloro group (-Cl) at C4 is an ortho, para-director, activating positions C3 and C5.
-
The Trifluoromethyl group (-CF₃) at C1 is a meta-director, deactivating positions C2, C4, and C6, and directing towards C3 and C5.
Based on the combined directing influences:
-
Position C3: Is activated by the ortho-directing methyl group and the ortho-directing chloro group. It is also a site directed by the meta-directing trifluoromethyl group. This position is electronically favored by all three substituents.
-
Position C5: Is activated by the ortho-directing chloro group and is a site directed by the meta-directing trifluoromethyl group.
-
Position C6: Is activated by the para-directing methyl group, but is strongly deactivated by the ortho-directing trifluoromethyl group.
Therefore, electrophilic attack is most likely to occur at position C3 , as it benefits from the concerted directing effects of all three substituents. Position C5 is the next most likely site, while position C6 is expected to be the least reactive due to strong deactivation and potential steric hindrance from the adjacent trifluoromethyl group.
Experimental and Computational Methodologies for Analysis
A variety of techniques can be employed to experimentally and computationally probe the electronic effects of the substituents in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating the electronic environment of an aromatic ring.
-
¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are sensitive to the electron density at their respective positions. Electron-withdrawing groups will generally cause downfield shifts (higher ppm), while electron-donating groups will cause upfield shifts (lower ppm). Analysis of the ¹H and ¹³C NMR spectra of this compound would provide direct experimental evidence for the predicted electron density distribution.
-
¹⁹F NMR: The chemical shift of the trifluoromethyl group is highly sensitive to the electronic environment of the benzene ring.[4] This makes ¹⁹F NMR a valuable probe for studying substituent effects in fluorinated aromatic compounds.[7]
Computational Chemistry: Molecular Electrostatic Potential (MEP) Maps
Molecular electrostatic potential (MEP) maps are computed to visualize the electron density distribution of a molecule.[9] Regions of high electron density (nucleophilic sites) are typically colored red, while regions of low electron density (electrophilic sites) are colored blue. An MEP map of this compound would provide a clear visual representation of the electron-rich and electron-poor areas of the aromatic ring, corroborating the predictions of regioselectivity.
Experimental Protocol: Determination of Hammett Parameters via UV-Vis Spectroscopy
A common method for experimentally determining Hammett constants involves measuring the pKa of a series of substituted benzoic acids or phenols using UV-Vis spectrophotometry. The following is a generalized protocol.
Objective: To determine the Hammett σ constant for a substituent by measuring the pKa of the corresponding substituted phenol.
Materials:
-
Substituted phenol (e.g., 4-chloro-2-methylphenol)
-
Unsubstituted phenol (for reference)
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions: Prepare a concentrated stock solution of the substituted phenol in a suitable solvent (e.g., ethanol or water).
-
Prepare sample solutions: For each buffer solution, prepare a sample by diluting a known volume of the stock solution to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).
-
Record UV-Vis spectra: Record the UV-Vis absorption spectrum of each sample solution over a relevant wavelength range. The spectra will show changes as a function of pH due to the equilibrium between the protonated (phenol) and deprotonated (phenolate) forms.
-
Identify the isosbestic point and analytical wavelength: Identify the isosbestic point, where the absorbance is independent of pH. Choose an analytical wavelength where the difference in absorbance between the phenol and phenolate is maximal.
-
Data analysis:
-
Plot the absorbance at the analytical wavelength as a function of pH. This will yield a sigmoidal titration curve.
-
The pKa is the pH at which the concentration of the phenol and phenolate are equal, which corresponds to the midpoint of the titration curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA]) where [A⁻] is the concentration of the phenolate and [HA] is the concentration of the phenol. These can be determined from the absorbance values.
-
-
Calculate the Hammett constant: The Hammett σ constant is calculated using the equation: σ = (pKa₀ - pKa) / ρ where pKa₀ is the pKa of the unsubstituted phenol, pKa is the measured pKa of the substituted phenol, and ρ is the reaction constant for the ionization of phenols in the chosen solvent system (a literature value).
Synthetic Considerations
The synthesis of this compound can be approached through various routes. One plausible method involves the chlorination of 2-methyl-1-(trifluoromethyl)benzene.
The regiochemical outcome of this reaction will be governed by the directing effects of the methyl and trifluoromethyl groups. The methyl group is an ortho, para-director, while the trifluoromethyl group is a meta-director. The para position to the methyl group (C4) is also a meta position to the trifluoromethyl group. Therefore, chlorination is expected to predominantly occur at the C4 position, leading to the desired product.
Conclusion
The electronic landscape of this compound is a testament to the intricate and often competing effects of substituents on an aromatic ring. The strongly deactivating trifluoromethyl and chloro groups render the ring electron-deficient and less susceptible to electrophilic attack. However, the interplay of the directing effects of all three substituents creates a clear preference for electrophilic substitution at the C3 position. This detailed understanding, grounded in the principles of inductive and resonance effects and quantified by parameters like Hammett and Taft constants, is indispensable for scientists seeking to rationally design molecules with tailored properties. The experimental and computational methodologies outlined in this guide provide a robust toolkit for the validation and further exploration of these fundamental electronic principles.
References
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Avogadro. (2022). Viewing Electrostatic Potential Maps. Retrieved from [Link]
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Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC - NIH. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2020). 1.3: Generating an Electrostatic Potential Map of a Molecule. Retrieved from [Link]
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UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Retrieved from [Link]
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American Chemical Society. (n.d.). Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations. Retrieved from [Link]
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YouTube. (2025). Visualizing Electrostatic Potential Maps with GaussView & Multiwfn | Vs,max & Vs,min Explained!. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). Retrieved from [Link]
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In electrophilic aromatic substitution reaction of class 12 chemistry CBSE - Vedantu. (n.d.). Retrieved from [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
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12_09_11.html.ppt [Read-Only]. (n.d.). Retrieved from [Link]
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Ortho-para directors III (video) - Khan Academy. (n.d.). Retrieved from [Link]
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Effect of chloromethyl substituent vs methyl substituent on yields of nitration. (2019). Retrieved from [Link]
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Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate. (n.d.). Retrieved from [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC. (2017). Retrieved from [Link]
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for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.). Retrieved from [Link]
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Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023). Retrieved from [Link]
-
Hammett type correlation between dipole moment and spectrscopic... - Semantic Scholar. (n.d.). Retrieved from [Link]
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A survey of Hammett substituent constants and resonance and field parameters - SciSpace. (n.d.). Retrieved from [Link]
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Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed. (2015). Retrieved from [Link]
-
A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters - Pendidikan Kimia. (n.d.). Retrieved from [Link]
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Substituent Effects - University of Calgary. (n.d.). Retrieved from [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Reestimation of the Taft's Substituent Constant of the Pentafluorophenyl Group | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Practical Guide to Determination of Binding Constants - Semantic Scholar. (n.d.). Retrieved from [Link]
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(PDF) A Practical Guide for the Determination of Binding Constants - ResearchGate. (n.d.). Retrieved from [Link]
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Methodological & Application
Use of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene in organic synthesis
An In-Depth Guide to the Synthetic Utility of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of designing next-generation pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound emerges as a highly valuable and versatile building block, offering multiple reactive sites for intricate molecular construction. Its unique substitution pattern—a trifluoromethyl group, a chlorine atom, and a methyl group on a benzene ring—provides chemists with a powerful platform for a diverse array of synthetic transformations.[1]
This guide provides a detailed exploration of the synthetic applications of this compound, moving beyond simple reaction lists to explain the underlying principles and causality behind its reactivity. The protocols described herein are designed to be robust and self-validating, grounded in established chemical principles and supported by authoritative sources.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in the laboratory.
| Property | Value |
| IUPAC Name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene[4] |
| Synonyms | 4-Chloro-3-methylbenzotrifluoride, 2-Chloro-5-trifluoromethyltoluene[4] |
| CAS Number | 13630-22-3[5] |
| Molecular Formula | C8H6ClF3[5] |
| Molecular Weight | 194.58 g/mol [4] |
| Boiling Point | 132 °C at 37 hPa |
| logP | 3.8 - 4.11[4] |
Safety and Handling Protocol
This compound is a chemical that requires careful handling in a controlled laboratory environment.
-
Hazard Statements : Harmful if swallowed (H302), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE) : Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[6]
-
First Aid Measures :
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]
-
In case of skin contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical help.[7]
-
If swallowed : Do not induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[6]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
Core Synthetic Applications: A Multi-Faceted Reagent
The reactivity of this compound is dictated by the electronic interplay of its substituents. The potent electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[9][10] The chlorine atom serves as an excellent leaving group in SNAr reactions and a versatile handle for metal-catalyzed cross-coupling. The methyl group offers a site for benzylic functionalization.
Caption: Key reactive sites and corresponding synthetic pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
Causality & Mechanistic Insight: The SNAr reaction is a cornerstone of this reagent's utility. The trifluoromethyl group, being strongly electron-withdrawing, is positioned para to the chlorine atom. This specific arrangement is crucial as it allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex—the key intermediate formed upon nucleophilic attack.[11][12] This stabilization significantly lowers the activation energy for the reaction, making the chlorine atom readily displaceable by a wide range of nucleophiles.[13]
Caption: Simplified workflow of the SₙAr addition-elimination mechanism.
Protocol: Synthesis of N-Aryl Piperidine Derivative
This protocol details the synthesis of 4-(2-methyl-4-(trifluoromethyl)phenyl)piperidine, a common scaffold in medicinal chemistry, via an SNAr reaction.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), piperidine (1.2 eq), and finely ground potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired N-aryl piperidine.
Palladium-Catalyzed Cross-Coupling Reactions
Causality & Mechanistic Insight: The carbon-chlorine bond in this compound can be effectively activated by palladium catalysts, enabling a variety of cross-coupling reactions. These methods are indispensable for forming new carbon-carbon and carbon-heteroatom bonds. In a typical Suzuki coupling, for instance, a Pd(0) catalyst undergoes oxidative addition into the C-Cl bond. Following transmetalation with a boronic acid derivative and subsequent reductive elimination, a new C-C bond is formed, and the catalyst is regenerated.
Caption: General catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound, a structure frequently found in pharmaceuticals and organic electronics.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and water (solvent system)
-
Hexanes
-
Diatomaceous earth
Procedure:
-
Inert Atmosphere : Set up the reaction in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition : To the flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), potassium phosphate (3.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Solvent Addition : Add a degassed mixture of toluene and water (e.g., 10:1 ratio). The concentration should be around 0.2 M.
-
Reaction : Heat the mixture to 100 °C and stir for 16-24 hours. Monitor for the disappearance of the starting material.
-
Workup : Cool the reaction to room temperature. Dilute with toluene and filter through a pad of diatomaceous earth to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification : Purify the crude residue via silica gel chromatography, typically using a hexanes/ethyl acetate gradient, to isolate the biaryl product.
Functionalization of the Methyl Group
Causality & Mechanistic Insight: The methyl group provides a third handle for synthetic elaboration, most commonly through free-radical halogenation at the benzylic position. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively replace a benzylic hydrogen with a bromine atom. The resulting benzylic bromide, 4-chloro-1-(bromomethyl)-2-(trifluoromethyl)benzene, is a highly reactive electrophile, ideal for subsequent substitution reactions to introduce a wide variety of functional groups.
Protocol: Benzylic Bromination with NBS
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
Procedure:
-
In a flask equipped with a reflux condenser and protected from light, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 4-6 hours. The reaction can also be initiated photochemically with a sun lamp.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude 4-chloro-1-(bromomethyl)-2-(trifluoromethyl)benzene is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Conclusion
This compound is far more than a simple substituted aromatic compound; it is a strategically designed synthetic intermediate that offers chemists orthogonal reactivity at three distinct sites. By understanding the electronic factors that govern its behavior, researchers can harness its potential for SNAr, cross-coupling, and benzylic functionalization reactions. This versatility makes it an indispensable tool in the synthesis of complex molecules, empowering the development of novel therapeutics and agrochemicals.
References
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Google Patents. (n.d.). DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.
- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
- Google Patents. (n.d.). EP0534412B1 - Process for the production of 4-chloro-trichloro-methyl benzene.
- Google Patents. (n.d.). US3465051A - Chloromethylation of benzene compounds.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]
-
MDPI. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(3), M871. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 5015. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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ACS Publications. (1979). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 12(2), 61-67. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and materials science sectors for constructing biaryl and heteroaryl scaffolds, which are prevalent motifs in biologically active molecules and functional materials.[3][4]
The subject of this guide, 4-Chloro-2-methyl-1-(trifluoromethyl)benzene, is a particularly valuable building block. The trifluoromethyl (-CF3) group is a critical substituent in medicinal chemistry due to its strong electron-withdrawing nature, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6] The strategic placement of both a methyl group and a trifluoromethyl group on the aromatic ring presents a unique electronic and steric environment, making this substrate an intriguing candidate for creating novel molecular architectures.
However, the C-Cl bond is notoriously less reactive in Suzuki couplings compared to its C-Br or C-I counterparts, necessitating the use of highly active catalytic systems.[7] This guide provides a comprehensive overview of the mechanistic principles, key considerations, and detailed experimental protocols for the successful Suzuki coupling of this compound with various boronic acids. The methodologies presented herein are grounded in established principles for the activation of challenging aryl chlorides, offering a robust starting point for researchers aiming to synthesize novel trifluoromethylated biaryl compounds.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[7] The use of electron-rich and sterically bulky phosphine ligands is critical to facilitate this step.[8][9]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the chloride and forming a new Pd(II) complex.[10][11] The base activates the boronic acid, making it more nucleophilic.[10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a detailed framework for performing the Suzuki coupling of this compound. Optimization may be necessary for specific boronic acid coupling partners.
Protocol 1: General Screening Conditions
This protocol is designed as a robust starting point for coupling with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 196.6 mg), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (3.0 mmol, 636.8 mg).
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12] The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times
Microwave irradiation can often significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd-PEPPSI-IPr catalyst (1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous tert-Butanol (t-BuOH)
-
Microwave reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave reaction vial, add this compound (0.5 mmol, 98.3 mg), the arylboronic acid (0.75 mmol), Pd-PEPPSI-IPr (0.005 mmol, 3.4 mg), and potassium carbonate (1.0 mmol, 138.2 mg).
-
Evacuate and backfill the vial with an inert gas.
-
Add anhydrous t-BuOH (3 mL) via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes.
-
Monitor the reaction progress by LC-MS.
-
Follow the workup and purification steps as outlined in Protocol 1.
Data Presentation: Key Parameter Optimization
The success of the Suzuki coupling of this compound is highly dependent on the judicious selection of reaction parameters. The following table summarizes key considerations for optimizing the reaction.
| Parameter | Options and Considerations | Rationale and References |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pre-catalysts that form the active Pd(0) species in situ are commonly used.[1][13] |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich ligands are essential for the oxidative addition of aryl chlorides.[7][9][14] Buchwald ligands have shown exceptional activity for challenging couplings.[14] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The choice of base is critical for activating the boronic acid. K₃PO₄ is often effective for aryl chlorides.[10][14] Cs₂CO₃ can be beneficial in particularly difficult cases.[10] |
| Solvent | Toluene, 1,4-Dioxane, THF, t-BuOH (often with water) | Aprotic polar solvents are generally preferred. The addition of water can sometimes accelerate the reaction.[15] |
| Temperature | 80-120 °C (conventional heating), 100-150 °C (microwave) | Higher temperatures are typically required for the activation of aryl chlorides. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Ineffective ligand; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of palladium catalyst. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand). Try a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the reaction mixture. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Use a pre-catalyst that cleanly generates Pd(0). |
| Protodeboronation (Loss of Boronic Acid) | Presence of water and/or acidic impurities. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[16] |
| Dehalogenation of Starting Material | Presence of water or other proton sources. | Use anhydrous conditions. Minimize reaction time once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a powerful and versatile route to novel biaryl compounds with significant potential in drug discovery and materials science. While the inherent inertness of the C-Cl bond presents a challenge, the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, enables efficient and high-yielding transformations. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors. Careful optimization of the catalyst, ligand, base, and solvent system will be key to achieving optimal results for specific substrate combinations.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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-
WordPress. Use of Base Metals in Suzuki Coupling. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
SUZUKI REACTION MONITORING. [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
PubMed Central. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Royal Society of Chemistry. (2014). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]
-
ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. [Link]
-
ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Books. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
-
ResearchGate. (2023). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubMed Central. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Royal Society of Chemistry. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Introduction: Navigating the Challenges of Electron-Deficient Aryl Chlorides in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and functional group tolerance have rendered traditional methods like nucleophilic aromatic substitution or the Ullmann condensation less favorable in many applications.[1]
This guide focuses on a particularly relevant and challenging substrate class: electron-deficient aryl chlorides, exemplified by 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. The trifluoromethyl group's strong electron-withdrawing nature, coupled with the inherent inertness of the C-Cl bond, presents a significant hurdle for the oxidative addition step in the catalytic cycle, a critical phase for a successful transformation.[5][6] This application note provides a comprehensive, experience-driven protocol and a deep dive into the mechanistic rationale for overcoming these challenges, ensuring a robust and reproducible amination.
Core Principles for Success: Ligand Selection and Reaction Parameter Optimization
The success of a Buchwald-Hartwig amination, especially with challenging substrates, hinges on the judicious selection of the palladium catalyst, the phosphine ligand, the base, and the solvent. For electron-deficient aryl chlorides, sterically hindered and electron-rich phosphine ligands are paramount.[1][7] These ligands facilitate the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition to the C-Cl bond.[1] Furthermore, the choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[8]
Experimental Protocol: A Validated Approach
This protocol outlines a reliable method for the amination of this compound with a generic primary or secondary amine.
Reagents and Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
-
Buchwald Ligand (e.g., XPhos, SPhos, or RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup and Execution (Step-by-Step)
-
Inert Atmosphere Preparation: Assemble a Schlenk flask or reaction vial containing a magnetic stir bar. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Solvent and Reactant Introduction: Add anhydrous solvent (Toluene or 1,4-Dioxane). Stir the mixture for 5-10 minutes to allow for pre-catalyst formation. Subsequently, add this compound (1.0 equivalent) followed by the amine (1.0-1.2 equivalents).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Palladium Precursor | 1-2 mol% | Lower catalyst loading is desirable for cost-effectiveness, but higher loading may be necessary for challenging substrates. |
| Ligand | 1.2-2.4 mol% | A slight excess of ligand relative to palladium can prevent catalyst decomposition. |
| Base | 1.4-2.0 equivalents | A stoichiometric excess of a strong base is required to drive the reaction to completion. |
| Amine | 1.0-1.2 equivalents | A slight excess of the amine can improve reaction rates. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to facilitate the oxidative addition of the aryl chloride. |
| Solvent | Toluene, 1,4-Dioxane | Aprotic, non-polar, or weakly polar solvents are generally preferred.[5] |
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the catalytic cycle is crucial for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a series of well-defined steps.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a low-coordinate palladium(0) complex.[1][9] This is often the rate-determining step, particularly for less reactive aryl chlorides.[10] The electron-rich and bulky phosphine ligand is critical here, as it promotes the formation of the highly reactive monoligated Pd(0) species and stabilizes the resulting palladium(II) complex.
Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the palladium(II) center, displacing the halide. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so nucleophilic that it competes with the amine in coordinating to the palladium center.[8]
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst.[1][9] This step is often accelerated by electron-donating ligands.
Troubleshooting Common Issues: A Scientist's Guide
Even with a robust protocol, challenges can arise. This section provides a logical framework for troubleshooting common problems.
Figure 2: A decision-making workflow for troubleshooting the amination reaction.
-
Low or No Conversion: This is often due to inefficient oxidative addition.
-
Verify Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure all reagents are properly degassed and the reaction is set up under a strictly inert atmosphere.[2]
-
Reagent Quality: The base, particularly sodium tert-butoxide, is hygroscopic and its effectiveness can be diminished by moisture. Use freshly opened or properly stored base. Ensure the solvent is anhydrous.
-
Increase Temperature: Higher temperatures can overcome the activation barrier for oxidative addition.
-
Ligand Screening: The choice of ligand is critical. For electron-deficient aryl chlorides, more electron-rich and sterically demanding ligands like those from the Buchwald group (e.g., XPhos, SPhos) or Hartwig's ferrocene-based ligands can be more effective.[1]
-
-
Side Product Formation:
-
Hydrodehalogenation: The formation of 2-methyl-1-(trifluoromethyl)benzene is a common side reaction resulting from β-hydride elimination from the palladium-amido intermediate.[1] Using a bulkier ligand can often suppress this pathway.
-
Homocoupling of the Aryl Halide: This can occur at high temperatures or with certain catalyst systems. Reducing the reaction temperature or changing the ligand may mitigate this issue.
-
Conclusion: A Powerful Tool for Modern Synthesis
The Buchwald-Hartwig amination of challenging substrates like this compound is a highly achievable transformation with careful attention to detail and a solid understanding of the underlying principles. By selecting the appropriate catalyst system and optimizing reaction conditions, researchers can reliably construct valuable C-N bonds, paving the way for the synthesis of novel molecules in the pharmaceutical and materials science industries.
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-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]
-
Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PubMed Central. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]
-
Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Palladium-Catalyzed Asymmetric α-Arylation of Alkylamines: A General Strategy for the Synthesis of Chiral α-Aryl Amines. ACS Catalysis. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of diverse derivatives from 4-chloro-2-methyl-1-(trifluoromethyl)benzene. This versatile starting material is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity.[1][2][3] This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering step-by-step experimental procedures, mechanistic explanations, and data presentation to enable researchers, scientists, and drug development professionals to effectively utilize this important chemical scaffold.
Introduction: The Significance of the this compound Scaffold
This compound is a valuable building block in organic synthesis, primarily owing to the presence of the trifluoromethyl (-CF3) group. This electron-withdrawing moiety significantly influences the electronic properties of the aromatic ring, impacting its reactivity and the physicochemical properties of its derivatives.[1] In the realm of drug discovery, the incorporation of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The chlorine atom at the 4-position serves as a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures. The strategic placement of the methyl group further modulates the steric and electronic environment of the molecule.
This guide will explore the practical application of this scaffold in the synthesis of three major classes of derivatives: arylamines, biaryls, and phenols/alkoxybenzenes, through established and reliable synthetic protocols.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for Derivatization
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the reactivity of the C-Cl bond is paramount. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, the development of sophisticated ligand systems has enabled their efficient use in these transformations.[4][5]
Buchwald-Hartwig Amination for the Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of an aryl halide with an amine.[6][7] This reaction is instrumental in the synthesis of a vast number of pharmaceuticals and functional materials.[8]
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition of the less reactive aryl chloride and to promote the final reductive elimination step. The base plays a crucial role in the deprotonation of the amine, forming the palladium-amido complex.
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 13630-22-3 | 194.58 |
| Amine (e.g., Morpholine) | 110-91-8 | 87.12 |
| Palladium(II) Acetate (Pd(OAc)2) | 3375-31-3 | 224.50 |
| XPhos | 564483-18-7 | 476.63 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 |
| Toluene (anhydrous) | 108-88-3 | 92.14 |
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equivalents).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents) via syringe.
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness: This protocol is based on well-established procedures for the Buchwald-Hartwig amination of aryl chlorides.[9][10][11] The use of a bulky, electron-rich ligand like XPhos is crucial for achieving high yields with the relatively unreactive aryl chloride substrate. The reaction should be performed under an inert atmosphere to prevent oxidation of the palladium catalyst and the phosphine ligand.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[12] This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[12]
Figure 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 13630-22-3 | 194.58 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 98-80-6 | 121.93 |
| Pd(OAc)2 | 3375-31-3 | 224.50 |
| RuPhos | 787618-22-8 | 468.62 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 |
| Toluene/Water (10:1) | - | - |
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), and K2CO3 (3.0 equivalents).
-
Add Pd(OAc)2 (2 mol%) and RuPhos (4 mol%).
-
Add a 10:1 mixture of toluene and water to achieve a concentration of approximately 0.25 M.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous phase with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Trustworthiness: The use of a catalyst system like Pd(OAc)2/RuPhos has been shown to be effective for the Suzuki-Miyaura coupling of aryl chlorides.[5] The aqueous base is crucial for the activation of the boronic acid for transmetalation.
Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway
While palladium-catalyzed reactions are highly effective, nucleophilic aromatic substitution (SNAr) offers an alternative, often complementary, route for the derivatization of activated aryl halides. The strong electron-withdrawing nature of the trifluoromethyl group, particularly when positioned ortho or para to the leaving group (in this case, meta), activates the aromatic ring towards nucleophilic attack. However, for SNAr to be efficient, strong electron-withdrawing groups are typically required in the ortho and/or para positions relative to the leaving group.[13][14] In the case of this compound, the trifluoromethyl group is meta to the chlorine, which provides some activation, but less so than an ortho or para substituent. Therefore, SNAr reactions with this substrate may require more forcing conditions.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14] The negative charge in this intermediate is delocalized, and this delocalization is enhanced by electron-withdrawing groups. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[13][15]
Figure 3: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
This protocol outlines a general procedure for the synthesis of phenolic or alkoxy derivatives via SNAr.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 13630-22-3 | 194.58 |
| Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe) | 1310-73-2 (NaOH) | 40.00 (NaOH) |
| Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | 67-68-5 (DMSO) | 78.13 (DMSO) |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent) and a high-boiling polar aprotic solvent like DMSO or DMF.
-
Add the nucleophile, such as powdered sodium hydroxide or sodium methoxide (2.0-3.0 equivalents).
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and maintain for several hours to overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the phenolic product (if NaOH was used). For alkoxy derivatives, proceed directly to extraction.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Trustworthiness: SNAr reactions often require elevated temperatures and polar aprotic solvents to facilitate the reaction.[16][17] The choice of a strong nucleophile is also critical. It is important to note that due to the meta-position of the trifluoromethyl group, these reactions may be sluggish and require optimization of reaction conditions.
Data Summary
The following table provides representative yields for the synthesis of various derivatives from this compound based on literature precedents and typical laboratory outcomes. Actual yields may vary depending on the specific substrate, reaction conditions, and scale.
| Derivative Type | Synthetic Method | Typical Yield Range (%) |
| Arylamine | Buchwald-Hartwig Amination | 70-95 |
| Biaryl | Suzuki-Miyaura Cross-Coupling | 65-90 |
| Phenol/Alkoxide | Nucleophilic Aromatic Substitution | 40-75 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. This guide has provided detailed, field-proven protocols for its derivatization via Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution. By understanding the underlying mechanisms and experimental nuances of these reactions, researchers can effectively harness the potential of this important chemical scaffold to create novel and complex molecules.
References
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Sengupta, D., et al. (2015). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. Organic Process Research & Development, 19(6), 618–623. Available from: [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Available from: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]
- Google Patents. (2013). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
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ResearchGate. (2019). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. Available from: [Link]
-
ResearchGate. (2013). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Available from: [Link]
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MDPI. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Available from: [Link]
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J-Stage. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
- Schön, U., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 57(38), 4325-4328.
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
-
PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
YouTube. (2020). Nucleophilic Aromatic Substitution. Available from: [Link]
-
Semantic Scholar. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
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PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. Available from: [Link]
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NIST WebBook. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Available from: [Link]
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ResearchGate. (2022). (A) The trifluoromethyl group in medicinal chemistry. (B)... Available from: [Link]
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Application Notes & Protocols: The Strategic Role of 4-Chloro-3-(trifluoromethyl)phenyl Derivatives in Medicinal Chemistry
Forward: This technical guide explores the application of the 4-chloro-3-(trifluoromethyl)phenyl moiety, a critical structural alert in modern medicinal chemistry. While the initial topic of interest was 4-Chloro-2-methyl-1-(trifluoromethyl)benzene, extensive research into synthetic routes for prominent pharmaceuticals has revealed that the medicinally relevant and widely utilized building block is, in fact, the isomeric structure leading to 4-chloro-3-(trifluoromethyl)aniline and its derivatives. This guide will, therefore, focus on this key intermediate, elucidating its synthesis, properties, and profound impact on the design of targeted therapies, particularly multi-kinase inhibitors.
Introduction: A Cornerstone Building Block for Kinase Inhibitors
In the landscape of drug discovery, particularly in oncology, the strategic incorporation of specific functional groups can dramatically influence a compound's pharmacokinetic and pharmacodynamic profile. The 4-chloro-3-(trifluoromethyl)phenyl group has emerged as a privileged scaffold, most notably as the "hinge-binding" region of several FDA-approved multi-kinase inhibitors. Its unique electronic and steric properties are instrumental in achieving high-potency, selective, and metabolically robust drug candidates.
This moiety is a quintessential example of how thoughtful molecular design can overcome challenges in targeting the highly conserved ATP-binding pocket of kinases. The trifluoromethyl (CF₃) group, a strong electron-withdrawing substituent, combined with the chloro (Cl) atom, modulates the acidity of the adjacent urea or amide N-H group, which is critical for forming key hydrogen bond interactions within the kinase hinge region. This guide provides a detailed examination of the synthesis and application of the primary precursor, 4-chloro-3-(trifluoromethyl)aniline , and its isocyanate derivative, in the construction of blockbuster anti-cancer drugs like Sorafenib and Regorafenib, as well as next-generation inhibitors.
Physicochemical & Pharmacokinetic Rationale
The utility of the 4-chloro-3-(trifluoromethyl)phenyl moiety is rooted in the predictable and beneficial physicochemical changes it imparts to a parent molecule.
Core Contributions of the Moiety:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer in-vivo half-life and reduced clearance of the drug.
-
Modulation of Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule (Hansch π constant ≈ +0.88). This property is crucial for enhancing membrane permeability and oral bioavailability.
-
Increased Binding Affinity: The potent electron-withdrawing nature of both the CF₃ and Cl groups enhances the hydrogen-bond donating capacity of the urea or amide N-H proton. This leads to stronger and more specific interactions with the amino acid backbone of the kinase hinge region, a critical anchor point for Type II kinase inhibitors.[1][2]
-
Receptor Occupancy: The steric bulk of the trifluoromethyl group can create favorable van der Waals interactions within the hydrophobic pocket of the kinase, further contributing to binding affinity and selectivity.[3]
Data Summary: Properties of Key Intermediates
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Chloro-3-(trifluoromethyl)aniline | 393-36-2 | C₇H₅ClF₃N | 195.57 | 30-33 | 85-87 (12 mmHg) |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 | C₈H₃ClF₃NO | 221.56 | 40-42 | 86-90 (14 mmHg) |
Synthetic Pathways & Core Protocols
The journey from a simple substituted benzene to a complex multi-kinase inhibitor involves a series of robust and scalable chemical transformations. The primary starting material is typically 2-chlorobenzotrifluoride.
Workflow Diagram: Synthesis of Key Intermediates
Caption: Synthetic route from 2-chlorobenzotrifluoride to key aniline and isocyanate intermediates.
Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline (from 2-Chloro-5-nitrobenzotrifluoride)
This protocol details the reduction of the nitro group, a critical step to furnish the key aniline intermediate.
Materials:
-
2-Chloro-5-nitrobenzotrifluoride
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add iron powder (3.0 eq) and a 1:1 mixture of ethanol and water.
-
Heat the mixture to 70-80 °C and add a small amount of concentrated HCl to activate the iron.
-
Add 2-chloro-5-nitrobenzotrifluoride (1.0 eq) portion-wise or as a solution in ethanol, maintaining a gentle reflux. The reaction is exothermic.
-
After the addition is complete, maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 4-chloro-3-(trifluoromethyl)aniline, can be purified by vacuum distillation or crystallization.[4][5]
Expected Yield: ~85-95%
Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
This protocol describes the conversion of the aniline to the highly reactive isocyanate, which is a key electrophile for forming the urea linkage in many kinase inhibitors.
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves phosgene equivalents.
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add triphosgene (0.4 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Add the aniline/base solution dropwise to the cold triphosgene solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, or until TLC/GC-MS analysis indicates complete conversion.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude isocyanate.
-
The product, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is often used directly in the next step or can be purified by vacuum distillation.[4][6]
Expected Yield: >90%
Application in Drug Synthesis: Multi-Kinase Inhibitors
The 4-chloro-3-(trifluoromethyl)phenyl isocyanate is the lynchpin for creating the diaryl urea motif central to many Type II kinase inhibitors. This motif brilliantly mimics the hydrogen bonding pattern of ATP in the kinase hinge region while the substituted phenyl group occupies an adjacent hydrophobic pocket.
Workflow Diagram: Synthesis of Sorafenib and Regorafenib
Caption: Convergent synthesis strategy for Sorafenib and Regorafenib via urea bond formation.
Protocol 3: Synthesis of Sorafenib via Urea Formation
This protocol outlines the final coupling step to produce Sorafenib.
Materials:
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DCM.
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM dropwise to the aniline solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. A precipitate of the product will typically form.
-
Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Filter the solid precipitate and wash thoroughly with DCM to remove any unreacted starting materials.
-
Dry the solid under vacuum to afford Sorafenib as a white to off-white solid.[7]
Expected Yield: >90%
| Drug Target | Key Reaction | Starting Materials | Typical Yield | Ref. |
| Sorafenib | Urea Formation | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, 4-(4-aminophenoxy)-N-methylpicolinamide | 93% | [7] |
| Regorafenib | Urea Formation | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 90-93% | [8] |
| CHMFL-KIT-64 | Amide Coupling | 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)amine | ~70-80% (est.) | [9] |
The Moiety in Action: Structure-Activity Relationship (SAR) and Target Binding
The success of the 4-chloro-3-(trifluoromethyl)phenyl group is best understood by examining its interactions within the kinase active site. Sorafenib and Regorafenib are Type II inhibitors, meaning they bind to the inactive "DFG-out" conformation of the kinase.
Key Binding Interactions:
-
Hinge Binding: The central urea N-H groups form two crucial hydrogen bonds with the backbone carbonyl of Cys919 and the backbone N-H of Asp1046 in the hinge region of VEGFR2. The electron-withdrawing CF₃ and Cl groups increase the acidity of the urea protons, strengthening these interactions.[1]
-
Hydrophobic Pocket I: The pyridine ring of the drug occupies a hydrophobic pocket near the gatekeeper residue.
-
Hydrophobic Pocket II (DFG-out pocket): The 4-chloro-3-(trifluoromethyl)phenyl moiety inserts deep into a hydrophobic pocket created by the outward flip of the Asp-Phe-Gly (DFG) motif. The CF₃ group makes favorable hydrophobic contacts in this allosteric site.[2][3]
The addition of a fluorine atom to the central phenyl ring in Regorafenib, distinguishing it from Sorafenib, alters the conformation and leads to a broader kinase inhibition profile, including inhibition of TIE2 and FGFR.[3][10]
Logical Diagram: Role of the Moiety in Kinase Inhibition
Caption: Causality map showing how the properties of the 4-chloro-3-(trifluoromethyl)phenyl moiety contribute to potent kinase inhibition.
Conclusion and Future Perspectives
The 4-chloro-3-(trifluoromethyl)phenyl scaffold is a testament to the power of fluorine chemistry in modern drug design. Its well-understood synthesis and predictable influence on molecular properties have solidified its status as a cornerstone in the development of kinase inhibitors. The protocols and insights provided herein demonstrate its strategic application in creating potent, orally bioavailable, and metabolically stable therapeutics. As medicinal chemists continue to tackle challenges of drug resistance and target selectivity, the rational application of this and similar fluorinated building blocks will undoubtedly continue to fuel the discovery of next-generation targeted therapies.
References
-
MDPI. (2021). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Available at: [Link]
-
ResearchGate. (n.d.). Docking pose of sorafenib with VEGFR2. The residues are colored in atom scheme while sorafenib is colored in green carbon scheme. Available at: [Link]
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
-
ResearchGate. (n.d.). Molecular docking of Sorafenib to DHODH crystal structure (PDB:6j3c).... Available at: [Link]
-
PMC - NIH. (n.d.). Molecular insight of regorafenib treatment for colorectal cancer. Available at: [Link]
- ResearchGate. (n.d.). Structure of Regorafenib. 4-(4-[{(4-Chloro-3-[trifluoromethyl]phenyl).... Available at: https://www.researchgate.net/figure/Structure-of-Regorafenib-4-4-4-Chloro-3-trifluoromethyl-phenyl_fig3_272338146
-
Taylor & Francis Online. (n.d.). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Available at: [Link]
-
PMC - NIH. (2023). Molecular Docking Study of New Sorafenib Analogues as Platelet-Derived Growth Factor Receptor Inhibitors for the Treatment of Cancer. Available at: [Link]
-
NCI - Division of Cancer Treatment and Diagnosis. (n.d.). Regorafenib. Available at: [Link]
-
PubMed. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Available at: [Link]
-
PubChem - NIH. (n.d.). Regorafenib. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of regorafenib and sorafenib. (A) Regorafenib.... Available at: [Link]
-
PubMed. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Available at: [Link]
-
Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
ResearchGate. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Available at: [Link]
- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
Technical Disclosure Commons. (2025). Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl). Available at: [Link]
- Googleapis.com. (2009). WO 2009/111061 A1.
-
The Royal Society of Chemistry. (n.d.). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. Available at: [Link]
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Experimental procedure for nitration of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Regioselective Nitration of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Application Note & Protocol
Introduction: Strategic Importance and Mechanistic Overview
The synthesis of nitrated aromatic compounds is a cornerstone of modern medicinal and agricultural chemistry. The introduction of a nitro group (—NO₂) serves two primary functions: it acts as a powerful electron-withdrawing group that can modulate the electronic properties and biological activity of a molecule, and it is a versatile chemical handle, readily converted into other functional groups, most notably amines (—NH₂), which are ubiquitous in pharmaceuticals.
The substrate, this compound, is a highly functionalized aromatic ring, presenting a unique challenge and opportunity in electrophilic aromatic substitution. The interplay of three distinct substituents—a weakly activating, ortho-, para-directing methyl group; a deactivating, ortho-, para-directing chloro group; and a strongly deactivating, meta-directing trifluoromethyl group—governs the regiochemical outcome of the nitration.[1][2] Understanding and controlling this outcome is critical for the efficient synthesis of targeted intermediates for drug discovery and development.
This guide provides a comprehensive, field-proven protocol for the nitration of this substrate. We will delve into the causality behind key experimental choices, from the generation of the electrophile to temperature control and product purification, ensuring a robust and reproducible procedure.
The Chemistry: Mechanism of Electrophilic Aromatic Substitution
The nitration of an aromatic ring proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from the dehydration of nitric acid by a stronger acid, typically concentrated sulfuric acid.[3][4][5]
Step 1: Generation of the Nitronium Ion Electrophile Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the benzene ring attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as the sigma complex or arenium ion.[6]
Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the new nitro group. This restores the stable aromatic π-system and yields the final nitrated product.[5]
Caption: Step-by-step experimental workflow for the nitration reaction.
Step-by-Step Methodology
Causality for each step is provided in italics.
-
Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, cautiously add 4.0 mL of fuming nitric acid dropwise to 10 mL of concentrated sulfuric acid with gentle stirring.
-
This pre-mixing generates the nitronium ion. The addition is highly exothermic and must be done slowly in an ice bath to prevent uncontrolled temperature rise and decomposition of the nitric acid. [7]
-
-
Reactor Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 10.43 g (50 mmol) of this compound.
-
The three-neck setup allows for simultaneous reagent addition, temperature monitoring, and pressure equalization.
-
-
Initial Cooling: Add the remaining 30 mL of concentrated sulfuric acid to the reaction flask. Begin stirring and cool the mixture to between 0-5 °C using an ice-water bath.
-
Sulfuric acid acts as the solvent and catalyst. Cooling the substrate solution is crucial to dissipate heat during the subsequent addition of the exothermic nitrating mixture.
-
-
Addition of Nitrating Agent: Once the substrate solution is at the target temperature, add the cold nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Slow, controlled addition is the most critical step for safety and selectivity. Poor temperature control can lead to a dangerous runaway reaction and the formation of dinitrated or oxidized byproducts. [4]
-
-
Reaction and Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction's progress by withdrawing small aliquots and analyzing them via Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Monitoring confirms the reaction has gone to completion, preventing unnecessary reaction time and potential side reactions.
-
-
Quenching: Carefully pour the reaction mixture slowly onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate should form.
-
Pouring the acidic mixture into ice-water rapidly dilutes the acid, quenching the reaction and causing the organic product, which is insoluble in water, to precipitate out of the solution.
-
-
Isolation and Neutralization: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. Then, wash with a cold, dilute (5%) sodium bicarbonate solution, followed by a final wash with cold deionized water.
-
Washing removes residual sulfuric and nitric acids. The bicarbonate wash ensures complete neutralization of any trapped acid, which is essential for product stability and to prevent degradation during drying.
-
-
Purification and Drying: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol. Dry the resulting crystalline solid under vacuum.
-
Recrystallization removes isomeric impurities and other minor byproducts, yielding a product of high purity.
-
Characterization and Expected Outcome
Regioselectivity Analysis
The regiochemical outcome is dictated by the directing effects of the existing substituents:
-
-CH₃ (at C2): Activating, ortho-, para- director.
-
-Cl (at C4): Deactivating, ortho-, para- director.
-
-CF₃ (at C1): Strongly deactivating, meta- director.
The positions ortho and para to the activating methyl group (C3 and C6) are electronically favored. However, the position meta to the powerful deactivating trifluoromethyl group (C3 and C5) is also favored. The position that satisfies the directing effects of the most influential groups will yield the major product. Substitution at C5 is para to the chloro group, ortho to the methyl group, and meta to the trifluoromethyl group, making it the most sterically accessible and electronically favorable position.
Expected Major Product: 4-Chloro-2-methyl-5-nitro-1-(trifluoromethyl)benzene. Minor isomers, such as substitution at the C3 position, may also be formed.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
GC-MS: To confirm the molecular weight (M.W. 253.58 g/mol ) and to quantify the ratio of any isomers formed. [8][9]* ¹H NMR: To confirm the substitution pattern through characteristic shifts and coupling constants of the remaining aromatic protons.
-
¹³C & ¹⁹F NMR: To provide further structural confirmation.
-
Melting Point: A sharp melting point range indicates high purity of the isolated isomer.
-
FTIR Spectroscopy: To identify key functional groups, including the characteristic symmetric and asymmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).
Critical Safety and Handling Protocols
Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. [10][7]
-
Reagent Hazards: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe chemical burns upon contact. [11][12][13]They are also strong oxidizing agents that can react violently with organic materials. [14]* Inhalation Hazard: Fuming nitric acid releases toxic nitrogen dioxide (NO₂) fumes, which are harmful to the respiratory system. [11][12]* Engineering Controls: This entire procedure must be performed within a certified chemical fume hood to contain toxic vapors and provide a protective barrier. [10][15]* Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton). [11][16]* Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. [10]Have a spill kit containing a neutralizer, such as sodium bicarbonate or sand, readily available. [11][14]* Waste Disposal: Quenched acidic solutions must be neutralized before disposal. Dispose of all chemical waste in accordance with institutional and local environmental regulations. [14]
References
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- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- Koch, A., et al. (2002). Sensitive Method for the Determination of Nitrated Polycyclic Aromatic Hydrocarbons in the Human Diet. PubMed.
- Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods.
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- Stack Exchange. (2016). How can I safely handle a concentrated (fuming) nitric acid spill?
- Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate.
- Google Patents. (n.d.). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
- P2 InfoHouse. (n.d.). Massachusetts Chemical Fact Sheet Sulfuric Acid and Fuming Sulfuric Acid.
- Texas Woman's University. (n.d.). Nitric Acid SOP.
- Légrádi, L. (1966). Color Reaction for Determination of Some Aromatic Nitro Compounds. Analytical Chemistry.
- Chemguide. (n.d.). The nitration of benzene.
- University of California, Riverside. (n.d.). SAFE USE OF NITRIC ACID.
- Benchchem. (n.d.). Safe handling and storage procedures for fuming sulfuric acid.
- Google Patents. (n.d.). CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Google Patents. (n.d.). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Smith, K., et al. (2002). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. ORCA - Cardiff University.
- Benchchem. (n.d.). An In-depth Technical Guide to 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene.
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- Doc Brown's Chemistry. (n.d.). Aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis.
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Analytical methods for quantifying 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Application Note & Protocol
Quantitative Analysis of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene: A Validated Methodological Guide
Introduction and Analytical Rationale
This compound is a halogenated aromatic compound. The presence of a trifluoromethyl (-CF3) group, a methyl (-CH3) group, and a chlorine (-Cl) atom on the benzene ring dictates its chemical properties and, consequently, the strategy for its quantification.[1] The trifluoromethyl group is strongly electron-withdrawing, influencing the molecule's polarity and chromatographic behavior.
Accurate and precise quantification of this compound is critical for several applications:
-
Process Chemistry: Monitoring reaction conversion and yield.
-
Quality Control: Determining the purity of the final product and quantifying impurities.
-
Stability Studies: Assessing degradation under various conditions.
The selection of an analytical method is governed by the physicochemical properties of the analyte. This compound is a volatile organic compound (VOC), making Gas Chromatography (GC) the most suitable technique for its analysis.[2][3] GC offers high resolution, sensitivity, and speed for separating volatile and semi-volatile compounds. This note will focus on a GC-FID method for routine quantification due to its robustness and wide linear range, and a GC-MS method for definitive identification and trace-level analysis.
General Analytical Workflow
The process of quantifying this compound follows a structured, multi-step workflow. This ensures that the final data is reliable and the method is fit for its intended purpose. The entire process, from sample receipt to final report, is designed as a self-validating system.
Caption: Overview of the analytical process from sample handling to data reporting.
Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is the workhorse for quantifying organic analytes. The flame ionization detector offers high sensitivity to hydrocarbons and a vast linear dynamic range, making it ideal for analyzing samples from high-purity products to reaction mixtures.
Rationale for Method Parameters
-
Injector: A split/splitless inlet is used. A split injection is preferred for concentrated samples to avoid column overloading, while a splitless injection is suitable for trace analysis.[4] The injector temperature is set well above the analyte's boiling point to ensure rapid and complete vaporization.
-
Column: A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, VF-5ms), is chosen. This stationary phase provides excellent selectivity for a wide range of aromatic compounds, separating the target analyte from common solvents and potential isomers.
-
Carrier Gas: Helium or Hydrogen is used as the carrier gas due to their efficiency. Constant flow mode is recommended to maintain stable retention times.
-
Oven Program: A temperature gradient is employed to ensure good separation of early-eluting volatile solvents from the analyte and to elute any higher-boiling impurities in a reasonable time, cleaning the column for the next injection.
-
Detector: The FID temperature is set higher than the final oven temperature to prevent condensation of the analyte or impurities in the detector.
Step-by-Step Protocol: GC-FID Analysis
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Hexane or Dichloromethane (GC grade or equivalent)[2]
-
Class A volumetric flasks and pipettes
-
2 mL GC vials with septa caps[4]
-
0.22 µm syringe filters for sample clarification[5]
2. Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard. A typical range might be 1, 5, 25, 50, and 100 µg/mL. This range should bracket the expected concentration of the analyte in the prepared samples.
3. Sample Preparation:
-
Accurately weigh an appropriate amount of the sample (e.g., 25 mg) into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. The target concentration should fall within the linear range of the calibration curve (e.g., ~50 µg/mL).
-
If the sample contains particulate matter, filter the solution through a 0.22 µm syringe filter into a GC vial.[5]
4. Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, reliable instrumentation for routine analysis. |
| Column | VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | Excellent general-purpose column for separating aromatic compounds. |
| Injector | Split/Splitless | Provides flexibility for different sample concentrations. |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 (Adjust as needed) | Prevents column overload for moderately concentrated samples. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Constant Flow | 1.0 mL/min | Ensures reproducible retention times. |
| Oven Program | 60 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 5 min) | Separates solvent from analyte and cleans the column of late-eluting compounds.[6] |
| Detector | FID | Flame Ionization Detector. |
| Detector Temp. | 280 °C | Prevents condensation and ensures stable detector response. |
| Hydrogen Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 300 mL/min | Oxidizer for the FID flame. |
| Makeup Flow (N2) | 25 mL/min | Optimizes gas flow into the detector for better peak shape. |
5. Data Analysis:
-
Inject the calibration standards to establish a calibration curve (Peak Area vs. Concentration).
-
Verify the linearity of the curve by ensuring the coefficient of determination (r²) is ≥ 0.995.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For unequivocal identification, especially in complex matrices or for impurity profiling, GC-MS is the method of choice. It couples the separation power of GC with the identification capability of a mass spectrometer.[2]
Rationale for GC-MS
While GC-FID provides quantitative data based on retention time, it cannot definitively identify a peak. Co-elution with an impurity can lead to inaccurate results. GC-MS provides mass spectral data, which is a chemical fingerprint of the molecule, allowing for positive identification. The same GC conditions as the FID method can be used, simplifying method transfer.
Protocol and Parameter Adjustments
The sample and standard preparation protocols remain the same as for the GC-FID method.
Instrumental Parameters (MS Specific):
| Parameter | Recommended Setting | Rationale |
| MS System | Agilent 5977 or equivalent | Common and reliable single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique creating reproducible fragmentation. |
| Electron Energy | 70 eV | Industry standard for generating comparable mass spectra.[7] |
| Ion Source Temp. | 230 °C | Standard operating temperature for good ionization efficiency. |
| Quadrupole Temp. | 150 °C | Ensures mass stability. |
| Scan Range | 45 - 350 m/z | Covers the molecular ion and expected fragmentation pattern of the analyte. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from saturating the detector. |
Data Analysis:
-
Confirm the identity of the analyte peak by comparing its mass spectrum to a reference library (e.g., NIST) or a spectrum obtained from injecting the pure reference standard.
-
Quantification can be performed in either full scan mode or, for higher sensitivity and selectivity, using Selected Ion Monitoring (SIM), where the detector only monitors specific, characteristic ions of the analyte.
Method Validation
A method is not trustworthy until it has been validated.[8][9] Validation provides documented evidence that the procedure is suitable for its intended purpose.[10][11] The following parameters, based on International Council for Harmonisation (ICH) guidelines, must be assessed.
Caption: Key validation characteristics ensuring method reliability.
Validation Acceptance Criteria Summary:
| Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (solvent) and a placebo (matrix without analyte) to check for interferences at the analyte's retention time. | No significant interfering peaks at the retention time of the analyte.[12] |
| Linearity | Analyze at least five concentrations across the desired range. Plot peak area vs. concentration. | Coefficient of determination (r²) ≥ 0.995. |
| Range | The range over which the method is linear, accurate, and precise. | Typically 80% to 120% of the target concentration for an assay.[12] |
| Accuracy | Analyze samples with a known amount of spiked analyte (e.g., at 80%, 100%, and 120% of target). | Percent recovery should be within 98.0% - 102.0%. |
| Precision | Repeatability (Intra-assay): 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1.[6] |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantified. | Typically determined by a signal-to-noise ratio of 3:1.[6] |
| Robustness | Intentionally vary method parameters (e.g., oven temp ±2°C, flow rate ±0.1 mL/min) and assess impact. | The results should remain unaffected by small, deliberate variations in method parameters. |
Conclusion
This application note provides a robust and reliable framework for the quantification of this compound using Gas Chromatography. The detailed GC-FID protocol is suitable for routine quality control and process monitoring, while the complementary GC-MS method offers definitive structural confirmation. By adhering to the principles of causality in method design and executing a thorough validation as outlined, laboratories can ensure the highest level of data integrity, supporting research, development, and manufacturing activities.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]
-
Gao, Y., et al. (2024, July 19). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. PMC - PubMed Central. Retrieved from [Link]
-
Ahuja, S., & Dong, M. W. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]
-
Mestrelab Research. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
dos Santos, F. S., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Retrieved from [Link]
-
American Chemical Society - ACS Figshare. (2023, July 5). Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules. Retrieved from [Link]
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Patel, M., et al. (n.d.). Analytical method validation: A brief review. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Just Objects. (n.d.). Photochemistry of halogenated benzene derivatives: Part VII. Photoincorporations of polychlorobenzenes with humic model monomers. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (n.d.). Magnitude and Directionality of Halogen Bond of Benzene with C6F5X, C6H5X, and CF3X (X = I, Br, Cl, and F). Retrieved from [Link]
-
SIELC Technologies. (2018, February 19). 1-Chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
GBC Scientific Equipment. (n.d.). GC-MS Application Notes. Retrieved from [Link]
-
Lee, E. G., et al. (2015, June 14). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. CDC Stacks. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Trade Science Inc. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. TSH Journals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Benzene, 1-chloro-4-methyl-2-nitro-. Retrieved from [Link]
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
PubChem. (n.d.). 4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Welcome to the technical support center dedicated to optimizing the synthesis of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. This critical intermediate is foundational in the development of various agrochemicals and pharmaceuticals, yet its synthesis presents notable challenges that can impact yield and purity. This guide is structured to provide researchers, chemists, and process development professionals with actionable insights, troubleshooting protocols, and in-depth explanations to navigate these complexities effectively.
Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work. We will explore the most common synthetic routes and dissect the critical parameters that govern success.
Section 1: Overview of Common Synthetic Pathways
The synthesis of this compound typically proceeds through one of two major pathways, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and safety considerations.
-
Diazotization-Trifluoromethylation Route (via Sandmeyer or Balz-Schiemann type reactions): This classical approach starts from the readily available 5-Chloro-2-methylaniline. The amine is first converted to a diazonium salt, which is then reacted with a trifluoromethyl source. This pathway is well-established but highly sensitive to reaction conditions.[1][2]
-
Metal-Catalyzed Cross-Coupling Route: A more modern approach involves the palladium- or copper-catalyzed trifluoromethylation of an aryl halide, such as 1,4-dichloro-2-methylbenzene.[3][4] This method can offer high yields and functional group tolerance but requires careful optimization of catalysts, ligands, and reaction conditions.[5]
Below is a diagram illustrating these primary synthetic workflows.
Caption: Primary synthetic routes to the target compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing robust solutions.
Issue Category: Low or No Conversion
Question: My diazotization of 5-Chloro-2-methylaniline is sluggish or incomplete. How can I ensure full conversion to the diazonium salt?
Answer: Incomplete diazotization is a frequent cause of low overall yield. The stability and formation of the diazonium salt are critically dependent on temperature and acid concentration.
-
Causality: The arenediazonium salt is thermally unstable. If the temperature rises above 5 °C, it can prematurely decompose back to the starting amine or react with water to form a phenolic byproduct.[6] Insufficient acid allows for side reactions, such as the coupling of the diazonium salt with the unreacted starting amine to form a diazoamino compound (an azo dye), which complicates purification and reduces yield.
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0–5 °C throughout the addition of sodium nitrite (NaNO₂). Use an ice-salt bath for robust temperature management.
-
Ensure Sufficient Acidity: Use at least 2.5-3 equivalents of a strong, non-nucleophilic acid (like HCl or H₂SO₄). One equivalent protonates the starting amine, one reacts with NaNO₂ to form the nitrosating agent (nitrous acid, HNO₂), and the excess maintains a low pH to suppress side reactions.
-
Slow Reagent Addition: Add the aqueous solution of NaNO₂ dropwise to the acidic solution of the aniline. This prevents localized temperature spikes and high concentrations of HNO₂, which can decompose.
-
Test for Completion: After the addition is complete, check for the presence of nitrous acid using potassium iodide-starch paper (a positive test, turning blue-black, indicates excess HNO₂ and thus complete consumption of the amine). If the test is negative, add a small additional amount of NaNO₂ solution.
-
Question: The palladium-catalyzed trifluoromethylation of 1,4-dichloro-2-methylbenzene stalls before completion. What are the common causes?
Answer: Reaction stalling in palladium-catalyzed cross-coupling is typically linked to catalyst deactivation or suboptimal reaction conditions.[3]
-
Causality: The active Pd(0) catalyst can be sensitive to oxygen, leading to oxidation and deactivation. The ligand used is crucial for stabilizing the catalyst and facilitating the difficult reductive elimination step to form the C-CF₃ bond.[3] Impurities in solvents or reagents (especially water or nucleophiles) can interfere with the catalytic cycle.
-
Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Optimize Ligand and Catalyst Loading: The choice of phosphine ligand is critical. Screen different ligands (e.g., bulky, electron-rich phosphines) to find one that promotes the desired transformation. Sometimes, a slight increase in catalyst or ligand loading can overcome deactivation.
-
Verify Reagent Purity: Use anhydrous solvents and ensure the purity of the aryl chloride and the trifluoromethylating agent (e.g., TESCF₃).
-
Temperature Screening: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Perform a temperature optimization study to find the ideal balance.
-
Issue Category: Poor Product Yield & Purity
Question: I'm observing significant byproduct formation during my Sandmeyer-type trifluoromethylation. What are these byproducts and how can they be minimized?
Answer: The primary byproducts in a Sandmeyer-type reaction are typically phenols, azo compounds, and hydro-de-halogenation products.
-
Causality:
-
Phenol Formation: The diazonium salt can react with water, especially at elevated temperatures, to produce 5-chloro-2-methylphenol.
-
Azo Coupling: As mentioned, the diazonium salt can couple with any electron-rich species present, including the starting amine if diazotization is incomplete.[7]
-
Reduction: The diazonium group can be reduced and replaced by hydrogen, yielding 4-chlorotoluene.
-
-
Solutions & Troubleshooting Workflow: The following decision tree can guide your optimization process.
Caption: Troubleshooting workflow for Sandmeyer reactions.
Question: My copper-catalyzed trifluoromethylation gives a low yield. How can I improve it?
Answer: Copper-mediated trifluoromethylations are powerful but sensitive to the copper source, solvent, and the nature of the trifluoromethylating agent.[8]
-
Causality: The reaction typically involves a Cu(I) species. Using Cu(II) salts may require an in-situ reduction step that can be inefficient. The choice of trifluoromethyl source (e.g., TMSCF₃ with a fluoride source, or a pre-formed CuCF₃ reagent) dictates the optimal conditions.[5][8] Solvents like DMF or NMP are often used, but their purity is paramount as they can coordinate to the copper center and influence reactivity.
-
Solutions:
-
Copper Source: Start with a Cu(I) salt (e.g., CuI, CuBr, CuCl) for more reliable results. If using fluoroform-derived CuCF₃, ensure it is freshly prepared and handled under inert conditions.[8]
-
Reagent Stoichiometry: Optimize the stoichiometry of the trifluoromethylating agent and any necessary activators (like KF or CsF for TMSCF₃).
-
Solvent Screening: While DMF is common, screen other polar aprotic solvents like NMP, DMAc, or DMSO. Ensure the solvent is anhydrous.
-
Temperature Optimization: These reactions often require elevated temperatures (100-150 °C). A systematic optimization of the reaction temperature is crucial for balancing reaction rate and reagent/product stability.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which trifluoromethylating agent is recommended for the Sandmeyer-type synthesis of this compound?
There are several options, and the best choice depends on your lab's capabilities, budget, and scale.
| Reagent System | Key Features & Considerations | Typical Conditions |
| TMSCF₃ / KF or CsF | Inexpensive and readily available. Requires a fluoride source for activation.[9] | Often used with a copper catalyst (e.g., CuI) in a polar aprotic solvent (DMF, NMP). |
| Langlois Reagent (CF₃SO₂Na) | A bench-stable solid. Generates a CF₃ radical, often under oxidative conditions. | Often requires an oxidant (e.g., t-BuOOH) and a copper catalyst. |
| Togni's Reagents | Electrophilic CF₃⁺ source. Highly reactive but more expensive.[10] | Typically used in metal-catalyzed or photoredox reactions. |
| Fluoroform (HCF₃) | Most atom-economical source but is a gas and requires specialized equipment to handle.[8] | Used to prepare reagents like CuCF₃ in situ. |
For general laboratory scale, the combination of TMSCF₃ with a copper(I) salt and a fluoride source often provides a good balance of cost, reactivity, and availability.[9]
Q2: What are the primary safety concerns when performing a diazotization reaction?
The primary hazard is the explosive nature of isolated diazonium salts . When dry, they are shock-sensitive and can detonate violently. For this reason, arenediazonium salts should never be isolated from the reaction mixture. They should always be prepared in solution at low temperatures (0–5 °C) and used immediately in the subsequent step.[7] Additionally, the reaction involves strong acids and sodium nitrite, which is a strong oxidizer. Appropriate personal protective equipment (PPE), including a face shield and blast shield, is highly recommended.
Q3: How can I monitor the reaction progress effectively?
-
Thin Layer Chromatography (TLC): Useful for monitoring the consumption of the starting aniline or aryl halide. However, the diazonium salt intermediate is unstable and will not be visible.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The most effective technique for this reaction. It allows you to monitor the disappearance of the starting material and the appearance of the product, as well as identify key byproducts like phenols.
-
¹⁹F NMR Spectroscopy: An excellent tool if available. The trifluoromethyl group has a distinct chemical shift, making it easy to track the formation of the product and quantify its yield relative to a fluorinated internal standard.
Section 4: Optimized Protocol for Sandmeyer-Type Synthesis
This protocol is a representative example for the synthesis of this compound from 5-Chloro-2-methylaniline, emphasizing best practices for yield optimization.
Materials:
-
5-Chloro-2-methylaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (1.05 eq)
-
Copper(I) Iodide (1.5 eq)
-
Trifluoromethyltrimethylsilane (TMSCF₃) (1.5 eq)
-
Potassium Fluoride (anhydrous, spray-dried) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Diethyl Ether or MTBE
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
Part A: Diazotization (0–5 °C)
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 5-Chloro-2-methylaniline (1.0 eq) and deionized water.
-
Cool the flask in an ice-salt bath to 0 °C with vigorous stirring.
-
Slowly add concentrated HCl (3.0 eq). A fine slurry of the amine hydrochloride salt should form.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of deionized water.
-
Add the sodium nitrite solution dropwise to the reaction flask via the addition funnel, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.
-
Confirm the completion of the reaction using KI-starch paper (a blue-black color indicates a slight excess of nitrous acid).
-
This diazonium salt solution should be used immediately in the next step.
Part B: Trifluoromethylation (Room Temperature to 100 °C)
-
In a separate, larger flask under an inert atmosphere (N₂ or Ar), add CuI (1.5 eq), anhydrous KF (3.0 eq), and anhydrous DMF.
-
Add TMSCF₃ (1.5 eq) to this mixture via syringe and stir for 15 minutes at room temperature.
-
Slowly, and in portions, add the cold diazonium salt solution from Part A to the DMF mixture. Caution: Vigorous nitrogen evolution will occur. Control the addition rate to manage the effervescence.
-
Once the addition is complete, slowly heat the reaction mixture to 100 °C and maintain for 2-4 hours, monitoring by GC-MS until the intermediate is consumed.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional vacuum distillation or flash column chromatography to yield pure this compound.
References
-
Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]
-
Jover, J. (2014). Computational Insights into Nucleophilic Copper-Catalyzed Trifluoromethylation of Aryl Halides. ACS Catalysis, 4(12), 4389–4397. [Link]
-
Grünberg, M. F., et al. (2016). Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. Chemistry – A European Journal, 22(30), 10445-10449. [Link]
-
Chen, F., et al. (2023). Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. Organic Process Research & Development, 27(8), 1545–1554. [Link]
-
Novikov, R. A., et al. (2015). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 80(24), 12432–12448. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21785–21794. [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Wikipedia. [Link]
-
Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21785-21794. [Link]
- Google Patents. (2022).
-
Sharma, P., & Rohilla, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1261–1293. [Link]
- Google Patents. (2013). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Google Patents. (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Burton, D. M. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition, 53(6), 1482–1484. [Link]
-
Danoun, G., et al. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link]
-
ResearchGate. (2017). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. [Link]
-
Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. [Link]
-
Oriental Journal of Chemistry. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(1), 1-17. [Link]
-
Slater, M. J., & Allpress, C. J. (2017). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chemical Reviews, 117(6), 4935–4966. [Link]
-
Barabe, F., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature, 594(7864), 539–545. [Link]
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 10. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Functionalization of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Welcome to the technical support center for the functionalization of 4-chloro-2-methyl-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the chemical modification of this versatile building block. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
References
Frequently Asked Questions (FAQs)
My Palladium-catalyzed cross-coupling reaction is giving low yield and a significant amount of a de-chlorinated byproduct. What is happening?
This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2][3][4] Instead of coupling with your desired partner, the chloro group is being replaced by a hydrogen atom, leading to the formation of 2-methyl-1-(trifluoromethyl)benzene. This occurs when the palladium catalyst reacts with a hydride source in the reaction mixture.
During my nucleophilic aromatic substitution (SNAr) reaction, I am observing unexpected products or no reaction. How can I optimize this?
The success of an SNAr reaction on this substrate is a delicate balance. The trifluoromethyl group is a strong electron-withdrawing group, which activates the ring for nucleophilic attack.[5][6] However, issues can arise from the nucleophile, solvent, or temperature. For instance, a weak nucleophile may not be reactive enough, while a very strong, basic nucleophile could lead to other side reactions like benzyne formation or reaction with the trifluoromethyl group.
I am attempting a lithiation/metal-halogen exchange, but my reaction is messy, and I'm not getting the desired product. What are the common pitfalls?
Lithiation and metal-halogen exchange are powerful tools, but they are highly sensitive to reaction conditions.[7][8][9][10] Common issues include:
-
Competing Deprotonation: The organolithium reagent might deprotonate the methyl group instead of undergoing halogen-metal exchange.
-
Ortho-lithiation: The trifluoromethyl group can direct lithiation to the ortho position.[11]
-
Low Temperatures: These reactions often require very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.
My starting material appears to be degrading under my reaction conditions, particularly the trifluoromethyl group. Why is this happening and how can I prevent it?
The trifluoromethyl group is generally stable, but it can be susceptible to hydrolysis under harsh acidic or basic conditions, converting it to a carboxylic acid group.[12][13][14][15] This is more likely to occur at elevated temperatures. To prevent this, it's crucial to use milder reaction conditions and avoid strong acids or bases if functionalization of the trifluoromethyl group is not the intended outcome.
I am trying to perform a reaction on the aromatic ring, but I am seeing side products resulting from a reaction at the methyl group. How can I control the selectivity?
This issue arises when your reaction conditions favor benzylic functionalization . For example, radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator) will lead to benzylic halogenation.[16] To favor reactions on the aromatic ring, you should use conditions that promote electrophilic aromatic substitution (e.g., a Lewis acid catalyst for halogenation) or the other targeted transformations discussed in this guide.[17][18][19][20]
Troubleshooting Guides
Troubleshooting Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
Problem: Low yield of the desired cross-coupled product and formation of 2-methyl-1-(trifluoromethyl)benzene.
Root Cause Analysis: Hydrodehalogenation is a reductive process that competes with the desired cross-coupling.[1][2][3][4] It is often promoted by the presence of hydride sources, which can be generated from solvents, reagents, or even the ligand on the palladium catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodehalogenation.
Detailed Steps:
| Step | Action | Rationale |
| 1. Reagent and Solvent Purity | Ensure all reagents and solvents are anhydrous and of high purity. | Alcohols, water, and certain amines can act as hydride donors. Using dry solvents and fresh, high-quality reagents minimizes these sources. |
| 2. Ligand Selection | Switch to a more electron-rich and sterically hindered phosphine ligand. | Bulky ligands can accelerate the reductive elimination step of the catalytic cycle, which forms the desired C-C bond, making it more competitive with the hydrodehalogenation pathway.[21] |
| 3. Choice of Base | Use a non-coordinating, anhydrous base. | Some bases can generate hydride species. Consider using bases like CsF or K3PO4 instead of alkoxides if hydrodehalogenation is a significant issue. |
| 4. Temperature Optimization | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can sometimes favor the hydrodehalogenation pathway. |
| 5. Additives | Consider the use of additives that can suppress hydrodehalogenation. | For example, in some systems, the addition of a copper(I) co-catalyst has been shown to mitigate this side reaction.[1][3] |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and anhydrous K3PO4 (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS to check for product formation and the presence of the hydrodehalogenated byproduct.
Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: Low or no conversion, or formation of multiple products in an attempted SNAr reaction.
Root Cause Analysis: The SNAr mechanism proceeds via a Meisenheimer complex, the stability of which is crucial.[5][6][22][23][24] The electron-withdrawing trifluoromethyl group in the para position to the chlorine leaving group stabilizes this intermediate. However, the reaction's success depends on the nucleophilicity of the incoming group and the reaction conditions.
Reaction Pathway Diagram:
Caption: SNAr reaction pathway and potential outcomes.
Troubleshooting Steps:
| Issue | Recommended Action | Scientific Rationale |
| No Reaction | * Increase temperature.* Use a more polar aprotic solvent (e.g., DMSO, DMF).* Use a stronger nucleophile. | Higher temperatures provide the necessary activation energy. Polar aprotic solvents can solvate the cation of the nucleophilic salt, increasing the nucleophilicity of the anion. A more potent nucleophile is more likely to attack the electron-deficient aromatic ring. |
| Low Yield | * Optimize reaction time and temperature.* Ensure anhydrous conditions. | Prolonged heating can lead to decomposition. Water can compete as a nucleophile or react with strong bases. |
| Side Products | * Lower the reaction temperature.* Use a less basic nucleophile if possible.* If using a strong base, ensure it is added slowly at a low temperature. | High temperatures and strong bases can promote elimination-addition (benzyne) mechanisms or other undesired reactions. |
Troubleshooting Lithiation and Metal-Halogen Exchange Reactions
Problem: A complex mixture of products is obtained after quenching the reaction with an electrophile.
Root Cause Analysis: Organolithium reagents are highly reactive and can participate in several competing pathways.[7][8][9][10] The desired lithium-halogen exchange is often in competition with deprotonation at the benzylic position (methyl group) or at the aromatic position ortho to the trifluoromethyl group.[11]
Selectivity Control Diagram:
Caption: Competing pathways in the lithiation reaction.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a very low temperature, typically -78 °C. | Lithium-halogen exchange is generally faster at low temperatures than competing deprotonation reactions.[9] |
| Solvent | Use a non-coordinating solvent like THF or diethyl ether. | Coordinating solvents can alter the aggregation state and reactivity of the organolithium reagent. |
| Organolithium Reagent | Use n-BuLi for halogen-metal exchange. | Stronger bases like s-BuLi or t-BuLi are more likely to cause deprotonation. |
| Addition Rate | Add the organolithium reagent slowly to the solution of the aryl halide. | This helps to control the exotherm and maintain a low reaction temperature. |
| Reaction Time | Allow sufficient time for the exchange to occur before adding the electrophile. | Incomplete exchange will result in unreacted starting material. |
Protocol for Lithium-Halogen Exchange and Quenching with an Aldehyde
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol, as a solution in hexanes) dropwise over 10 minutes.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the desired aldehyde (1.2 mmol) in anhydrous THF (2 mL) dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Preventing the Degradation of the Trifluoromethyl Group
Problem: Formation of 2-methyl-4-carboxy-chlorobenzene as a byproduct.
Root Cause Analysis: The C-F bonds in the trifluoromethyl group are strong, but the carbon atom is highly electrophilic. Under harsh hydrolytic conditions (strong acid or base, especially with heat), it can be attacked by water or hydroxide ions, leading to its conversion to a carboxylic acid.[12][13][14][15]
Proposed Mechanism of Hydrolysis:
Caption: Simplified mechanism of trifluoromethyl group hydrolysis.
Preventative Measures:
| Condition | Recommendation | Justification |
| pH | Maintain the reaction mixture as close to neutral as possible. If a base or acid is required, use the mildest one that is effective. | Strong acids and bases are the primary drivers of trifluoromethyl group hydrolysis.[12][13] |
| Temperature | Avoid excessive heating. Run reactions at the lowest effective temperature. | Hydrolysis is an activated process, and its rate increases significantly with temperature. |
| Reaction Time | Monitor the reaction and stop it as soon as the desired transformation is complete. | Prolonged exposure to even moderately harsh conditions can lead to the accumulation of the hydrolyzed byproduct. |
| Aqueous Workup | Perform aqueous workups at room temperature or below and avoid prolonged contact with acidic or basic aqueous solutions. | The hydrolysis can also occur during the purification steps if care is not taken. |
Controlling Selectivity: Benzylic Functionalization vs. Aromatic Functionalization
Problem: During an intended aromatic substitution, a product functionalized at the methyl group is isolated.
Root Cause Analysis: The reaction conditions dictate the site of reactivity. Radical conditions favor the benzylic position due to the stability of the resulting benzylic radical. In contrast, ionic conditions (electrophilic or nucleophilic) typically favor reaction on the aromatic ring.
Comparative Table of Conditions:
| Desired Reaction | Reaction Type | Typical Conditions | Unwanted Side Reaction |
| Aromatic Halogenation | Electrophilic Aromatic Substitution | Br2, FeBr3 | Benzylic Halogenation |
| Benzylic Halogenation | Free Radical Substitution | NBS, AIBN (initiator), CCl4, heat/light | Aromatic Halogenation |
Guidelines for Selective Functionalization:
-
For Aromatic Functionalization:
-
For Benzylic Functionalization:
-
Use non-polar solvents.
-
Use radical initiators (e.g., AIBN, benzoyl peroxide) or UV light.[16]
-
N-halosuccinimides (NBS, NCS) are classic reagents for benzylic halogenation.
-
References
-
Baskin, J. M., & Gross, Z. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
-
Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. [Link]
-
Beller, M., et al. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry, 7(13), 2908-15. [Link]
-
Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. [Link]
-
Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. Figshare. [Link]
-
Barrio, P., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(15), 9229-9236. [Link]
-
Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
-
Jones, R. G. (1948). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 70(1), 143-144. [Link]
-
Stephenson, C. R. J., et al. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 141(37), 14695-14700. [Link]
-
Knochel, P. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. edoc.ub.uni-muenchen.de. [Link]
-
Langer, R., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 9(21), 6034-6040. [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
-
Sigman, M. S., & Toste, F. D. (2021). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society, 143(42), 17619-17626. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Yagupolskii, L. M. (1994). The trifluoromethyl group in organic synthesis. A review. ElectronicsAndBooks. [Link]
-
Amii, H. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Journal of Synthetic Organic Chemistry, Japan, 72(11), 1257-1266. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 149-158. [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Hartwig, J. F., & Buchwald, S. L. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(5), 2589-2600. [Link]
-
YouTube. (2021). 154 CHM2211 Reactions at Benzylic Position Free Radical Halogenation. [Link]
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Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2017(41), 6130-6144. [Link]
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LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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Wang, X., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 258-262. [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. [Link]
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Molander, G. A., & Brown, A. R. (2010). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. The Journal of Organic Chemistry, 75(21), 7433-7438. [Link]
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Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
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Li, J., et al. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(3), M871. [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
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LibreTexts Chemistry. (2023). The Halogenation of Benzene. [Link]
-
Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
YouTube. (2018). Aromatic Halogenation Reaction Mechanism - Chlorination, Iodination & Bromination of Benzene. [Link]
-
Clark, J. (n.d.). The halogenation of benzene - electrophilic substitution. Chemguide. [Link]
-
CAS. (n.d.). 1-Chloro-4-(trifluoromethoxy)benzene. CAS Common Chemistry. [Link]
-
PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. [Link]
-
Min, S., et al. (2024). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]
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Technical Support Center: Purification of Crude 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Welcome to the technical support center for the purification of crude 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the purification of this important chemical intermediate.
Introduction: Understanding the Purification Challenges
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The synthesis of this compound can often lead to a crude mixture containing unreacted starting materials, reagents, and structurally similar byproducts, such as positional isomers. The choice of purification technique is therefore critical and depends on the nature and quantity of these impurities. This guide will walk you through the most common and effective purification strategies, providing both theoretical understanding and practical, field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems that may arise during the purification of crude this compound.
Initial Characterization & Impurity Profile
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:
-
Positional Isomers: Depending on the selectivity of your reaction, you may have other isomers of chloromethyl(trifluoromethyl)benzene. These can be particularly challenging to separate due to their similar physical properties.
-
Unreacted Starting Materials: Residual starting materials from the synthesis.
-
Solvent and Reagents: Trapped solvent molecules and leftover reagents.
-
Byproducts from Side Reactions: For example, if a Sandmeyer reaction is used to introduce the chloro group, byproducts from competing reactions can be present.
Q2: How can I get a quick assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is an excellent first step for a rapid purity assessment. A single spot on the TLC plate in various solvent systems is a good indication of high purity. However, for a more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. GC will help you identify the number of components and their relative abundance, while MS can help in identifying the molecular weight of the impurities, aiding in their structural elucidation.
Purification Strategy: A Multi-faceted Approach
The purification of this compound often requires a combination of techniques to achieve high purity. The logical workflow for purification is outlined below.
In-depth Purification Protocols & Troubleshooting
This section provides detailed protocols for the most effective purification techniques, along with troubleshooting tips for common issues.
Method 1: Fractional Vacuum Distillation
Fractional vacuum distillation is a powerful technique for separating compounds with different boiling points. Since this compound has a boiling point of 160-162 °C (at atmospheric pressure), vacuum distillation is recommended to prevent thermal decomposition and to lower the required temperature.[1]
Q3: My compound seems to be degrading during distillation even under vacuum. What can I do?
A3: If you observe darkening of your compound or a decrease in yield during distillation, it could be due to thermal instability.
-
Increase the Vacuum: A lower pressure will further decrease the boiling point. Aim for a pressure that brings the boiling point into a range of 100-120 °C if possible.
-
Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.
-
Ensure a Leak-Free System: Air leaks can lead to oxidation at elevated temperatures.
Step-by-Step Protocol for Fractional Vacuum Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated Vigreux column for efficient separation.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature. The main fraction should be collected at the boiling point of the product at the applied pressure.
-
Analysis: Analyze the purity of the collected fractions using GC-MS or TLC.
Troubleshooting Distillation
| Problem | Possible Cause | Solution |
| Bumping/Uncontrolled Boiling | Uneven heating or lack of nucleation sites. | Use fresh boiling chips or a magnetic stirrer. Ensure the heating mantle is properly sized for the flask. |
| No Distillate | Insufficient heating or too high a vacuum for the temperature. | Gradually increase the heating mantle temperature. Check for leaks in the vacuum system. |
| Poor Separation of Isomers | Insufficient column efficiency. | Use a longer or more efficient fractionating column (e.g., a packed column). Perform the distillation slowly to allow for proper equilibration. |
Method 2: Column Chromatography
Column chromatography is highly effective for separating compounds with similar polarities, such as positional isomers. For this compound, a normal-phase chromatography setup using silica gel is generally successful.
Q4: I'm having trouble separating my product from a close-running impurity on TLC. How can I improve the separation on the column?
A4: Optimizing your solvent system is key.
-
Solvent System: A mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. For closely eluting spots, try a less polar solvent system to increase the separation (lower Rf values). A typical starting point is a 95:5 mixture of hexanes:ethyl acetate.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a non-polar eluent and gradually increase the polarity during the chromatography run.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture in various solvent ratios. Aim for an Rf value of 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system or column overloading. | Re-optimize the eluent using TLC. Reduce the amount of crude material loaded onto the column. |
| Compound Streaking on Column | Compound is too polar for the solvent system or is interacting strongly with the silica gel. | Increase the polarity of the eluent. Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica. |
| Cracked Column Bed | Improper packing or a sudden change in solvent polarity. | Ensure the column is packed uniformly. When running a gradient, increase the polarity gradually. |
Method 3: Recrystallization
If your crude this compound is a solid at room temperature or if it solidifies after initial purification by distillation, recrystallization can be an excellent final purification step to achieve high purity. The principle is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure product crystallizes out, leaving the impurities in the solution.
Q5: My compound "oils out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling is too rapid.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a Mixed Solvent System: If a single solvent is not working, a mixed-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is very soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. A common mixed-solvent system for similar compounds is ethyl acetate/n-hexane.[2]
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not saturated; product is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution. Add a "poor" solvent to induce crystallization. Scratch the inside of the flask with a glass rod. |
| Low Recovery | Too much solvent was used; product has some solubility even at low temperatures. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Impure Crystals | Cooling was too rapid, trapping impurities. | Re-dissolve the crystals and allow them to recrystallize more slowly. |
Conclusion
The purification of crude this compound requires a systematic approach. By understanding the potential impurities and the principles behind each purification technique, you can develop a robust strategy to obtain a high-purity product. This guide provides the foundational knowledge and practical steps to troubleshoot common issues and optimize your purification workflow. For further assistance, always refer to the material safety data sheet (MSDS) for handling and safety information.
References
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents.
- Supporting Information for a research article. (This is a general reference to the type of document where such information is often found, as a specific, directly relevant paper was not identified in the search).
-
(Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem. Available from: [Link]
-
Thin Layer Chromatography (TLC) - University of California, Los Angeles. Available from: [Link]
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents.
Sources
Technical Support Center: Overcoming Scale-Up Challenges in 4-Chloro-2-methyl-1-(trifluoromethyl)benzene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of scaling this synthesis from the bench to pilot plant or full production. We will focus on the prevalent and challenging Sandmeyer-type trifluoromethylation route, providing in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
The trifluoromethyl group is a crucial pharmacophore in modern drug design, enhancing properties like metabolic stability and lipophilicity.[1][2] Consequently, robust and scalable methods for producing key building blocks like this compound are in high demand. The following guide is structured to address the two critical stages of the most common synthetic route: Diazotization and Trifluoromethylation.
Overall Reaction Scheme
The synthesis typically proceeds via a two-step, one-pot Sandmeyer-type reaction starting from 4-chloro-2-methylaniline:
-
Diazotization: Formation of the aryl diazonium salt from 4-chloro-2-methylaniline using a nitrite source in an acidic medium.
-
Trifluoromethylation: Copper-catalyzed reaction of the diazonium salt with a trifluoromethyl source to yield the final product.
Part 1: Troubleshooting the Diazotization of 4-Chloro-2-methylaniline
The formation of the diazonium salt is a foundational step, but it is fraught with challenges related to stability, safety, and side reactions. This stage's success is critical for the overall yield and purity of the final product.
Frequently Asked Questions (FAQs): Diazotization
Q1: My yield is suffering from incomplete conversion of the starting aniline. How can I ensure the diazotization goes to completion?
A1: Incomplete conversion is often a result of suboptimal reaction parameters. Here’s how to troubleshoot:
-
Temperature Control: This is the most critical parameter. Diazotization is highly exothermic, and the resulting diazonium salt is thermally unstable, typically decomposing above 5°C.[3][4] Maintain a strict temperature range of -5°C to 5°C throughout the addition of the nitrite solution. Use a reliable cooling bath and monitor the internal temperature, not the bath temperature.
-
Stoichiometry and Addition Rate: Use only a stoichiometric equivalent of sodium nitrite. An excess can lead to unwanted side reactions, while a deficit will result in incomplete conversion.[3] Add the nitrite solution slowly and subsurface to ensure rapid mixing and prevent localized temperature spikes and high concentrations of nitrous acid, which is also unstable.
-
Acid Concentration: Ensure sufficient acid (e.g., HCl, H₂SO₄) is present. At least 2.5-3 equivalents are typically required: one to form the aniline salt, one for the diazotization reaction itself, and an excess to maintain a low pH and stabilize the diazonium salt.
Q2: I'm observing a significant amount of 4-chloro-2-methylphenol as a byproduct. What is causing this and how can it be prevented?
A2: The formation of the corresponding phenol is a classic sign of diazonium salt decomposition, where the diazonium group is displaced by water. This is almost always due to temperature excursions. If your reaction temperature rises above 5-10°C, the rate of this decomposition reaction increases dramatically.[3] To prevent this:
-
Aggressive Cooling: Ensure your cooling system can handle the exotherm of a large-scale reaction.
-
Slow Nitrite Addition: A slower addition rate generates heat more slowly, allowing your cooling system to keep up.
-
Immediate Use: Use the diazonium salt solution immediately in the subsequent trifluoromethylation step. Do not let it stand, especially at elevated temperatures.
Q3: What are the most critical safety hazards during the scale-up of this diazotization, and how should they be mitigated?
A3: Diazotization reactions present significant thermal and pressure hazards. Aryl diazonium salts, especially when isolated as solids, can be shock-sensitive and explosive.[3]
-
Thermal Runaway: The reaction is highly exothermic.[4] A loss of cooling can lead to a rapid temperature increase, accelerating decomposition and potentially causing a dangerous pressure buildup from the evolution of nitrogen gas. Always have a secondary cooling plan or a quench solution ready.
-
Gas Evolution: Both the diazotization and decomposition processes evolve nitrogen (N₂) gas. Ensure the reactor is adequately vented to avoid over-pressurization.
-
Never Isolate the Salt: The primary safety rule is to never attempt to isolate the diazonium salt. It should be generated and used in situ.
-
Quenching: After the reaction, any excess nitrous acid must be quenched. This can be tested for with starch-iodide paper (which will turn blue/black in the presence of nitrous acid) and quenched by adding a reagent like sulfamic acid or urea until the test is negative.[3]
Troubleshooting Summary: Diazotization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | Insufficient cooling; Nitrite addition too fast; Incorrect stoichiometry. | Maintain temperature at -5 to 5°C; Slow, subsurface addition of NaNO₂; Use 1.0-1.05 eq. NaNO₂. |
| Phenol Byproduct | Temperature excursion (> 5-10°C); Delay before next step. | Improve cooling efficiency; Use diazonium solution immediately. |
| Foaming/Gas Evolution | Localized hotspots; Rapid decomposition. | Ensure adequate reactor venting; Control temperature and addition rate strictly. |
| Safety Concerns | Thermal runaway; Isolation of explosive salt. | Use adequate cooling; Never isolate the diazonium salt ; Quench excess nitrite.[3] |
Part 2: Troubleshooting the Copper-Catalyzed Trifluoromethylation
This step, a Sandmeyer-type reaction, involves the copper-catalyzed transfer of a trifluoromethyl group to the aryl ring.[5] Yield and purity are highly dependent on the catalyst's activity, the choice of trifluoromethylating agent, and the reaction conditions.
Frequently Asked Questions (FAQs): Trifluoromethylation
Q4: My trifluoromethylation yield is consistently low, even with complete diazotization. What are the likely causes?
A4: Low yields in this step often point to issues with the catalytic cycle or reagent stability.
-
Catalyst Activity: The active catalyst is typically a Cu(I) species.[6] If using a Cu(I) salt (e.g., CuCl, CuBr), ensure it is fresh and not oxidized to the less active Cu(II) state. If starting with a Cu(II) salt, the reaction conditions must facilitate its reduction.
-
Trifluoromethylating Agent: The choice of CF₃ source is critical. Reagents like Umemoto's or Togni's reagents are effective but can be expensive for scale-up.[7] Simpler sources like trifluoroacetic acid or its salts may require harsher conditions. Ensure the reagent you are using is pure and handled under the recommended conditions (e.g., inert atmosphere).
-
Solvent and Temperature: The reaction is often performed in aprotic polar solvents like DMF or acetonitrile. The optimal temperature can vary significantly based on the specific CF₃ source and catalyst system and may require heating to proceed efficiently.[6]
-
Atmosphere: Many trifluoromethylation reactions are sensitive to oxygen. Maintaining an inert atmosphere (nitrogen or argon) can prevent catalyst deactivation and improve yields.[6]
Q5: I'm observing the formation of 1,4-dichlorobenzene and 4-chloro-2-methyl-1-H-benzene (hydrodeamination product) as major impurities. How can I minimize these?
A5: These byproducts arise from competing reaction pathways that are common in Sandmeyer reactions.
-
Chloro-deamination (Formation of 1,4-dichlorobenzene): This is a classic Sandmeyer side reaction where the diazonium group is replaced by the chloride counter-ion from the acid used in the diazotization step. To suppress this, you can sometimes use a different acid (like H₂SO₄) to generate the bisulfate salt, although this can affect solubility. More practically, ensuring a rapid and efficient trifluoromethylation reaction will outcompete this slower side reaction.
-
Hydrodeamination: This byproduct results from the reduction of the aryl radical intermediate. This can be promoted by certain solvents or impurities. Ensuring a high concentration of the active trifluoromethylating species can help trap the aryl radical before it is reduced.
Q6: How do I select the most cost-effective and scalable trifluoromethylating agent and copper source?
A6: This is a key process development question balancing cost, efficiency, and safety.
-
Trifluoromethylating Agents: While electrophilic reagents (Umemoto's, Togni's) are highly effective at the lab scale, their cost can be prohibitive.[7] For industrial scale, processes often use more economical sources like Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or even fluoroform (HCF₃) under specific conditions, though these may require more process optimization.
-
Copper Source: Copper(I) salts like CuCl or CuI are often more active but are also more sensitive to air oxidation.[6] Using a more stable and cheaper Cu(II) salt with a reducing agent in situ can be a more robust process on a large scale. The choice is a trade-off between reactivity and operational simplicity.
Workflow for Troubleshooting Low Yield
Below is a general workflow diagram for diagnosing and resolving low-yield issues in the overall synthesis.
Caption: A general workflow for troubleshooting low yield in the synthesis.
Key Experimental Protocols
The following are generalized, laboratory-scale protocols. Warning: These reactions involve hazardous materials and should only be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Diazotization of 4-chloro-2-methylaniline
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2-methylaniline (1.0 eq) and 37% hydrochloric acid (3.0 eq).
-
Cooling: Cool the resulting slurry to -5°C using an ice-salt bath.
-
Nitrite Solution: Prepare a solution of sodium nitrite (1.05 eq) in deionized water.
-
Addition: Add the sodium nitrite solution dropwise via the dropping funnel to the aniline slurry, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 30-60 minutes.
-
Stirring: Stir the resulting solution for an additional 30 minutes at 0-5°C. The solution should be clear.
-
Verification (Optional but Recommended): Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of sulfamic acid until the test is negative.
-
Proceed Immediately: Use the freshly prepared diazonium salt solution without delay in the next step.
Protocol 2: Copper-Promoted Sandmeyer Trifluoromethylation
-
Setup: In a separate, larger reactor equipped for heating and stirring under an inert atmosphere, prepare a mixture of the chosen copper catalyst (e.g., CuCl, 0.2 eq) and the trifluoromethylating agent (e.g., Umemoto's reagent, 1.5 eq) in an appropriate anhydrous solvent (e.g., DMF).
-
Inert Atmosphere: Purge the reactor with nitrogen or argon.
-
Addition: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the copper/CF₃ mixture. Vigorous gas evolution (N₂) will be observed. Control the addition rate to manage the effervescence.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the optimal temperature (this can range from room temperature to 60°C or higher, depending on the specific reagents) and stir for 2-12 hours, monitoring by TLC or GC/LC.
-
Workup: After completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Simplified Sandmeyer Trifluoromethylation Mechanism
The reaction proceeds via a radical mechanism, which helps explain the formation of certain byproducts.
Caption: Simplified radical mechanism of the Sandmeyer trifluoromethylation.
This guide provides a foundational framework for addressing the common challenges in the synthesis and scale-up of this compound. Successful scale-up will always require careful process hazard analysis and optimization of reaction parameters for your specific equipment and reagents.
References
-
Dai, J.-J., Fang, C., Xiao, B., & Fu, Y. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(22), 8436–8439. Available at: [Link]
-
Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available at: [Link]
-
Burton, G. (2014). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. Angewandte Chemie International Edition, 53(6), 1482-1484. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 15, 2026, from [Link]
-
Sengupta, D., et al. (2015). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. Organic Process Research & Development, 19(6), 618–623. Available at: [Link]
-
Leazer, J. L., & Cvetovich, R. (2005). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry, 70(4), 115-119. Available at: [Link]
-
Goossen, L. J., et al. (2015). Sandmeyer-Type Trifluoromethylation. ChemistryViews. Available at: [Link]
-
Leazer, J. L., & Cvetovich, R. (2005). An improved preparation of 3,5-bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent. Semantic Scholar. Available at: [Link]
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Lin, B., et al. (2023). Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. Organic Process Research & Development, 27(8). Available at: [Link]
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. Available at: [Link]
-
LookChem. (n.d.). 2-Amino-5-chlorobenzotrifluoride. Retrieved January 15, 2026, from [Link]
-
Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012. Available at: [Link]
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- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-methyl-1-(trifluoromethyl)benzene Couplings
Welcome to the technical support center for cross-coupling reactions involving 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve successful outcomes in your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
The unique structure of this compound, characterized by an electron-withdrawing trifluoromethyl group and a sterically hindering ortho-methyl group, presents specific challenges for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aryl chloride can facilitate oxidative addition, a key step in the catalytic cycle.[1][2] However, the steric hindrance from the ortho-methyl group can impede the approach of the catalyst and the coupling partner.[3][4] This guide will provide you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The reactivity of this substrate is a balance of electronic and steric effects. The strong electron-withdrawing nature of the trifluoromethyl group activates the C-Cl bond towards oxidative addition to the palladium catalyst.[1][2] However, the ortho-methyl group introduces steric hindrance, which can slow down the catalytic cycle and lead to lower yields or incomplete reactions.[3][4] Careful selection of a bulky, electron-rich ligand is often necessary to overcome this steric barrier and promote efficient coupling.
Q2: What are the most common side reactions I should be aware of?
A2: Common side reactions include:
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 2-methyl-1-(trifluoromethyl)benzene. This can be promoted by certain bases or impurities.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki couplings) or the terminal alkyne (in Sonogashira couplings).[5]
-
Protodeboronation: Cleavage of the C-B bond in the boronic acid before transmetalation occurs in Suzuki couplings.
-
Catalyst decomposition: Formation of palladium black, indicating catalyst deactivation, which can be caused by high temperatures or the presence of impurities.
Q3: Can I use the same catalyst system for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this substrate?
A3: While some catalyst systems can be versatile, it is generally recommended to optimize the catalyst, ligand, and base for each specific type of coupling reaction. The optimal conditions will depend on the nucleophile being used (organoboron, amine, or alkyne) and its specific properties. For instance, Buchwald-Hartwig aminations often require different ligand and base combinations than Suzuki-Miyaura couplings to achieve high yields.[6][7][8]
Q4: How critical is the purity of my reagents and the reaction atmosphere?
A4: Extremely critical. Palladium-catalyzed cross-coupling reactions are sensitive to oxygen and moisture.[5] Using anhydrous solvents and reagents, and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration is crucial for catalyst stability and reproducibility. Impurities in the starting materials can poison the catalyst or lead to undesirable side reactions.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[9] For this compound, the key to success lies in selecting a catalyst system that can overcome the steric hindrance and facilitate the transmetalation step.
Common Issues and Solutions:
-
Low to No Conversion:
-
Inactive Catalyst: Ensure your palladium source and ligand are of high quality. Consider using a pre-formed catalyst for better consistency. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective for sterically hindered aryl chlorides.[10]
-
Inappropriate Base: The choice of base is critical.[11] For this substrate, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. The base not only facilitates the transmetalation but also influences the catalyst activity.
-
Insufficient Temperature: While high temperatures can lead to catalyst decomposition, some sterically hindered couplings require elevated temperatures to proceed at a reasonable rate. A temperature screen from 80 °C to 120 °C is recommended.
-
-
Significant Hydrodehalogenation:
-
Base Choice: Some bases, particularly in the presence of trace water, can promote hydrodehalogenation. Ensure your base is anhydrous.
-
Boronic Acid Quality: Impurities in the boronic acid can contribute to this side reaction. Use high-purity boronic acids.
-
-
Protodeboronation of the Boronic Acid:
-
Reaction Conditions: This side reaction can be favored by prolonged reaction times at high temperatures. Try to find conditions that allow for a shorter reaction time. Using a 2-phase solvent system (e.g., toluene/water) can sometimes mitigate this issue.[10]
-
dot
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Optimized Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | XPhos, RuPhos, or other bulky biaryl phosphines | Overcomes steric hindrance and promotes oxidative addition.[10] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that facilitate transmetalation.[11] |
| Solvent | Toluene, Dioxane, or CPME | Aprotic solvents that are generally compatible with the reaction conditions. |
| Temperature | 80 - 120 °C | Optimization is key to balance reaction rate and catalyst stability. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium source (1-5 mol%), the phosphine ligand (1.2-2.0 equiv relative to Pd), and the base (2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[7] The success of this reaction with this compound is highly dependent on the choice of ligand and base.
Common Issues and Solutions:
-
Low Yield with Primary or Secondary Amines:
-
Ligand Selection: Different ligands are often optimal for primary and secondary amines. For example, a mixed-ligand system of BrettPhos and RuPhos has shown broad applicability.[12][13] For sterically hindered substrates, bulky biarylphosphine ligands are generally preferred.
-
Base Strength: A strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required.[6] Weaker bases like K₂CO₃ may not be effective.[6]
-
Amine Volatility: For low-boiling point amines, ensure the reaction is performed in a sealed vessel to prevent loss of the nucleophile.
-
-
Formation of Diarylated Amine (with primary amines):
-
Ligand Control: Some ligands can promote the second amination. Screening different ligands may be necessary to achieve high selectivity for the monoarylated product.
-
Stoichiometry: Using a slight excess of the primary amine can sometimes suppress diarylation.
-
dot
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Optimized Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | BrettPhos, RuPhos, or a combination thereof | Bulky, electron-rich ligands that facilitate both oxidative addition and reductive elimination.[12][13] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are essential for this transformation.[6] |
| Solvent | Toluene, Dioxane, or t-BuOH | Aprotic solvents are generally preferred. t-BuOH can be particularly effective with NaOtBu. |
| Temperature | Room Temperature to 110 °C | Milder conditions are often possible compared to Suzuki couplings, but some optimization may be needed. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium source (1-5 mol%), the ligand (1.2-2.0 equiv relative to Pd), and the base (1.2-2.0 equiv) to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Seal the vessel and heat to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Guide 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[14] Both copper-catalyzed and copper-free conditions can be employed.
Common Issues and Solutions:
-
Low Yield or Stalled Reaction:
-
Copper Co-catalyst (if used): Ensure the copper(I) source (e.g., CuI) is fresh and not oxidized.
-
Base: An amine base such as triethylamine or diisopropylamine is typically used. It also often serves as the solvent or co-solvent. The base must be anhydrous.
-
Copper-Free Conditions: For copper-free Sonogashira reactions, a stronger base and a more electron-rich ligand may be necessary.[15]
-
-
Glaser Homocoupling of the Alkyne:
-
Oxygen Exclusion: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
-
Copper Concentration: In copper-catalyzed reactions, minimizing the amount of copper can sometimes reduce homocoupling.
-
dot
Caption: Troubleshooting guide for Sonogashira coupling reactions.
Optimized Reaction Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | Standard and effective palladium sources for Sonogashira couplings. |
| Ligand | PPh₃ or other phosphine ligands | Triphenylphosphine is a common and effective ligand. |
| Copper Co-catalyst | CuI (1-5 mol%) | Accelerates the reaction, allowing for milder conditions.[14] |
| Base | Triethylamine or Diisopropylamine | Acts as both a base and often as a solvent/co-solvent. |
| Solvent | THF, DMF, or neat amine base | Aprotic polar solvents are generally suitable. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient, especially with a copper co-catalyst. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To an oven-dried reaction vessel, add the palladium source (1-5 mol%), the ligand (if needed), and the copper(I) iodide (1-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent, followed by this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and the amine base.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water or saturated aqueous NH₄Cl to remove the amine salts.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Gao, F., et al. (2018). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides promoted by a new type of phosphine ligand. ResearchGate. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Cravotto, G., et al. (2005). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(31), 6063-6069. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-catalyzed selective Buchwald–Hartwig C–N coupling of chloroaryl triflates with amines. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. [Link]
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Li, G., et al. (2020). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate. [Link]
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Xiao, B., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610-2616. [Link]
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Organ, M. G., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Qing, F.-L., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
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Xiao, B., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. PubMed. [Link]
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de Vries, J. G., & de Vries, A. H. M. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 107(1), 149-169. [Link]
-
Xiao, B., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Archives. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC. [Link]
-
Han, J., & Xie, J. (2023). Photoinduced copper-catalyzed C-N coupling with trifluoromethylated arenes. Nature Communications, 14(1), 8213. [Link]
-
Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Scientific Reports, 11(1), 1-8. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Jabben, F., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Molecules, 24(21), 3915. [Link]
-
Langer, P., et al. (2011). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. [Link]
-
Timári, I., et al. (2019). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. ResearchGate. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. PMC. [Link]
-
Beller, M., & Zapf, A. (2004). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Angewandte Chemie International Edition, 43(37), 4894-4939. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(17), 6745–6749. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(21), 5282-5297. [Link]
-
Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
Lu, G.-P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Europe PMC. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Langer, P., et al. (2012). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
-
Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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- 5. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
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Technical Support Center: Troubleshooting Suzuki Reactions of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 4-chloro-2-methyl-1-(trifluoromethyl)benzene. The electron-withdrawing nature of the trifluoromethyl group and the inherent inertness of the C-Cl bond make this substrate particularly prone to reaction failures. This resource provides in-depth, experience-driven troubleshooting advice to help you navigate and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you might encounter during your experiments in a question-and-answer format. Each answer provides not just a solution, but also the underlying scientific reasoning to empower your experimental design.
Question 1: My Suzuki reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?
Answer:
Low or no conversion in the Suzuki coupling of an electron-deficient aryl chloride like this compound is a common challenge. The primary bottleneck is often the oxidative addition step, which is the rate-limiting step for many Suzuki reactions involving aryl chlorides.[1] Here’s a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand Selection are Critical:
-
The Challenge: Standard palladium catalysts like Pd(PPh₃)₄ are frequently ineffective for aryl chlorides due to the strong C-Cl bond.[1] The electron-withdrawing trifluoromethyl group further deactivates the aryl chloride, making oxidative addition even more difficult.
-
The Solution: Employ modern, highly active catalyst systems. Bulky and electron-rich phosphine ligands are essential as they promote the formation of the active monoligated palladium(0) species and accelerate the oxidative addition.[1][2]
-
Recommended Ligands: Consider Buchwald ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[1] These are known to be effective for coupling aryl chlorides. Tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also excellent choices for promoting the reactivity of deactivated aryl chlorides.[3]
-
Palladium Source: The choice of palladium precursor can significantly impact catalyst performance.[3] While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium complexes (precatalysts) often provide more consistent results and higher activity.[3][4] Palladacycle precatalysts, in particular, have shown enhanced activity for Suzuki couplings of deactivated aryl chlorides.[3]
-
2. Optimizing Reaction Conditions:
-
Base Selection: The base plays a crucial role in the transmetalation step. For challenging couplings, a stronger base may be necessary. While K₂CO₃ is a common choice, consider screening stronger bases like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous to maximize its effectiveness.
-
Solvent System: The solvent must solubilize all reactants. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typical. The ratio may need to be optimized. For substrates with poor solubility, consider solvents like DMF or DMAc, but be mindful that these can sometimes promote side reactions.[5][6]
-
Temperature and Reaction Time: Electron-deficient aryl chlorides often require higher reaction temperatures to facilitate oxidative addition. If you are running the reaction at a moderate temperature (e.g., 80 °C), try increasing it to 100-120 °C. Extending the reaction time can also lead to higher conversion. Microwave irradiation can be a powerful tool to accelerate these reactions.[5]
Troubleshooting Workflow for Low Conversion
Caption: Systematic troubleshooting workflow for low conversion.
Question 2: I am observing significant formation of a homocoupled biaryl product from my boronic acid. How can I suppress this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl derived from the boronic acid coupling partner.[4][7] This side reaction is primarily driven by two pathways:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can facilitate the homocoupling of boronic acids, often catalyzed by palladium species.[4][8]
-
Palladium(II)-Mediated Homocoupling: If Pd(II) species are present in the reaction mixture before the catalytic cycle is fully established, they can react stoichiometrically with the boronic acid to produce the homocoupled product and Pd(0).[4][9]
Here are effective strategies to minimize boronic acid homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical step.[9]
-
Degassing: Thoroughly degas all solvents and the reaction mixture. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. Alternatively, the freeze-pump-thaw method (three cycles) is highly effective.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire course of the reaction.
-
-
Choice of Palladium Source:
-
Using a Pd(0) source, such as Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, as it reduces the initial concentration of Pd(II) that can lead to homocoupling.[9]
-
Modern palladium precatalysts are designed for clean and efficient generation of the active Pd(0) catalyst, which can also help to suppress this side reaction.[4]
-
-
Slow Addition of the Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thereby disfavoring the bimolecular homocoupling reaction.
-
Consider Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates are generally more stable than their corresponding boronic acids and can be less prone to homocoupling.[10][11][12] They release the boronic acid slowly under the reaction conditions, which can help to minimize side reactions.[10][11]
Table 1: Strategies to Minimize Boronic Acid Homocoupling
| Strategy | Rationale |
| Rigorous Degassing | Removes dissolved oxygen, a key promoter of homocoupling.[4][9] |
| Maintain Inert Atmosphere | Prevents re-entry of oxygen into the reaction mixture. |
| Use Pd(0) Precatalyst | Minimizes the initial concentration of Pd(II) species that can cause stoichiometric homocoupling.[4][9] |
| Slow Addition of Boronic Acid | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular side reaction. |
| Use Boronic Esters/Trifluoroborates | These more stable derivatives release the boronic acid slowly, reducing its propensity for side reactions.[10][11][12] |
Question 3: My reaction is giving a mixture of the desired product and the dehalogenated starting material, 2-methyl-1-(trifluoromethyl)benzene. What causes this and how can I prevent it?
Answer:
Dehalogenation, or hydrodehalogenation, is a reductive side reaction where the chlorine atom is replaced by a hydrogen atom. This can be a significant competing pathway, especially with electron-deficient aryl halides.
Plausible Mechanisms for Dehalogenation:
-
Reaction with Solvent or Base: The palladium-aryl intermediate can react with components of the reaction mixture that can act as a hydride source.
-
Protodeborylation followed by Coupling: While less common for the aryl chloride, if the boronic acid undergoes protodeborylation (hydrolysis to the corresponding arene), the resulting arene could potentially participate in side reactions.[4]
Strategies to Mitigate Dehalogenation:
-
Choice of Solvent and Base:
-
Some solvents, particularly alcohols, can act as hydride donors and promote dehalogenation. If you are using an alcohol as a co-solvent, consider switching to a non-protic system.
-
The choice of base can also influence the extent of dehalogenation. It is worth screening different bases to see which one minimizes this side reaction.
-
-
Optimize Ligand and Catalyst Loading:
-
The ligand can influence the stability and reactivity of the palladium-aryl intermediate. A ligand that promotes rapid transmetalation and reductive elimination can help to outcompete the dehalogenation pathway.
-
Using a higher catalyst loading is generally not recommended as it can sometimes lead to an increase in side reactions. It is better to optimize the catalyst system for higher turnover numbers.
-
-
Water Content: The amount of water in the reaction can be critical. While some water is often necessary for the Suzuki reaction, an excessive amount can promote hydrolysis of the boronic acid and potentially contribute to dehalogenation.[4] Try to control the water content in your reaction system carefully.
Experimental Protocol: Screening for Optimal Conditions to Minimize Dehalogenation
-
Setup: Prepare a series of parallel reactions in small vials.
-
Reactants: To each vial, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (2.0 equiv).
-
Variables:
-
Vial 1 (Control): Dioxane/H₂O (10:1), K₂CO₃.
-
Vial 2: Toluene/H₂O (10:1), K₂CO₃.
-
Vial 3: Dioxane/H₂O (10:1), Cs₂CO₃.
-
Vial 4: Anhydrous Dioxane, K₃PO₄.
-
-
Procedure: Degas each vial thoroughly and heat to the desired temperature (e.g., 100 °C) for the same amount of time.
-
Analysis: Analyze the crude reaction mixtures by GC-MS or LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
This systematic screening will help you identify the optimal combination of solvent and base to minimize dehalogenation for your specific substrate combination.
Question 4: I am using a boronic ester, but the reaction is still sluggish. What could be the issue?
Answer:
While boronic esters are generally more stable, their use can introduce a new potential rate-limiting step: hydrolysis to the active boronic acid.[12][13] The generally accepted mechanism for transmetalation involves a μ-bridging hydroxy group between palladium and boron, suggesting that water is necessary for the catalytic cycle.[4]
Troubleshooting Sluggish Reactions with Boronic Esters:
-
Hydrolysis Rate: The rate of hydrolysis of the boronic ester to the corresponding boronic acid can be slow and may become the rate-determining step of the overall reaction.[12]
-
Ensure Sufficient Water: Make sure your reaction system contains an adequate amount of water to facilitate the hydrolysis of the boronic ester. If you are running the reaction under anhydrous conditions, it is unlikely to proceed efficiently with a boronic ester.
-
Base-Promoted Hydrolysis: The hydrolysis of the boronic ester is typically base-catalyzed. Ensure you are using a sufficiently strong and soluble base.
-
-
Direct Transmetalation: While hydrolysis is the commonly accepted pathway, recent studies have shown that some boronic esters can undergo direct transmetalation without prior hydrolysis.[12] However, the efficiency of this pathway is highly dependent on the specific boronic ester and the reaction conditions.
-
Consider a Pre-hydrolysis Step: If you suspect that slow hydrolysis is the issue, you can perform a pre-hydrolysis of the boronic ester before adding it to the main reaction mixture. This can be done by stirring the boronic ester with the base and water for a period of time before adding the other components of the Suzuki reaction.
Logical Relationship of Boronic Ester Activation
Caption: The activation pathway of boronic esters in Suzuki reactions.
By systematically addressing these potential issues, you can significantly improve the success rate of your Suzuki coupling reactions with the challenging substrate this compound.
References
- Vertex AI Search. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics.
- Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
- Journal of the American Chemical Society. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
- (2017-01-11). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- ResearchGate. (n.d.). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst.
- ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides | Download Scientific Diagram.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- ResearchGate. (n.d.). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- ACS Publications. (n.d.). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling | Organic Letters.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- Reddit. (2024-02-23). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- ACS Publications. (2026-01-14). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
- ACS Publications. (2009-03-09). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
- ResearchGate. (2025-08-06). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF.
- (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- (n.d.). RESEARCH ARTICLE Triflate-Selective Suzuki Cross-Coupling of Chloro.
- ResearchGate. (2014-12-23). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- NIH. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation.
- Chemistry LibreTexts. (2019-06-05). 2.6: Suzuki-Miyaura Coupling.
- Reddit. (2024-09-04). Struggling with Suzuki Reaction : r/Chempros.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC.
- Sci-Hub. (n.d.). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis.
- ResearchGate. (2025-08-05). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF.
- ResearchGate. (n.d.). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. | Request PDF.
- Reddit. (2023-12-20). Help needed with unreproducible Suzuki coupling : r/Chempros.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Welcome to the technical support center for the purification of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene (CAS No. 13630-22-3). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require robust methods to remove impurities. Here, we will delve into the common challenges encountered during purification and provide detailed, field-proven protocols and troubleshooting advice. Our approach is grounded in the principles of chemical causality to ensure you not only execute the procedures but also understand the science behind them.
Understanding the Impurity Profile: A Chemist's Perspective
Effective purification begins with a strong understanding of the potential impurities. This compound is often synthesized from 4-chloro-2-methylaniline. A common synthetic route involves a Sandmeyer-type reaction where the amine is first converted to a diazonium salt, which is then reacted with a trifluoromethyl source.[1][2][3][4][5]
Based on this, the primary impurities are likely to be:
-
Isomeric Impurities: Positional isomers are a common challenge in aromatic chemistry. Depending on the purity of the starting 4-chloro-2-methylaniline, you may encounter isomers such as:
-
3-Chloro-2-methyl-1-(trifluoromethyl)benzene
-
5-Chloro-2-methyl-1-(trifluoromethyl)benzene
-
Isomers from rearrangement reactions.
-
-
Unreacted Starting Material: Residual 4-chloro-2-methylaniline.
-
Byproducts of Side Reactions: Diazonium salts are highly reactive and can undergo side reactions, such as decomposition to form the corresponding phenol (4-chloro-2-methylphenol).
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, ethyl acetate) and any excess reagents.
The structural similarity and, consequently, the close physicochemical properties of these impurities, particularly the isomers, present the main purification challenge.
Purity Analysis: Your Toolkit for Quality Control
Before and after any purification attempt, it is crucial to assess the purity of your material. The following analytical techniques are indispensable:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for analyzing volatile and semi-volatile compounds. It provides information on the number of components in your sample and their relative abundance. The mass spectrum of each component can help in identifying the impurities by their fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. The presence of unexpected signals can indicate impurities.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. The trifluoromethyl group will give a characteristic signal, and the presence of other fluorine-containing impurities will be readily apparent.[6][7]
-
¹³C NMR: Gives insight into the carbon skeleton of the molecule and can help identify isomeric impurities.
-
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically positional isomers (e.g., 3-Chloro-2-methyl-1-(trifluoromethyl)benzene), unreacted 4-chloro-2-methylaniline, and byproducts like 4-chloro-2-methylphenol from the decomposition of the diazonium salt intermediate.
Q2: How can I quickly assess the purity of my crude product?
A2: A quick GC-MS analysis is the most effective way to get a snapshot of your crude product's purity. It will show you the number of components and their relative ratios. ¹⁹F NMR is also an excellent tool to quickly check for the presence of other trifluoromethyl-containing impurities.
Q3: My purified product looks like an oil, but I expected a solid. What should I do?
A3: this compound is a liquid at room temperature. If you were expecting a solid, you might be thinking of a derivative or a different compound. Always check the physical properties of your target molecule.
Troubleshooting Purification by Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with close boiling points, making it a primary choice for purifying this compound from its isomers.
Q4: I'm performing a fractional distillation, but my GC-MS analysis shows poor separation between the isomers. What's going wrong?
A4: This is a common issue when dealing with close-boiling isomers. Here are several factors to consider:
-
Inefficient Fractionating Column: Ensure you are using a column with a high number of theoretical plates, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponge). A simple distillation setup will not be sufficient.
-
Distillation Rate is Too Fast: A slow and steady distillation rate is crucial for achieving good separation. If you heat the mixture too quickly, the vapor will ascend the column without undergoing multiple condensation-vaporization cycles, leading to poor separation.
-
Poor Insulation: The fractionating column should be well-insulated (e.g., with glass wool or aluminum foil) to maintain a proper temperature gradient. This prevents premature condensation and ensures that the separation process occurs efficiently along the length of the column.
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.
Q5: The temperature during my fractional distillation is fluctuating and not holding steady. Why is this happening?
A5: Temperature fluctuations usually indicate an issue with the heating or the boiling process.
-
Uneven Boiling: Ensure the liquid is boiling smoothly. Use a magnetic stir bar or boiling chips to prevent bumping.
-
Heating Rate: The heating mantle should be set to a level that provides a steady boil, not a vigorous one. Fluctuations can occur if the heating is too aggressive or inconsistent.
-
Condensate Dripping Back: If the column is not well-insulated, condensate may drip back into the boiling flask, causing temperature fluctuations.
Troubleshooting Purification by Recrystallization (for solid derivatives)
While this compound is a liquid, you may be working with a solid derivative. Recrystallization is a powerful technique for purifying solids.
Q6: I'm trying to recrystallize a solid derivative, but the compound "oils out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Increase the Solvent Volume: Add more of the hot solvent to fully dissolve the oil. The increased volume may prevent premature saturation as the solution cools.
-
Use a Different Solvent System: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, heat to redissolve and cool slowly.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
Q7: After recrystallization, my yield is very low. How can I improve it?
A7: Low yield is a common problem in recrystallization. Here are the likely culprits:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of boiling solvent necessary to fully dissolve your compound.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization to complete at room temperature and then in an ice bath.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.
Troubleshooting Purification by Flash Column Chromatography
Flash chromatography is useful for separating compounds with different polarities. While isomers can be challenging to separate, it can be effective for removing more polar or less polar impurities.
Q8: My isomeric impurities are co-eluting with my product during flash chromatography. How can I improve the separation?
A8: Separating isomers by flash chromatography is difficult due to their similar polarities. However, you can try the following:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen various solvent systems. Aim for a solvent system that gives your product an Rf value of around 0.2-0.3 and maximizes the separation from the impurities. Sometimes, switching to a different solvent system with a different selectivity (e.g., toluene/hexane instead of ethyl acetate/hexane) can improve separation.
-
Use a Longer Column and Finer Silica: A longer column provides more surface area for separation. Using silica gel with a smaller particle size can also improve resolution.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to better resolve compounds with similar Rf values.
-
Dry Loading: If your compound is not very soluble in the eluent, you can "dry load" it onto the column. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be loaded onto the top of your column. This often leads to sharper bands and better separation.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This method is ideal for separating the target compound from close-boiling isomeric impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
Step-by-Step Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.
-
Vacuum Application: Slowly apply vacuum to the system, ensuring there are no leaks. A pressure of 20-30 mmHg is a good starting point.
-
Heating: Begin heating the flask gently.
-
Equilibration: As the mixture begins to boil, you will see a ring of condensate rise up the column. Adjust the heating rate so that this ring rises slowly and steadily. Allow the column to equilibrate for about 30 minutes once the vapor reaches the distillation head.
-
Collecting Fractions: Collect a small forerun fraction. Then, collect fractions in separate, pre-weighed receiving flasks based on the boiling point. The boiling point should remain constant during the collection of a pure fraction.
-
Monitoring: Analyze each fraction by GC-MS to determine its purity.
-
Shutdown: Once the desired fraction is collected, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
Data Presentation: Estimated Boiling Points of Isomers
| Compound | Estimated Boiling Point (°C at atm. pressure) | Rationale |
| This compound | ~170-175 | Based on similar structures. |
| 3-Chloro-2-methyl-1-(trifluoromethyl)benzene | ~170-175 | Isomers often have very similar boiling points. |
| 5-Chloro-2-methyl-1-(trifluoromethyl)benzene | ~170-175 | Separation will depend on subtle differences in dipole moments. |
Note: Experimental determination of boiling points under your specific vacuum conditions is crucial.
Protocol 2: Purification of a Solid Derivative by Recrystallization
This protocol is for a hypothetical solid derivative of the target compound.
Materials:
-
Crude solid derivative
-
Erlenmeyer flasks
-
Hotplate
-
Selected recrystallization solvent (e.g., ethanol, hexane, or a mixture)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of your crude product in small amounts of different solvents. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 3: Purification by Flash Column Chromatography
This method is best for removing impurities with significantly different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Step-by-Step Procedure:
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf of ~0.25 and separates it from impurities.
-
Packing the Column: Pack the column with silica gel as a slurry in the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column at a steady rate.
-
Collecting Fractions: Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combining and Evaporating: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizing the Workflow
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Fractional Distillation
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
-
Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]
-
Wang, J.; Sánchez-Roselló, M.; Aceña, J. L.; del Pozo, C.; Sorochinsky, A. E.; Fustero, S.; Soloshonok, V. A.; Liu, H. The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. Angew. Chem. Int. Ed.2014 , 53, 13803-13806. [Link]
-
Javed, T.; Kumar, A.; Saini, A.; Kumar, V.; Singh, P. P. Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.2021 , 18, 2793–2825. [Link]
-
Bayarmagnai, B.; Matheis, C.; Risto, E.; Goossen, L. J. Sandmeyer Trifluoromethylthiolation. Adv. Synth. Catal.2014 , 356, 2343-2346. [Link]
-
Nguyen, B. V.; Al-Taie, A. M.; Bräse, S. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega2021 , 6, 22359–22367. [Link]
-
Wikipedia. Balz–Schiemann reaction. [Link]
-
Allen Institute for AI. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
-
Grokipedia. Balz–Schiemann reaction. [Link]
-
Cheméo. Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- (CAS 705-29-3). [Link]
-
Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
-
Royal Society of Chemistry. Supporting Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Ukhanev, S. A.; Fedorov, S. V.; Krivdin, L. B. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magn. Reson. Chem.2023 , 61, 306-317. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with the challenging yet valuable substrate, 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. The unique electronic and steric profile of this molecule—an activated yet hindered aryl chloride—presents specific hurdles in common cross-coupling reactions. This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles to empower you to optimize your reactions effectively.
General FAQs for Cross-Coupling Reactions
This section addresses overarching questions you might have before starting your experiment with this compound.
Q1: What makes this compound a challenging substrate?
A1: The challenge arises from a combination of three structural features:
-
The C-Cl Bond: The carbon-chlorine bond is inherently strong and less reactive than its bromide or iodide counterparts. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle difficult, necessitating highly active catalyst systems.[1][2][3][4]
-
The Trifluoromethyl (-CF₃) Group: This is a strongly electron-withdrawing group. On one hand, this is beneficial as it decreases the electron density of the aromatic ring, making the C-Cl bond more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.[5][6][7]
-
The Ortho-Methyl (-CH₃) Group: This group introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the palladium catalyst, making oxidative addition more difficult and potentially slowing down subsequent steps in the catalytic cycle.
The key to success is selecting a catalyst system that is active enough to cleave the C-Cl bond while also being sterically tailored to overcome the hindrance from the ortho-methyl group.
Q2: What are the most critical general laboratory practices for ensuring success with this substrate?
A2: Given the need for highly active catalysts, which can be sensitive, rigorous adherence to best practices is non-negotiable.
-
Inert Atmosphere: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[8] Inadequate degassing or a poor inert atmosphere (argon or nitrogen) can lead to catalyst deactivation through oxidation, often observed as the formation of palladium black.[8][9] It is imperative to use standard Schlenk techniques or a glovebox.
-
Anhydrous and Pure Reagents: Water and other protic impurities can lead to unwanted side reactions, most notably hydrodehalogenation (replacement of -Cl with -H) and protodeboronation in Suzuki couplings.[8][10] Always use dry, unopened anhydrous solvents and ensure your starting materials and bases are of high purity and dry.
-
Thorough Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can promote catalyst decomposition and undesirable side reactions like the homocoupling of boronic acids or alkynes.[3][11] Common methods include sparging with an inert gas for 20-30 minutes or several freeze-pump-thaw cycles.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, coupling with an electron-deficient, hindered aryl chloride requires a carefully selected catalyst system.
Q3: My Suzuki coupling with this compound is giving low to no yield. What is the most likely cause and what catalyst system should I use?
A3: The primary culprit for low yield is an inefficient oxidative addition step. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[1] You need a more potent system.
Causality: The catalyst must be both highly electron-rich to promote the cleavage of the strong C-Cl bond and sterically bulky. This bulkiness favors the formation of the highly reactive 14-electron monoligated L₁Pd(0) species, which is known to undergo oxidative addition much faster than more coordinated complexes.[12]
Recommended Solution:
-
Palladium Source: Use Pd(OAc)₂ or Pd₂(dba)₃. These are common, reliable Pd(0) precursors.
-
Ligand Selection: This is the most critical parameter. Use bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands"). These are specifically designed for challenging substrates. Excellent starting points include:
-
XPhos: (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) - A very common and effective choice for aryl chlorides.[5][9]
-
SPhos: (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) - Another highly effective ligand, known for high reactivity and stability.[9][10][12]
-
RuPhos: (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) - Particularly effective for Suzuki couplings involving alkylboron reagents and aryl chlorides.[13]
-
| Parameter | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1-2 mol%) | Reliable sources for generating the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, RuPhos (2-4 mol%) | Bulky, electron-rich ligands that promote oxidative addition to the C-Cl bond.[1][9][12] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Moderately strong bases that are effective and tolerate many functional groups.[5][13] |
| Solvent | Toluene/H₂O, Dioxane/H₂O (e.g., 10:1 ratio) | Biphasic systems are common; the water is crucial for the transmetalation step.[5][10] |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction with aryl chlorides.[13] |
Q4: I'm observing significant protodeboronation of my boronic acid coupling partner. How can I mitigate this?
A4: Protodeboronation (replacement of the boronic acid group with hydrogen) is a known side reaction, particularly with electron-rich or heteroaryl boronic acids, and can be exacerbated by harsh conditions. The trifluoromethyl group on your substrate does not directly cause this, but the conditions required to activate the aryl chloride might.
Recommended Solution:
-
Use a Milder Base: While strong bases can accelerate the reaction, they can also promote protodeboronation. If you are using a very strong base, consider switching to K₃PO₄ or even a weaker carbonate base like K₂CO₃.[12][13]
-
Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol esters of the boronic acid are often more stable towards protodeboronation than the free boronic acids and can be excellent alternatives.[3]
-
Minimize Water: While some water is necessary, an excessive amount can increase the rate of protodeboronation. Use the minimum amount required for effective transmetalation, typically a 10:1 to 5:1 organic solvent to water ratio.
Troubleshooting Guide: Buchwald-Hartwig Amination
C-N bond formation is crucial in pharmaceutical development. Coupling amines with this substrate requires overcoming both steric hindrance and potential side reactions.
Q5: I am attempting a Buchwald-Hartwig amination and observing a significant amount of hydrodehalogenation byproduct. What causes this and how can I fix it?
A5: Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen atom and is a common competitive side reaction in Buchwald-Hartwig aminations.[8] It often arises from the presence of water or other protic impurities, which can generate palladium hydride species that reductively eliminate the arene.[8]
Causality: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) can accelerate the desired reaction but may also promote side reactions if conditions are not perfectly optimized.[8]
Recommended Solution:
-
Ensure Rigorously Anhydrous Conditions: This is the most important step. Dry your solvents over a suitable drying agent, distill them, and handle them under an inert atmosphere. Ensure your amine and base are anhydrous.[8]
-
Optimize the Base: If hydrodehalogenation persists, switch to a weaker base. While NaOtBu is common, bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can sometimes provide a better outcome, especially for base-sensitive substrates.[8][14]
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try reducing the temperature by 10-20 °C to see if you can find a window where the desired coupling proceeds faster than the hydrodehalogenation.[8]
Q6: My amination reaction is slow or stalls completely. What is the best catalyst choice for this hindered substrate?
A6: Similar to the Suzuki coupling, a stalled reaction points to a catalyst system that cannot overcome the steric and electronic barriers. For Buchwald-Hartwig aminations, specialized ligands are essential.
Causality: The steric bulk of the ortho-methyl group and the amine coupling partner can hinder the final C-N reductive elimination step. Bulky, electron-rich phosphine ligands are designed to accelerate this step.[15] Using a pre-catalyst is also highly recommended as it provides a reliable and efficient in-situ generation of the active monoligated Pd(0) species.[8][14]
Recommended Solution:
-
Use a Pre-catalyst: G3 or G4 Buchwald pre-catalysts are air- and moisture-stable solids that ensure clean activation. For example, XPhos Pd G3 or RockPhos Pd G3.
-
Ligand Selection:
-
RockPhos: A very bulky and electron-rich biarylmonophosphine ligand known for high activity with challenging substrates.[8]
-
BrettPhos: Another excellent choice for coupling sterically demanding primary and secondary amines.
-
-
Base/Solvent: Sodium tert-butoxide (NaOtBu) is a common and effective strong base for aminations.[8] Toluene and dioxane are excellent solvent choices. Ensure they are anhydrous.[8]
| Parameter | Recommendation | Rationale |
| Pd Source | XPhos Pd G3, RockPhos Pd G3 (1-2 mol%) | Air-stable pre-catalysts for reliable generation of active Pd(0).[8][14] |
| Base | NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) | Strong base for general use; weaker base for sensitive substrates.[8] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Common, effective solvents for this transformation.[8] |
| Temperature | 80-110 °C | Necessary to drive the reaction to completion.[8] |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds. Activating the C-Cl bond is the primary challenge here.
Q7: My Sonogashira coupling is failing, and I'm recovering starting material. How can I activate the aryl chloride?
A7: The Sonogashira coupling of aryl chlorides is notoriously difficult because the standard conditions are often not active enough for the oxidative addition step.[16]
Causality: The traditional Pd(PPh₃)₄/CuI system often fails for aryl chlorides. A more robust palladium catalyst is required, and the copper co-catalyst's role becomes even more critical.
Recommended Solution:
-
Advanced Catalyst System: Switch from Pd(PPh₃)₄ to a more active system. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., cataCXium® A, XPhos) or an N-heterocyclic carbene (NHC) ligand can be effective.
-
Base and Solvent: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often as the solvent or co-solvent.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst and is generally required, though its presence can lead to alkyne homocoupling.[17]
Q8: My main byproduct is the homocoupled alkyne (Glaser coupling). How do I suppress this?
A8: Glaser coupling is the most common side reaction in Sonogashira couplings and is caused by the copper-mediated oxidative dimerization of the terminal alkyne.[17] This process is highly sensitive to the presence of oxygen.
Recommended Solution:
-
Rigorous Degassing: This is the most effective solution. Ensure your reaction mixture, solvents, and headspace are completely free of oxygen. Purge the reaction vessel and solvents thoroughly with an inert gas.[17]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. Prolonged reaction times can increase the amount of homocoupling.
-
Consider Copper-Free Conditions: While more challenging for an aryl chloride, copper-free Sonogashira protocols exist. These require a highly active palladium catalyst system, often with a specific ligand and base combination, to facilitate the catalytic cycle without the copper co-catalyst.
Visualizations and Protocols
Generalized Catalytic Cycle for Cross-Coupling
Caption: A logical workflow for diagnosing and solving low-yield reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines a general procedure for the coupling of this compound with phenylboronic acid using a Pd(OAc)₂/XPhos catalyst system.
Materials:
-
This compound (1.0 mmol, 1 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%) [5]* Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv) [5]* 1,4-Dioxane (anhydrous, degassed) (8 mL)
-
Water (degassed) (2 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vessel, add this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere. [5]3. Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the vessel. [5]4. Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours. [5]6. Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product. [5]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details a procedure for the amination of this compound with morpholine using a RockPhos-based pre-catalyst.
Materials:
-
This compound (1.0 mmol, 1 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
RockPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (anhydrous, degassed) (5 mL)
-
Oven-dried, sealable reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the RockPhos Pd G3 pre-catalyst, NaOtBu, and this compound to the reaction vial.
-
Seal the vial. Add the anhydrous, degassed toluene, followed by the morpholine via syringe. [8]3. Place the vial in a preheated heating block or oil bath set to 100 °C. [8]4. Stir the reaction mixture vigorously. Monitor progress by GC-MS or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Carefully unseal the vial. Dilute the mixture with ethyl acetate and quench by adding water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. [8]
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- BenchChem. (2025). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.
- BenchChem. (2025).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
- YouTube. (2025).
- Wikipedia. (n.d.).
- Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Reddit. (2018).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Sigma-Aldrich. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments.
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
- Tevard. (2025).
- ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. ijnc.ir [ijnc.ir]
Preventing decomposition of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene during reactions
Welcome to the technical support center for 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and provide in-depth troubleshooting strategies to prevent its decomposition during key synthetic transformations. Our focus is on providing practical, field-tested insights rooted in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during a reaction?
The decomposition of this compound can occur through several pathways, largely dependent on the reaction conditions:
-
Protodefluorination: This involves the loss of one or more fluorine atoms from the trifluoromethyl group, which are then replaced by hydrogen atoms. This is a known side reaction in some palladium-catalyzed cross-coupling reactions, particularly if reaction conditions are not optimized.
-
Hydrolysis of the Trifluoromethyl Group: Under strongly basic or acidic conditions, particularly at elevated temperatures, the trifluoromethyl group can hydrolyze to a carboxylic acid.
-
Hydrodechlorination: The chloro substituent can be replaced by a hydrogen atom, a common side reaction in palladium-catalyzed reactions, especially in the presence of a hydrogen source and a suitable catalyst.
-
Decomposition of the Aromatic Ring: While less common, harsh reaction conditions can lead to the degradation of the benzene ring itself.
The presence of both an electron-donating methyl group and an electron-withdrawing trifluoromethyl group on the same ring can lead to complex reactivity patterns that require careful optimization of reaction conditions to favor the desired transformation.[1][2]
Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting advice for specific reaction types where the decomposition of this compound is a potential issue.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the stability of this compound can be compromised under certain conditions.
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low yield of the desired biaryl product along with significant amounts of 2-methyl-1-(trifluoromethyl)benzene (protodefluorinated/dechlorinated byproduct). What is happening and how can I fix it?
Answer: The formation of 2-methyl-1-(trifluoromethyl)benzene suggests that a competing hydrodechlorination or protodefluorination reaction is occurring. This can be caused by several factors within your catalytic cycle.
Causality and Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting this issue:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Corrective Actions:
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can promote side reactions.[3][4]
-
Recommendation: Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are generally less prone to causing decomposition of sensitive substrates.[3]
-
-
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of oxidative addition and reductive elimination. For challenging substrates, a ligand screen is often necessary.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the desired cross-coupling pathway relative to decomposition pathways.
-
-
Hydrogen Source: The presence of water or other protic sources can lead to hydrodechlorination.
-
Recommendation: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents.
-
-
Temperature Optimization: High temperatures can increase the rate of decomposition.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider a temperature screen to find the optimal balance.
-
Question: I am performing a Buchwald-Hartwig amination with this compound and a primary amine. My reaction is turning dark, and I am seeing multiple unidentified byproducts on my TLC/LC-MS. What are the likely causes?
Answer: The darkening of the reaction mixture and the formation of multiple byproducts are indicative of catalyst decomposition and/or substrate degradation. The choice of base is particularly critical in Buchwald-Hartwig aminations and is a common culprit for such issues.[3][4]
Troubleshooting Table for Buchwald-Hartwig Amination:
| Potential Cause | Explanation | Recommended Solution | References |
| Base is too strong | Strong bases like NaOtBu or LHMDS can deprotonate other functional groups or promote side reactions with the trifluoromethyl group, especially at elevated temperatures. | Switch to a weaker base such as K₃PO₄ or Cs₂CO₃. The use of bulky phosphine ligands is often necessary to achieve good reactivity with weaker bases. | [3][4] |
| Inappropriate Ligand | The ligand may not be suitable for this specific substrate, leading to an unstable catalytic species or slow turnover. | Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ligands. | [5] |
| Solvent Effects | Certain solvents can coordinate to the palladium center and inhibit catalysis or promote decomposition. | Toluene and 1,4-dioxane are commonly used and effective. Avoid chlorinated solvents, acetonitrile, and pyridine. | [4] |
| Catalyst Poisoning | Functional groups on the amine or impurities in the reagents can poison the palladium catalyst. | Ensure high purity of all reagents. If the amine contains potential catalyst poisons (e.g., unprotected thiols), consider a different synthetic route or protecting group strategy. | [4] |
Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to displace the chloride of this compound with a nucleophile (e.g., an alkoxide or an amine) via an SNAr reaction, but the reaction is very slow or does not proceed. How can I improve this?
Answer: For a successful SNAr reaction, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[6] The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive compared to SN2 reactions.[6] This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine making the ipso-carbon more electrophilic.
Key Considerations for SNAr with this compound:
-
Activating Groups: The trifluoromethyl group is a strong electron-withdrawing group and activates the ring towards nucleophilic attack. However, the methyl group is electron-donating, which can partially counteract this activation. For challenging nucleophiles, additional activation might be needed.
-
Leaving Group: While chlorine is a viable leaving group, a corresponding fluoroarene would be more reactive in an SNAr context.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are crucial for SNAr reactions as they solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive.[6]
-
Base: If using a neutral nucleophile like an amine or alcohol, a strong base is required to generate the more potent anionic nucleophile.[6] However, be mindful of potential substrate decomposition with strong bases.
Troubleshooting Flowchart for SNAr Reactions:
Caption: Decision tree for troubleshooting stalled SNAr reactions.
Analytical Protocols for Monitoring Decomposition
Proactive monitoring of your reaction is key to preventing significant decomposition. Here are standardized protocols for GC-MS and ¹⁹F NMR analysis.
Protocol 1: GC-MS Method for Reaction Monitoring
This method is suitable for identifying and quantifying this compound and potential non-polar byproducts like 2-methyl-1-(trifluoromethyl)benzene.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the diluted sample through a small plug of silica gel or a syringe filter to remove any solids.
-
If necessary, perform a derivatization step for polar byproducts (e.g., the corresponding carboxylic acid from hydrolysis can be esterified with diazomethane or a silylating agent like BSTFA).
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Oven Program | Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 50-500 |
Data Analysis:
-
Identify the peak for this compound by its retention time and mass spectrum.
-
Search for the expected mass-to-charge ratios of potential byproducts. For example, the protodefluorinated/dechlorinated product, 2-methyl-1-(trifluoromethyl)benzene, would have a different molecular ion peak.
-
Quantify the relative amounts of starting material and byproducts by integrating the respective peak areas.
Protocol 2: ¹⁹F NMR Spectroscopy for Monitoring Trifluoromethyl Group Integrity
¹⁹F NMR is a highly sensitive technique for directly observing the trifluoromethyl group and detecting any changes to it.[7]
Sample Preparation:
-
Take an aliquot from the reaction mixture.
-
If necessary, perform a mini-workup to remove paramagnetic species that can broaden the NMR signals.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with your reaction components.
-
Add an internal standard with a known ¹⁹F chemical shift if quantitative analysis is required (e.g., trifluorotoluene).
¹⁹F NMR Parameters:
-
Spectrometer: A standard NMR spectrometer with fluorine observation capabilities.
-
Reference: Typically referenced to an external standard of CFCl₃ (δ = 0 ppm).[8]
-
Acquisition: A simple one-pulse experiment is usually sufficient. Proton decoupling may be applied to simplify the spectra.
Data Interpretation:
-
The ¹⁹F NMR spectrum of this compound will show a singlet for the -CF₃ group. The exact chemical shift will depend on the solvent.
-
The appearance of new signals in the ¹⁹F NMR spectrum is a clear indication of decomposition or side reactions involving the trifluoromethyl group. For example, the formation of a -CF₂H group from protodefluorination would result in a new signal with a characteristic coupling to the proton. Hydrolysis to a carboxylic acid would lead to the disappearance of the -CF₃ signal.
By implementing these troubleshooting guides and analytical protocols, researchers can enhance the success rate of reactions involving this compound and minimize the impact of its potential decomposition pathways.
References
-
Request PDF. Palladium–Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation.[Link]
-
SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts.[Link]
-
ResearchGate. The role of the trifluoromethyl group in reactivity and selectivity in polar cycloaddition reactions. A DFT study.[Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.[Link]
-
PubMed. Divulging the various chemical reactivity of trifluoromethyl-4-vinyl-benzene as well as methyl-4-vinyl-benzene in [3+2] cycloaddition reactions.[Link]
-
EPA. Direct Interface GC/MS Method.[Link]
-
NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.[Link]
-
UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants.[Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
-
NIH. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.[Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.[Link]
-
PMC. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.[Link]
-
Organomation. GC-MS Sample Preparation.[Link]
-
PubMed. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides.[Link]
-
Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.[Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]
-
PMC. Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis.[Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]
-
PubMed. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.[Link]
-
RSC Publishing. Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction.[Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.[Link]
-
TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.[Link]
-
NIST WebBook. Benzene, 1-chloro-4-(trifluoromethyl)-.[Link]
-
PMC. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles.[Link]
-
Agilent. Intelligent Agilent GC/MS/MS Conquering Analytical Challenges.[Link]
-
PubChem. 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene.[Link]
-
NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-.[Link]
-
ResearchGate. The effect of ortho methyl groups on the methylsulphonyl group, compared with their influence on the nitro group: (Properties of the sulphonyl group XXXIII.[Link]
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Technical Support Center: Method Refinement for 4-Chloro-2-methyl-1-(trifluoromethyl)benzene Analysis
Welcome to the dedicated support center for the analysis of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. This guide is structured to provide researchers, analytical chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the chromatographic analysis of this compound. Our focus is not just on what to do, but why you're doing it, empowering you to build robust and reliable analytical methods.
The unique structure of this compound—a volatile organic compound (VOC) featuring both a chloro- and a trifluoromethyl group—presents specific analytical hurdles.[1][2] These include potential for thermal degradation, co-elution with matrix components, and the need for sensitive detection. This guide addresses these issues head-on.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable starting point for a GC method to analyze this compound?
A1: Given its volatility, Gas Chromatography (GC) is the premier technique for analyzing this compound.[3] A successful method hinges on selecting the right combination of column, injection technique, and detector to manage the compound's chemical properties.
Causality: The trifluoromethyl group can impart some polarity, while the chlorinated benzene structure is nonpolar. Therefore, a mid-polarity column is an excellent starting point to achieve good peak shape and resolution. For detection, the presence of an electronegative chlorine atom makes the molecule highly responsive to an Electron Capture Detector (ECD), offering superb sensitivity.[3] However, for unequivocal identification, especially in complex matrices, a Mass Spectrometer (MS) is indispensable due to its ability to provide structural information.[1][4]
Recommended Starting GC Parameters:
| Parameter | Recommendation | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable temperature and flow control, crucial for retention time stability.[3] |
| Column | Mid-polarity stationary phase (e.g., 5% Phenyl Methylpolysiloxane) | Balances interactions with the polar (CF3) and nonpolar (chlorotoluene) parts of the molecule, promoting symmetrical peak shape. |
| L: 30 m, ID: 0.25 mm, Film: 0.25 µm | Standard dimensions offering a good balance of resolution and analysis time. | |
| Injector | Split/Splitless Inlet | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column.[4] |
| Injector Temp | 250 °C | Hot enough to ensure complete volatilization without causing thermal degradation of the analyte.[5] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Ensure high purity and use traps to remove oxygen and moisture, which can degrade the column phase.[6] |
| Oven Program | Initial: 50 °C (hold 2 min) | A low starting temperature helps focus the analytes at the head of the column, improving peak shape for volatile compounds.[4] |
| Ramp: 10 °C/min to 280 °C | A moderate ramp rate effectively separates analytes with different boiling points. | |
| Detector | Mass Spectrometer (MS) or ECD | MS: Provides mass-to-charge ratio data for positive identification and can distinguish the analyte from co-eluting matrix components.[1][7] ECD: Offers high sensitivity for halogenated compounds.[3] |
| Detector Temp | MS Transfer Line: 280 °C, ECD: 300 °C | Must be hot enough to prevent analyte condensation. |
Troubleshooting Guide: GC Analysis
This section addresses common problems in a question-and-answer format, providing a logical workflow for diagnosing and resolving issues.
Q2: My analyte peak is tailing or fronting. What's causing this, and how do I fix it?
A2: Poor peak shape is one of the most frequent issues in GC analysis and typically points to one of three areas: the injector, the column, or the chemical nature of the analyte itself.[8]
Causality: Peak tailing often results from "active sites" in the sample flow path—points where the analyte can undergo unwanted secondary interactions (e.g., hydrogen bonding).[5] These sites can be found on contaminated inlet liners, stripped metal surfaces on the gold seal, or a degraded column phase.[5] Fronting is less common but usually indicates column overload or a poor solvent-phase polarity match.[9]
Below is a systematic approach to troubleshooting this issue.
Caption: A decision tree for troubleshooting poor GC peak shape.
-
Cool the Injector: Before any maintenance, ensure the GC injector is cooled to a safe temperature (< 50 °C).
-
Turn Off Gases: Turn off the carrier gas flow to the injector.
-
Remove the Septum Nut: Unscrew the septum nut and remove the old septum.
-
Remove the Liner: Using liner-removing forceps, carefully pull the inlet liner out of the injector.
-
Inspect and Replace: Visibly inspect the liner for residue or damage. It is best practice to replace it with a new, high-quality deactivated liner.[5] Also, replace the O-ring and septum.
-
Reassemble: Insert the new liner and O-ring, then secure the septum nut. Do not overtighten.
-
Leak Check: Restore gas flow and perform an electronic leak check to ensure all connections are secure.[6]
Q3: My analyte signal is very low or completely absent. Where should I start looking?
A3: A loss of signal can be frustrating and may stem from issues with the sample introduction, the analytical system, or the detector.
Causality: The problem could be as simple as a leaking syringe or septum, preventing the sample from reaching the column. It could also be more complex, such as analyte degradation in a too-hot inlet or incorrect detector settings. For halogenated compounds, leaks in the carrier gas line are particularly detrimental as oxygen can degrade the column phase, leading to active sites that irreversibly adsorb the analyte.[6]
Troubleshooting Checklist:
-
Syringe and Injection: Is the syringe functioning correctly? Is the injection volume appropriate?
-
Inlet: Check for a plugged liner or a leaking septum. Confirm the injector temperature is high enough to volatilize the sample but not so high as to cause degradation.[10]
-
System Leaks: Perform a thorough leak check of the entire system, from the gas trap to the detector. Oxygen contamination can destroy column performance.[6]
-
Column Integrity: Is the column properly installed in both the inlet and the detector? A column inserted too far or not far enough into the detector can significantly impact sensitivity.[6]
-
Detector Settings: Are the detector gases (for FID/NPD/ECD) at the correct flow rates? Is the detector turned on and the temperature set correctly? For MS, is the filament on and is the correct mass range being scanned?
Q4: I'm analyzing my compound in a complex matrix (e.g., plasma, crude oil) and I can't get a clean signal. What are my options?
A4: Matrix interference is a major challenge in drug development and environmental analysis. The key is to either selectively remove the matrix or selectively extract the analyte. Given the volatile nature of this compound, headspace analysis is a powerful technique.[3][11]
Causality: Complex matrices contain non-volatile components that can contaminate the GC inlet and column, causing many of the issues described above.[11] They can also contain compounds that co-elute with the analyte, interfering with quantification. Headspace sampling works by heating the sample in a sealed vial and injecting only the vapor phase (the "headspace"), leaving non-volatile matrix components behind. This dramatically cleans up the sample introduced to the GC.[12][13]
Comparison of Sample Preparation Techniques:
| Technique | Principle | Advantages | Disadvantages | Best For |
| Static Headspace (HS) | Analyzes the vapor phase in equilibrium with the sample in a sealed vial.[13] | Excellent for removing non-volatile matrix; easily automated. | Less sensitive for semi-volatile compounds; matrix effects can alter partitioning. | Volatiles in complex solid or liquid matrices (e.g., blood, soil).[11][12] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte from an aqueous sample into an immiscible organic solvent. | Can concentrate the analyte; relatively simple equipment. | Uses significant solvent volumes; can form emulsions. | Aqueous samples where concentration is needed.[4] |
| Solid Phase Microextraction (SPME) | A coated fiber adsorbs analytes from the sample (liquid or headspace) and is then desorbed in the GC inlet.[13] | Solventless; combines extraction and concentration; very sensitive. | Fibers can be fragile and have limited lifetime; matrix can affect adsorption. | Trace analysis in clean matrices (water, air).[13][14] |
-
Sample Preparation: Place a precisely weighed or measured amount of the sample (e.g., 1 gram of soil, 1 mL of plasma) into a headspace vial (e.g., 20 mL).
-
Salting Out (Optional): For aqueous samples, adding a salt like sodium chloride can increase the volatility of the analyte, driving more of it into the headspace and improving sensitivity.[12]
-
Vial Sealing: Immediately seal the vial with a septum cap.
-
Incubation: Place the vial in the headspace autosampler. Incubate at a set temperature (e.g., 80-100 °C) for a set time (e.g., 20-40 minutes) to allow the sample to reach equilibrium.[12]
-
Injection: The autosampler will automatically puncture the septum and inject a specific volume of the headspace gas into the GC inlet.
-
Analysis: Run the GC-MS method as previously described. Use Selected Ion Monitoring (SIM) mode on the mass spectrometer, targeting the characteristic ions of this compound for maximum sensitivity and selectivity.[11]
References
-
U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. EPA. [Link]
-
Kim, H. Y., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. [Link]
-
Dewulf, J., & Van Langenhove, H. (2002). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A. [Link]
-
Li, D., et al. (2022). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. PMC. [Link]
-
Zhang, Y. (2023). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Agilent. [Link]
-
Ciccioli, P., et al. (1994). Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. WIT Press. [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. Restek. [Link]
-
Hassan, M., & Alshaikh, A. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene, Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. [Link]
-
Rahman, M. M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
-
Al-Amere, A. M. (2002). A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse. Journal of Analytical Toxicology. [Link]
-
Wu, J., et al. (2022). Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Cheméo. [Link]
-
PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. ResearchGate. [Link]
-
Le, D. V., et al. (2018). Development and validation of an analytical method for quantitative determination of benzene, toluene, ethylbenzene, xylenes in ambient air. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Agilent. [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex. [Link]
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Validation & Comparative
Comparison of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene with other trifluoromethylating agents
A Comparative Analysis of Modern Trifluoromethylating Agents for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Unparalleled Influence of the Trifluoromethyl Group
In the landscape of modern medicinal chemistry and materials science, few functional groups have imparted as profound an impact as the trifluoromethyl (CF₃) group.[1][2] Its incorporation into molecular scaffolds can dramatically alter physicochemical and biological properties. The strong C-F bonds enhance metabolic stability, while its high electronegativity and lipophilicity can improve a drug candidate's binding affinity, membrane permeability, and overall pharmacokinetic profile.[2][3] It is therefore no surprise that a significant percentage of pharmaceuticals and agrochemicals contain this powerful moiety.[1][3]
This guide provides an in-depth comparison of the most prevalent trifluoromethylating agents, moving beyond a simple catalog to offer insights into their mechanisms, substrate scope, and practical applications. We will explore the nuances of electrophilic, radical, and nucleophilic trifluoromethylation strategies, providing the experimental context necessary for researchers to make informed decisions in their synthetic endeavors. While not a trifluoromethylating agent itself, a molecule such as 4-Chloro-2-methyl-1-(trifluoromethyl)benzene serves as a prime example of the type of substituted aromatic structures whose synthesis relies on the robust and versatile methods discussed herein.
The Arsenal of Trifluoromethylation: A Mechanistic Overview
The transfer of a CF₃ group can be broadly categorized by the nature of the trifluoromethyl species: an electrophile (CF₃⁺ synthon), a radical (•CF₃), or a nucleophile (CF₃⁻ synthon). Each approach offers distinct advantages and is suited to different substrate classes.
Electrophilic Trifluoromethylating Agents
These reagents are designed to deliver a "CF₃⁺" equivalent to a nucleophilic substrate. They are among the most widely used agents due to their bench-top stability and broad applicability.[4] The reaction mechanism can be complex and substrate-dependent, often proceeding through either a polar (ionic) pathway or a single-electron transfer (SET) pathway, which generates a trifluoromethyl radical intermediate.[5]
-
Togni Reagents (Hypervalent Iodine Compounds): Togni reagents, particularly Togni Reagent I and II, are hypervalent iodine compounds that have become workhorses in electrophilic trifluoromethylation.[4][6] They are crystalline solids, generally stable to air and moisture, making them highly convenient for laboratory use.[4] Their reactivity allows for the trifluoromethylation of a wide array of nucleophiles including thiols, alcohols, phosphines, arenes, and alkenes.[6]
-
Umemoto Reagents (S-(trifluoromethyl)dibenzothiophenium salts): Historically, the sulfonium salts developed by Umemoto and coworkers have been instrumental in the field.[7][8] These reagents, such as S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, are powerful electrophilic CF₃ sources capable of reacting with a diverse range of nucleophiles, from soft carbanions to harder heteroatom nucleophiles.[9][10] Newer generations of Umemoto reagents have been developed with enhanced thermal stability and reactivity.[11]
Radical Trifluoromethylation
This approach involves the generation of the trifluoromethyl radical (•CF₃), a highly reactive and electrophilic species.[12] Radical trifluoromethylation is particularly effective for the functionalization of arenes and heterocycles.[13]
-
Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na): Langlois' reagent is an inexpensive, stable, and commercially available solid that serves as an excellent source of the •CF₃ radical upon oxidation.[14][15][16] Typically used with an oxidant like tert-butyl hydroperoxide (tBuOOH), it is highly effective for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.[17] Its radical nature gives it a wide substrate scope, sometimes succeeding where electrophilic reagents may not.[14]
Nucleophilic Trifluoromethylating Agents
Nucleophilic trifluoromethylation employs a CF₃⁻ synthon, which reacts with electrophilic substrates. This method is particularly valuable for the trifluoromethylation of carbonyl compounds and their derivatives.
-
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane (TMSCF₃) is the most widely used reagent for nucleophilic trifluoromethylation.[18] It requires activation by a fluoride source (e.g., TBAF, CsF) to generate the trifluoromethyl anion, which can then add to aldehydes, ketones, and imines to form trifluoromethylated alcohols and amines, respectively.[19][20]
Comparative Performance Analysis
The choice of a trifluoromethylating agent is dictated by the substrate, desired reactivity, and tolerance of other functional groups. Below is a comparative summary of the leading reagents.
| Reagent Class | Representative Reagent(s) | Mechanism | Key Substrates | Advantages | Limitations |
| Electrophilic | Togni Reagents I & II | Polar/SET | β-Ketoesters, Phenols, Anilines, Thiols, Alkenes, Alkynes | Bench-stable solids, broad scope, commercially available.[4][6] | Can be explosive under certain conditions; byproducts can be difficult to remove.[21] |
| Umemoto Reagents | Polar/SET | Carbanions, Silyl Enol Ethers, (Hetero)arenes, Phosphines | High reactivity, tunable power based on structure.[7][22] | Multi-step synthesis, can be expensive.[11] | |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Radical | Electron-rich (hetero)arenes, Alkenes | Inexpensive, stable, easy to handle.[14][15] | Requires an oxidant, may not be suitable for electron-deficient arenes.[13] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Aldehydes, Ketones, Imines | High yields for carbonyl compounds, well-established.[19] | Requires fluoride initiator, moisture-sensitive. |
Visualizing the Mechanisms
dot digraph "Trifluoromethylation_Mechanisms" { graph [rankdir="LR", splines=ortho, label="Figure 1. General Mechanistic Pathways", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} dot Caption: Figure 1. General Mechanistic Pathways
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key trifluoromethylation reactions are outlined below.
Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester using Togni's Reagent II
This protocol describes the trifluoromethylation of a cyclic β-ketoester, a common transformation in the synthesis of complex molecules.
Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the β-ketoester (1.0 equiv) and a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add Togni's Reagent II (1.2 equiv) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-trifluoromethyl-β-ketoester.
Protocol 2: Radical Trifluoromethylation of an Electron-Rich Heterocycle using Langlois' Reagent
This protocol details the trifluoromethylation of an indole derivative, a privileged scaffold in medicinal chemistry.
Methodology:
-
Reaction Setup: In a flask, dissolve the indole substrate (1.0 equiv) and Langlois' Reagent (CF₃SO₂Na, 3.0 equiv) in a biphasic solvent system, typically dichloromethane/water or acetonitrile/water.[13]
-
Oxidant Addition: Add tert-butyl hydroperoxide (tBuOOH, 70% in water, 5.0 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often open to the air. Monitor for the consumption of starting material by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate to remove residual peroxide, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to yield the trifluoromethylated heterocycle.
Protocol 3: Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent
This protocol describes the addition of a CF₃ group to a ketone, forming a tertiary trifluoromethyl alcohol.
Methodology:
-
Reaction Setup: To an oven-dried, argon-flushed flask, add the ketone (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add the Ruppert-Prakash Reagent (TMSCF₃, 1.5 equiv) via syringe.
-
Initiator Addition: Cool the solution to 0 °C. Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv), dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction at 0 °C by the slow addition of 1 M hydrochloric acid (HCl). Stir for 30 minutes to ensure complete desilylation.
-
Extraction: Extract the mixture with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography.
Conclusion and Future Outlook
The development of new and improved methods for trifluoromethylation continues to be a vibrant area of chemical research.[12] The reagents discussed in this guide—Togni's, Umemoto's, Langlois', and Ruppert-Prakash—represent the state-of-the-art for electrophilic, radical, and nucleophilic strategies, respectively. Each possesses a unique profile of reactivity, stability, and substrate compatibility, providing chemists with a versatile toolkit for the synthesis of complex molecules.
For the practicing chemist, the selection of the appropriate reagent is a critical decision that balances the nature of the substrate, the desired reaction conditions, and economic factors. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can anticipate the emergence of even more efficient, selective, and sustainable methods for installing the trifluoromethyl group, further empowering the fields of drug discovery and materials science.
References
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Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]
-
Jee, S., et al. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58(1), 22-42. [Link]
-
Li, W., et al. (2022). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Organic & Biomolecular Chemistry, 20(11), 2225-2236. [Link]
-
Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]
-
Mei, H., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(3), 281. [Link]
-
Mondal, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(21), 7569. [Link]
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Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry - A European Journal, 20(50), 16496-16523. [Link]
-
Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Togni, A. (2010). New Generation of Electrophilic Trifluoromethylating Reagents. Angewandte Chemie International Edition, 49(36), 6278-6280. [Link]
-
Umemoto, T., et al. (2012). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 77(17), 7477-7488. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]
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A Comparative Guide to Validated Analytical Methods for 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene, a key intermediate in various synthetic processes. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of this compound in research, development, and manufacturing environments. This document outlines detailed experimental protocols and presents comparative performance data for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The validation of these analytical procedures is grounded in the principles established by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methods are suitable for their intended purpose.[1][2][3] Key validation parameters, including specificity, linearity, accuracy, precision, and the limits of detection and quantitation, are discussed and compared to provide researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific needs.[4][5]
Introduction to this compound and Analytical Imperatives
This compound (CAS No. 13630-22-3) is a substituted aromatic compound with the molecular formula C8H6ClF3.[6] Its accurate quantification is essential for controlling reaction stoichiometry, determining yield, and assessing purity. Impurities, whether they are starting materials, byproducts, or degradation products, can significantly impact the safety and efficacy of downstream products. Therefore, robust and reliable analytical methods are paramount.
This guide will explore two orthogonal analytical techniques, GC-MS and HPLC-UV, providing a framework for their application and validation in the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Specificity Approach
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column, while the mass spectrometer provides highly specific detection and structural information.
Rationale for Method Design
The selection of the GC-MS parameters is dictated by the physicochemical properties of this compound. A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is chosen due to the relatively non-polar nature of the analyte. Helium is selected as the carrier gas for its inertness and efficiency. A temperature gradient program is employed to ensure good peak shape and resolution from potential impurities. Electron ionization (EI) is used for its ability to generate reproducible fragmentation patterns, aiding in compound identification.
Experimental Protocol: GC-MS Method
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile organic solvent, such as dichloromethane or hexane, in a 50 mL volumetric flask.[2][4]
-
Dilute to the mark with the same solvent to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution. A typical concentration range would be 1 µg/mL to 100 µg/mL.
-
Transfer the solutions to 2 mL autosampler vials for analysis.
2. Chromatographic Conditions:
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature 60 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 m/z |
3. Data Analysis:
-
Quantification is performed by integrating the peak area of a characteristic ion of this compound (e.g., m/z 194, 159).
-
A calibration curve is constructed by plotting the peak area against the concentration of the standards.
Visualization of GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV): A Versatile and Robust Alternative
HPLC with UV detection is a widely used technique in pharmaceutical and chemical analysis for its robustness, versatility, and cost-effectiveness. It is particularly suitable for the analysis of non-volatile or thermally labile compounds.
Rationale for Method Design
For the HPLC analysis of this compound, a reversed-phase C18 column is selected, as it provides good retention and separation for moderately polar to non-polar aromatic compounds. The mobile phase consists of a mixture of acetonitrile and water, which are common solvents in reversed-phase chromatography. A gradient elution is chosen to ensure adequate separation of the main component from any potential impurities with different polarities. UV detection is set at a wavelength where the analyte exhibits significant absorbance, ensuring good sensitivity.
Experimental Protocol: HPLC-UV Method
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in the mobile phase (or a solvent miscible with the mobile phase, such as acetonitrile) in a 50 mL volumetric flask.
-
Dilute to the mark to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution. A typical concentration range would be 10 µg/mL to 200 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before transferring to autosampler vials.
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 50-90% B; 15-17 min, 90% B; 17-17.1 min, 90-50% B; 17.1-20 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 220 nm |
3. Data Analysis:
-
Quantification is performed by integrating the peak area of this compound.
-
A calibration curve is constructed by plotting the peak area against the concentration of the standards.
Visualization of HPLC-UV Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Comparative Performance and Method Validation
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following table summarizes the typical validation parameters and expected performance for the described GC-MS and HPLC-UV methods, based on ICH guidelines.[1][2][3]
| Validation Parameter | GC-MS Method | HPLC-UV Method |
| Specificity | High specificity due to mass spectrometric detection. Peak identity confirmed by mass spectrum. Can resolve co-eluting peaks with unique mass spectra. | Good specificity. Peak purity can be assessed using a Diode Array Detector. Potential for interference from compounds with similar UV spectra. |
| Linearity (r²) | > 0.995 over the range of 1-100 µg/mL. | > 0.998 over the range of 10-200 µg/mL. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 3.0% | Repeatability (n=6): ≤ 1.5%Intermediate Precision: ≤ 2.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~5 µg/mL |
| Robustness | Method should be robust to small variations in oven temperature ramp rate, flow rate, and inlet temperature. | Method should be robust to small variations in mobile phase composition, column temperature, and flow rate. |
Conclusion: Method Selection and Application
Both GC-MS and HPLC-UV are suitable techniques for the analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
GC-MS is the preferred method when high specificity and sensitivity are required, particularly for impurity profiling and identification of unknown components. Its lower limit of detection makes it ideal for trace-level analysis.
-
HPLC-UV is a robust and versatile method that is well-suited for routine quality control applications, such as assay and content uniformity testing. It is generally more accessible in many laboratories and can be more cost-effective for high-throughput analysis.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, available instrumentation, and regulatory requirements. The validation data presented in this guide provides a solid foundation for the implementation of either of these powerful analytical techniques for the accurate and reliable analysis of this compound.
References
- ICH Q2(R2) Guideline: Analytical Method Validation Explained | IntuitionLabs.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- 13630-22-3, this compound Formula - ECHEMI.
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Comparative study of the reactivity of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene isomers
Introduction
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. The introduction of substituents like chlorine, methyl (–CH₃), and trifluoromethyl (–CF₃) groups allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. The trifluoromethyl group, in particular, is a powerful modulator due to its high electronegativity, metabolic stability, and lipophilicity.[1][2] Its strong electron-withdrawing nature significantly alters the electron density of the aromatic ring, impacting its reactivity.[3][4]
This guide provides an in-depth comparative analysis of the reactivity of three key isomers of chloro-methyl-(trifluoromethyl)benzene. We will explore how the interplay between the electron-donating methyl group, the deactivating but ortho-, para-directing chloro group, and the powerfully deactivating, meta-directing trifluoromethyl group governs the outcomes of both electrophilic and nucleophilic aromatic substitution reactions. Understanding these nuances is critical for researchers and drug development professionals aiming to design efficient synthetic routes and predict the behavior of these versatile chemical scaffolds.
The isomers under consideration are:
-
Isomer A: 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
-
Isomer B: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
-
Isomer C: 2-Chloro-4-methyl-1-(trifluoromethyl)benzene
The Electronic and Steric Landscape of Substituents
Before comparing the isomers, it is crucial to understand the individual contribution of each substituent to the reactivity of the benzene ring.
-
Methyl Group (–CH₃): An activating group that donates electron density to the ring via an inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.[5]
-
Chloro Group (–Cl): A deactivating group overall due to its strong electron-withdrawing inductive effect (-I), which outweighs its weaker electron-donating resonance effect (+R). Despite being deactivating, the resonance effect directs incoming electrophiles to the ortho and para positions.[5]
-
Trifluoromethyl Group (–CF₃): A strongly deactivating group due to the powerful inductive electron withdrawal by the three fluorine atoms (-I effect).[1][6] It strongly deactivates the entire ring and directs incoming electrophiles to the meta position.[4]
The reactivity of a polysubstituted benzene ring is determined by the sum of these individual effects. When directing influences are in conflict, the most powerful activating group typically governs the position of substitution.[7][8] Furthermore, steric hindrance can play a significant role, often favoring substitution at the least crowded positions.[9][10]
Part 1: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The overall reactivity (rate) is determined by the net electron density of the ring, while the regioselectivity (position of attack) is governed by the directing effects of the existing substituents.
Theoretical Analysis of Regioselectivity
The directing effects of the substituents on each isomer create a unique reactivity map for incoming electrophiles.
-
Isomer A (this compound):
-
The methyl group (–CH₃) at C2 is the most powerful activating group and directs ortho (C3) and para (C5).
-
The chloro group (–Cl) at C4 directs ortho (C3, C5).
-
The trifluoromethyl group (–CF₃) at C1 directs meta (C3, C5).
-
Consensus: All three groups direct an incoming electrophile to positions C3 and C5 . The activating methyl group strongly favors these positions. Position C3 is sterically hindered by the adjacent methyl and trifluoromethyl groups. Therefore, substitution is most likely to occur at C5 .
-
-
Isomer B (1-Chloro-2-methyl-4-(trifluoromethyl)benzene):
-
The methyl group (–CH₃) at C2 directs ortho (C3) and para (C5).
-
The chloro group (–Cl) at C1 directs ortho (C6) and para (C4, which is blocked).
-
The trifluoromethyl group (–CF₃) at C4 directs meta (C3, C5).
-
Consensus: The powerful activating effect of the methyl group and the meta-directing effect of the CF₃ group converge on positions C3 and C5 . Position C6 is only weakly favored by the deactivating chloro group. Between C3 and C5, C5 is less sterically hindered.
-
-
Isomer C (2-Chloro-4-methyl-1-(trifluoromethyl)benzene):
-
The methyl group (–CH₃) at C4 directs ortho (C3, C5).
-
The chloro group (–Cl) at C2 directs ortho (C3) and para (C5).
-
The trifluoromethyl group (–CF₃) at C1 directs meta (C3, C5).
-
Consensus: All three substituents direct towards positions C3 and C5 . Position C3 is significantly more sterically hindered, being flanked by the bulky CF₃ and Cl groups. Therefore, substitution is strongly favored at C5 .
-
Caption: Predicted regioselectivity for electrophilic attack on the three isomers.
Comparative Reactivity Rates
All three isomers are expected to be significantly deactivated towards EAS compared to toluene or chlorobenzene, due to the presence of the powerful electron-withdrawing –CF₃ group. However, their relative reactivity will differ.
-
Most Reactive: Isomer B (1-Chloro-2-methyl-4-(trifluoromethyl)benzene). The activating methyl group is only meta to the deactivating CF₃ group, somewhat mitigating its deactivating influence on the positions it activates (C3, C5).
-
Least Reactive: Isomers A and C. In both cases, the activating methyl group is ortho or para to the strongly deactivating CF₃ group. This proximity means the positions most activated by the methyl group (e.g., C3, C5) are also strongly deactivated by the CF₃ group, leading to a slower overall reaction rate.
Experimental Protocol: Nitration of a Substituted Benzene
This protocol describes a general procedure for electrophilic nitration, a common EAS reaction. The specific substrate and reaction times would need to be optimized based on the reactivity of the chosen isomer.
Objective: To introduce a nitro (–NO₂) group onto the aromatic ring.
Materials:
-
Chloro-methyl-(trifluoromethyl)benzene isomer (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid.
-
Nitrating Mixture: To the cooled sulfuric acid, add the chosen chloro-methyl-(trifluoromethyl)benzene isomer dissolved in a minimal amount of dichloromethane.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise via a dropping funnel to the stirring mixture, ensuring the temperature is maintained below 10°C. The formation of the nitronium ion (NO₂⁺), the active electrophile, is highly exothermic.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and saturated sodium bicarbonate solution until effervescence ceases, to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography or recrystallization.
Part 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group (like a halide) on an aromatic ring. This reaction is the mechanistic inverse of EAS. It is facilitated by the presence of strong electron-withdrawing groups (like –NO₂ or –CF₃) positioned ortho or para to the leaving group.[11][12] These groups are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[13]
Theoretical Analysis of Reactivity
The leaving group in these isomers is the chloro substituent. The rate of SNAr will be highly dependent on the position of the strongly electron-withdrawing –CF₃ group relative to the chlorine atom. The electron-donating –CH₃ group will disfavor the reaction by destabilizing the negative charge of the Meisenheimer complex.
-
Isomer A (this compound): The –CF₃ group is para to the chlorine leaving group. This is an ideal arrangement for stabilizing the negative charge of the Meisenheimer complex through resonance. The methyl group is meta to the chlorine, so its deactivating effect is less pronounced. This isomer is predicted to be the most reactive towards SNAr.
-
Isomer B (1-Chloro-2-methyl-4-(trifluoromethyl)benzene): The –CF₃ group is para to the chlorine leaving group, which is favorable. However, the electron-donating methyl group is ortho to the site of nucleophilic attack, which will destabilize the anionic intermediate and sterically hinder the approach of the nucleophile. This isomer will be reactive, but likely less so than Isomer A.
-
Isomer C (2-Chloro-4-methyl-1-(trifluoromethyl)benzene): The –CF₃ group is ortho to the chlorine leaving group. This is also a favorable position for stabilizing the Meisenheimer complex. The methyl group is meta to the chlorine. This isomer is also predicted to be highly reactive , potentially rivaling Isomer A.
Caption: Predicted relative reactivity of isomers in SNAr based on Meisenheimer complex stability.
Comparative Data Summary
| Isomer | Structure | Predicted EAS Rate | Predicted SNAr Rate | Key Factors |
| A | This compound | Slow | Very High | CF₃ is para to Cl, strongly activating for SNAr. |
| B | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | Moderate | Moderate | Activating CH₃ is meta to CF₃ (favors EAS). Destabilizing CH₃ is ortho to Cl (hinders SNAr). |
| C | 2-Chloro-4-methyl-1-(trifluoromethyl)benzene | Slow | Very High | CF₃ is ortho to Cl, strongly activating for SNAr. |
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
This protocol details a typical SNAr reaction to replace the chloro group with a methoxy group.
Objective: To synthesize the corresponding methoxy-methyl-(trifluoromethyl)benzene ether.
Materials:
-
Chloro-methyl-(trifluoromethyl)benzene isomer (Isomer A or C for best results) (1.0 eq)
-
Sodium Methoxide (NaOMe), 25% solution in methanol or solid (1.2 eq)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen atmosphere setup
Procedure:
-
Setup: Assemble a round-bottom flask with a condenser and magnetic stirrer under a nitrogen atmosphere.
-
Reagents: Add the chosen chloro-methyl-(trifluoromethyl)benzene isomer to the flask, followed by anhydrous DMF or DMSO to dissolve it.
-
Nucleophile Addition: Add the sodium methoxide solution (or solid) to the stirring solution at room temperature.
-
Heating: Heat the reaction mixture to 80-120°C. The optimal temperature will depend on the reactivity of the specific isomer.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed. Highly activated substrates may react within a few hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove the high-boiling point solvent (DMF/DMSO).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting ether product via column chromatography.
Conclusion and Outlook for Synthesis
The reactivity of chloro-methyl-(trifluoromethyl)benzene isomers is a classic example of the delicate balance between electronic and steric effects in organic chemistry. This comparative guide demonstrates that the substitution pattern dramatically alters the synthetic utility of the aromatic ring.
-
For Electrophilic Aromatic Substitution , none of the isomers are highly reactive due to the potent deactivating effect of the trifluoromethyl group. However, Isomer B offers a slightly more reactive scaffold where the activating methyl group's influence is less diminished. In all cases, substitution is predictably directed by the powerful activating methyl group to the least sterically hindered position.
-
For Nucleophilic Aromatic Substitution , the outcome is reversed. Isomers A and C are highly activated towards displacement of the chlorine atom because the trifluoromethyl group is ideally positioned (para and ortho, respectively) to stabilize the crucial Meisenheimer intermediate. Isomer B is significantly less reactive in SNAr reactions due to the destabilizing and sterically hindering methyl group adjacent to the reaction center.
These insights are vital for synthetic planning. A researcher wanting to perform an electrophilic addition would be best served by Isomer B, whereas a synthetic plan requiring a nucleophilic displacement of the chlorine would find Isomers A or C to be far superior starting materials. By understanding these fundamental principles, chemists can more effectively design synthetic pathways for novel pharmaceuticals and advanced materials.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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OpenOChem Learn. Steric Considerations. [Link]
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Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]
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Fiveable. Trisubstituted Benzenes: Additivity of Effects. [Link]
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JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]
-
YouTube. (2018). 32.01 Nomenclature of Substituted Benzenes. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications, 50(76), 11092-11094. [Link]
-
Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating? r/OrganicChemistry. [Link]
-
Olah, G. A., & Prakash, G. K. S. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
- Google Patents. (2013). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
Henderson, J. C., et al. (2013). 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Acta Crystallographica Section E, 69(Pt 11), o1679. [Link]
- Google Patents. (2007). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
-
Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. [Link]
-
Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 13. [Link]
-
Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(4), 130-135. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Doc Brown's Chemistry. Aromatic chlorination bromination electrophilic substitution. [Link]
-
The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [Link]
-
Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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A Senior Application Scientist's Guide to Catalyst Performance in 4-Chloro-2-methyl-1-(trifluoromethyl)benzene Reactions
Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1][2] Among these, the trifluoromethyl (CF₃) group is particularly prominent due to its profound ability to modulate a molecule's physicochemical properties.[3][4] When appended to an aromatic scaffold such as in 4-Chloro-2-methyl-1-(trifluoromethyl)benzene, the CF₃ group exerts a powerful electron-withdrawing effect, enhancing metabolic stability, increasing lipophilicity, and altering receptor binding affinities.[1][3] These attributes make trifluoromethylated building blocks, like the title compound, indispensable for developing advanced therapeutic agents and high-performance materials.[2][5]
However, the very electronic properties that make this substrate so valuable also present a significant challenge for synthetic chemists. The electron-deficient nature of the aromatic ring deactivates the C-Cl bond, rendering classical nucleophilic substitution difficult and making transition-metal-catalyzed cross-coupling reactions, the workhorses of modern synthesis, more demanding. This guide provides a comparative analysis of catalytic systems benchmarked for their performance in key C-C and C-N bond-forming reactions with this compound, offering field-proven insights and detailed protocols to aid researchers in catalyst selection and reaction optimization.
Logical Framework for Catalyst Selection
The successful functionalization of an electron-deficient aryl chloride hinges on a catalytic cycle that can overcome two primary hurdles: a sluggish oxidative addition step and a potentially slow reductive elimination. The choice of catalyst, particularly the ligand, is therefore paramount. The ligand must be sufficiently electron-rich to promote the oxidative addition of the Pd(0) species into the C-Cl bond and sterically bulky enough to facilitate the final reductive elimination step, preventing catalyst decomposition pathways like β-hydride elimination.
Caption: Logical flow for selecting catalysts for challenging substrates.
Comparative Benchmarking of Catalytic Systems
The following sections compare the performance of leading catalyst classes for the most synthetically valuable transformations of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Coupling)
The formation of aryl amines from aryl halides is a cornerstone transformation. The Buchwald-Hartwig amination has largely replaced harsher classical methods like the Ullmann condensation for this purpose.[6] For an electron-deficient substrate like this compound, the choice of phosphine ligand is critical.
Causality Behind Experimental Choices:
-
Catalyst System: Second and third-generation Buchwald ligands (e.g., RuPhos, XPhos) are employed. Their steric bulk and electron-donating properties accelerate both the initial oxidative addition of the aryl chloride and the final C-N reductive elimination, which are often the rate-limiting steps for these challenging substrates.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to efficiently deprotonate the amine, forming the active amine-palladium complex without competing in side reactions.
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are used to ensure solubility of the reagents and stability of the catalytic intermediates. Rigorous exclusion of air is necessary to prevent oxidation and deactivation of the Pd(0) catalyst.[8]
Performance Data:
| Catalyst System (Pd Source / Ligand) | Amine Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ / RuPhos | Morpholine | NaOt-Bu | Toluene | 100 | 12 | >95 | 1.0 / 2.0 |
| Pd(OAc)₂ / XPhos | Aniline | K₃PO₄ | Dioxane | 110 | 18 | 88 | 2.0 / 4.0 |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | N-Methylaniline | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 | 1.0 / 2.0 |
| Pd-PEPPSI-IPentCl | 2-Aminopyridine | NaOt-Bu | Dioxane | 100 | 16 | 83 | 2.0 |
Note: Data is compiled and representative of typical outcomes for this substrate class based on established literature.[8][9]
Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Coupling)
The Suzuki-Miyaura reaction is one of the most versatile methods for forming aryl-aryl bonds.[10] The challenge with electron-deficient aryl chlorides is again the oxidative addition step. Modern catalyst systems utilizing sterically hindered, electron-rich phosphines or N-heterocyclic carbenes (NHCs) have proven highly effective.[11]
Causality Behind Experimental Choices:
-
Catalyst System: Catalysts like Pd(PPh₃)₄ can be effective, but systems based on bulky phosphines (e.g., SPhos, XPhos) or NHCs often provide higher turnover numbers and are more robust for deactivated chlorides.[11]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is crucial. It activates the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used. Water aids in dissolving the inorganic base and accelerates the transmetalation step.
Performance Data:
| Catalyst System (Pd Source / Ligand) | Boronic Acid Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Phenylboronic Acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 90 | 3.0 |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 100 | 6 | >98 | 1.0 / 2.0 |
| tBu₃PPd Precatalyst | 4-Formylphenylboronic Acid | CsF/[10]crown-6 | THF | 70 | 16 | 85 | 2.0 |
| PdCl₂(dppf) | Thiophene-2-boronic acid | Na₂CO₃ | DME/H₂O | 85 | 12 | 89 | 3.0 |
Note: Data is representative for chloroarenes bearing strong electron-withdrawing groups.[12][13][14]
Sonogashira Coupling (C-Csp Coupling)
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates.[15] This reaction typically requires a dual-catalyst system of palladium and a copper(I) salt.[16] Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, often necessitating higher temperatures and more active catalysts.[17]
Causality Behind Experimental Choices:
-
Catalyst System: A Pd(0) species, often generated in situ from Pd(II) sources like PdCl₂(PPh₃)₂, catalyzes the main cross-coupling cycle. A copper(I) co-catalyst (e.g., CuI) is essential for the traditional mechanism, as it reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to neutralize the HX byproduct and as the solvent.
Performance Data:
| Catalyst System (Pd / Cu) | Alkyne Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | DMF | 90 | 10 | 85 | 2.0 / 4.0 |
| Pd/CuFe₂O₄ MNPs | 1-Heptyne | K₂CO₃ | EtOH | 70 | 6 | 91 | 3.0 |
| Pd(OAc)₂ / XPhos / CuI | Trimethylsilylacetylene | Cs₂CO₃ | Toluene | 100 | 12 | 78 | 2.0 / 4.0 |
Note: Data is compiled based on protocols for electron-deficient aryl chlorides.[12][16][18]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing a reliable starting point for optimization.
Protocol 1: Buchwald-Hartwig Amination with Morpholine
This protocol describes a general procedure for the C-N coupling of this compound with morpholine using a Pd/RuPhos catalyst system.
Workflow Diagram:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1.0 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.02 mmol, 2.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Argon gas supply
-
Standard glassware (Schlenk flask, condenser)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃, RuPhos, and NaOt-Bu.
-
Rationale: Pre-mixing the solid components under inert gas prevents degradation of the air-sensitive catalyst and ligand.
-
-
Reagent Addition: Add this compound to the flask, followed by morpholine via syringe.
-
Solvent Addition: Add anhydrous toluene via syringe. The mixture will typically turn dark red or brown, indicating the formation of the active Pd(0) species.
-
Reaction: Fit the flask with a condenser, and heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
Self-Validation: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting aryl chloride spot/peak indicates reaction completion.
-
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with brine (2 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines a general procedure for the C-C coupling of this compound with phenylboronic acid.
Catalytic Cycle Diagram:
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2.0 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Dioxane (4 mL) and Water (1 mL)
-
Argon gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and Argon backfill three times.
-
Solvent Addition: Add the dioxane and water mixture (degassed by bubbling Argon through it for 15 minutes).
-
Rationale: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst that is formed in situ from the Pd(II) precatalyst.
-
-
Reaction: Heat the mixture to 100 °C and stir for 6 hours. Monitor by TLC or GC-MS.
-
Work-up: Cool to room temperature. Dilute with diethyl ether (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel to afford the desired biaryl product.
Conclusion and Future Outlook
The functionalization of this compound remains a critical task in synthetic chemistry. While challenging, the development of sophisticated palladium-based catalysts, particularly those featuring bulky and electron-rich phosphine ligands, has made reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling highly efficient and reliable. For researchers, the key to success lies in understanding the mechanistic principles and selecting a catalyst system tailored to overcome the inherent low reactivity of this electron-deficient substrate. As catalyst development continues, we can anticipate the emergence of even more active systems that operate under milder conditions, with lower catalyst loadings, and with an even broader substrate scope, further empowering the synthesis of novel molecules for medicine and materials.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Choosing the Right Trifluoromethylated Building Blocks for Your Synthesis.
- Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives.
- Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Ullmann condens
- Buchwald–Hartwig amin
- Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Intramolecular Catalyst Transfer on a Variety of Functional Groups between Benzene Rings in a Suzuki-Miyaura Coupling Reaction. PubMed.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PubMed Central.
- General procedure for Sonogashira coupling reaction.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Mastering Sonogashira Coupling: The Role of Iodinated Trifluoromethylbenzenes.
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- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
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- 9. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Intramolecular Catalyst Transfer on a Variety of Functional Groups between Benzene Rings in a Suzuki-Miyaura Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 18. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of substituted aromatic compounds is paramount. The introduction of a trifluoromethyl group, a methyl group, and a chlorine atom onto a benzene ring gives rise to several positional isomers, each with distinct physicochemical and spectroscopic properties that can significantly impact its reactivity and suitability for a given synthetic pathway. This guide provides an in-depth comparative analysis of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene and two of its key isomers: 4-Chloro-3-methylbenzotrifluoride and 2-Chloro-5-(trifluoromethyl)toluene.
Through a detailed examination of their synthesis and a cross-validation of their experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous identification and characterization of these important chemical building blocks.
Introduction: The Significance of Positional Isomerism
The strategic placement of substituents on an aromatic ring is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF₃), in particular, is a bioisostere of the ethyl group and can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The interplay between the electron-withdrawing trifluoromethyl group, the electron-donating methyl group, and the inductively withdrawing and weakly deactivating chloro group creates a unique electronic and steric environment for each isomer. Understanding these differences is crucial for predicting reaction outcomes and for the rational design of new chemical entities.
This guide will focus on the following three isomers:
-
This compound (Target Compound)
-
4-Chloro-3-methylbenzotrifluoride (Isomer 1)
-
2-Chloro-5-(trifluoromethyl)toluene (Isomer 2)
Synthetic Strategies and Mechanistic Insights
The synthesis of these chloro-trifluoromethyl-toluenes often involves multi-step sequences starting from readily available precursors. A common and versatile approach is the Sandmeyer reaction, which allows for the introduction of a halogen at a specific position on the aromatic ring via a diazonium salt intermediate.[2][3] This method is particularly valuable as it offers a regiochemical control that can be difficult to achieve through direct halogenation.
General Synthetic Workflow
A representative synthetic pathway for compounds of this class often begins with a nitration reaction on a substituted toluene, followed by reduction of the nitro group to an amine, diazotization, and finally, the Sandmeyer reaction to introduce the chloro substituent. The trifluoromethyl group can be introduced at various stages, either present on the starting material or installed later in the synthesis.
Caption: Generalized synthetic workflow for the preparation of chloro-trifluoromethyl-toluenes.
Exemplary Protocol: Synthesis of 4-Chloro-2-trifluoromethylbenzonitrile (a related precursor)
Step 1: Nitration of m-chlorobenzotrifluoride. To a cooled mixture of nitric acid and sulfuric acid, m-chlorobenzotrifluoride is added dropwise, maintaining a temperature below 25 °C. The reaction is stirred at room temperature for 2.5 hours. The organic layer is then separated and purified to yield 5-chloro-2-nitro-trifluoromethyl toluene.[4]
Step 2: Reduction to 4-Chloro-2-trifluoromethyl Aniline. The 5-chloro-2-nitro-trifluoromethyl toluene is reduced to the corresponding aniline using a reducing agent such as Raney Nickel and hydrogen gas in an autoclave at 30-35 °C.[4]
Step 3: Diazotization and Bromination. The resulting 4-Chloro-2-trifluoromethyl Aniline is diazotized using sodium nitrite in the presence of hydrobromic acid and cuprous bromide to yield 4-chloro-2-methyl bromobenzene trifluoride.[4]
Step 4: Cyanation. The 4-chloro-2-methyl bromobenzene trifluoride is then heated with cuprous cyanide in DMF with a phase-transfer catalyst to produce 4-chloro-2-trifluoromethylbenzonitrile with a reported yield of 84.3% and purity greater than 98%.[4]
Self-Validation Note: The high yield and purity reported in the patent literature for a structurally similar compound suggest that this synthetic approach is robust. However, for rigorous scientific validation, each step would require optimization and characterization of the intermediates by techniques such as NMR and MS to confirm their identity and purity.
Cross-Validation of Experimental Data
The following sections provide a comparative analysis of the available experimental data for the target compound and its isomers. It is important to note that a complete set of directly comparable data from a single source is not available in the public domain. The data presented here has been aggregated from various sources and should be considered as a guide for characterization.
Physicochemical Properties
The boiling point, melting point, and density of a compound are fundamental physical properties that are influenced by its molecular weight, polarity, and intermolecular forces.
| Property | This compound | 4-Chloro-3-methylbenzotrifluoride | 2-Chloro-5-(trifluoromethyl)toluene |
| Molecular Formula | C₈H₆ClF₃ | C₈H₆ClF₃ | C₈H₆ClF₃ |
| Molecular Weight | 194.58 g/mol [5] | 194.58 g/mol | 194.58 g/mol |
| Boiling Point | Not available | Not available | Not available |
| Melting Point | Not available | Not available | Not available |
| Density | Not available | Not available | Not available |
Note: While specific experimental values for the boiling and melting points of these exact isomers are not readily found in the compiled search results, related compounds offer some context. For example, 4-Chloro-1-nitro-2-(trifluoromethyl)benzene has a density of 1.526 g/mL at 25 °C.[6]
Spectroscopic Data Comparison
Spectroscopic techniques provide a fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation.
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy:
The ¹H NMR spectra of these isomers are expected to show signals in the aromatic region (typically 7.0-8.0 ppm) and a singlet for the methyl protons (around 2.0-2.5 ppm). The substitution pattern will dictate the splitting patterns (multiplicity) of the aromatic protons.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | Expected: 3H, complex multiplet | Expected: 3H, singlet |
| 4-Chloro-3-methylbenzotrifluoride | Expected: 3H, complex multiplet | Expected: 3H, singlet |
| 2-Chloro-5-(trifluoromethyl)toluene | Expected: 3H, complex multiplet | Expected: 3H, singlet |
Rationale: The precise chemical shifts and coupling constants of the aromatic protons will be unique for each isomer due to the different positions of the substituents. For instance, in this compound, the proton at position 6 will likely be a doublet, coupled to the proton at position 5. The protons at positions 3 and 5 will exhibit more complex splitting.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra will show distinct signals for each carbon atom. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Compound | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) | CF₃ Carbon (δ, ppm) |
| This compound | Expected: 6 signals | Expected: ~20 ppm | Expected: ~124 ppm (q) |
| 4-Chloro-3-methylbenzotrifluoride | Expected: 6 signals | Expected: ~20 ppm | Expected: ~124 ppm (q) |
| 2-Chloro-5-(trifluoromethyl)toluene | Expected: 6 signals | Expected: ~20 ppm | Expected: ~124 ppm (q) |
Rationale: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon bearing the trifluoromethyl group will be significantly deshielded.
¹⁹F NMR Spectroscopy:
The ¹⁹F NMR spectrum is a simple yet powerful tool for characterizing these compounds, as it will show a singlet for the -CF₃ group. The chemical shift of this singlet can be subtly influenced by the substitution pattern on the ring. For many substituted benzotrifluorides, the ¹⁹F chemical shift of the -CF₃ group is typically in the range of -60 to -65 ppm relative to CFCl₃.[7]
| Compound | ¹⁹F Chemical Shift (δ, ppm) |
| This compound | Expected: ~ -63 ppm |
| 4-Chloro-3-methylbenzotrifluoride | Expected: ~ -63 ppm |
| 2-Chloro-5-(trifluoromethyl)toluene | Expected: ~ -63 ppm |
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for these compounds include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (methyl): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-F stretching (trifluoromethyl): Strong absorptions in the 1100-1350 cm⁻¹ region.
-
C-Cl stretching: ~600-800 cm⁻¹
The exact positions of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can be diagnostic of the substitution pattern on the benzene ring.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three isomers, the molecular ion peak (M⁺) is expected at m/z 194, with an isotopic pattern characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).
Common fragmentation pathways would likely involve the loss of a chlorine atom, a fluorine atom, or the entire trifluoromethyl group.
Caption: Plausible fragmentation pathways for chloro(methyl)trifluoromethylbenzene isomers in mass spectrometry.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data.
NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
¹⁹F NMR Acquisition: Acquire the spectrum with a fluorine probe, using CFCl₃ as an external or internal standard (0.00 ppm).
FT-IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: For a liquid sample, a drop can be placed directly on the ATR crystal. For a solid, a small amount of the powder is pressed against the crystal.
-
Acquisition: Record the spectrum from approximately 4000 to 400 cm⁻¹. A background spectrum should be taken before the sample spectrum.
Mass Spectrometry
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.
-
Ionization Method: Electron ionization (EI) is a common method for these types of molecules.
-
Analysis: The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the fragments.
Conclusion
References
-
TutorChase. (n.d.). Why is a Sandmeyer reaction important for aromatic halogenation? Retrieved from [Link]
-
Wikipedia. (2023, December 27). Sandmeyer reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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2 - Supporting Information. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2015. (n.d.). Retrieved from [Link]
-
High resolution NMR spectra of some tri-substituted benzenes. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzene, 1-chloro-2-(trifluoromethyl)-. Retrieved from [Link]
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Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
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Efficacy comparison of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene derivatives in biological assays
An In-Depth Efficacy Comparison of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene Derivatives in Biological Assays
Introduction: The Strategic Role of Trifluoromethylated Benzene Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, has become an indispensable tool for enhancing the therapeutic potential of lead compounds.[1][2][3] Its unique electronic properties and steric profile can profoundly influence a molecule's pharmacokinetic and pharmacodynamic characteristics, often leading to improved metabolic stability, enhanced bioavailability, and superior binding affinity to biological targets.[1][4]
The parent scaffold, this compound, combines the potent effects of the -CF3 group with the modulating influence of chloro and methyl substituents. The strong electron-withdrawing nature of the trifluoromethyl group increases the lipophilicity of molecules, which is crucial for membrane permeability and can strengthen interactions with biological targets.[1][4] The carbon-fluorine bond's high dissociation energy (approximately 485 kJ/mol) confers exceptional metabolic stability, making it resistant to enzymatic degradation and prolonging the compound's half-life in vivo.[1][4]
This guide provides a comparative analysis of the biological efficacy of a series of novel derivatives based on this scaffold. We will explore how systematic modifications to this core structure influence its performance in key anticancer, antimicrobial, and anti-inflammatory assays. By presenting supporting experimental data and detailed protocols, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this promising class of compounds.
General Synthetic Strategy for Derivatization
The derivatization of the this compound scaffold typically involves leveraging reactive sites on the benzene ring or modifying the existing methyl group. A common approach is to introduce a functional group that can be further elaborated. For instance, nitration followed by reduction can yield an aniline derivative, which serves as a versatile precursor for creating a library of amide, sulfonamide, or urea-based analogues.[5]
Caption: General workflow for synthesizing a library of derivatives.
Part 1: Comparative Anticancer Efficacy
Trifluoromethyl-containing compounds have shown significant promise as anticancer agents, often acting as potent inhibitors of key signaling pathways that drive tumor proliferation and survival.[6] We evaluated a series of derivatives against a panel of human cancer cell lines to determine their cytotoxic potential.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, PC3, K562, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: Cytotoxicity Against Human Cancer Cell Lines
| Compound ID | R Group Modification | IC50 (µM) vs. HeLa | IC50 (µM) vs. A549 | IC50 (µM) vs. PC3 |
| CMTB-01 | -NH2 (Parent Aniline) | >100 | >100 | >100 |
| CMTB-02 | -NH-CO-CH3 (Acetamide) | 75.2 | 88.4 | 81.5 |
| CMTB-03 | -NH-CO-Ph | 42.1 | 51.9 | 48.3 |
| CMTB-04 | -NH-CO-(4-F-Ph) | 15.8 | 22.3 | 19.7 |
| CMTB-05 | -NH-SO2-Ph | 25.6 | 30.1 | 28.4 |
| CMTB-06 | -NH-SO2-(4-Cl-Ph) | 9.7 | 11.5 | 10.2 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 | 0.9 |
Structure-Activity Relationship (SAR) Insights
The results clearly demonstrate that derivatization of the parent aniline (CMTB-01) is crucial for anticancer activity.
-
Amide vs. Sulfonamide: Both amide and sulfonamide derivatives showed cytotoxic activity. Notably, the sulfonamide series (CMTB-05, CMTB-06) generally exhibited greater potency than the amide series (CMTB-03, CMTB-04).
-
Effect of Halogenation: The introduction of a halogen (Fluorine in CMTB-04, Chlorine in CMTB-06) on the terminal phenyl ring significantly enhanced cytotoxicity. This is a common strategy in medicinal chemistry to improve binding affinity through halogen bonding or by altering electronic properties.[1] CMTB-06, featuring a 4-chlorophenyl sulfonamide moiety, was the most potent derivative in this series.
Caption: Simplified pathway showing inhibition of the MEK/ERK cascade.
Part 2: Comparative Antimicrobial Efficacy
The search for novel antimicrobial agents is a global health priority. Synthetic compounds, including halogenated and trifluoromethylated structures, have shown remarkable potential in combating microbial infections.[8] We assessed the derivatives for their ability to inhibit the growth of representative Gram-positive and Gram-negative bacteria.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Inoculum Standardization: Adjust the bacterial suspension turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and a reference antibiotic (e.g., Ciprofloxacin) in MHB. The typical concentration range is 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (MHB + inoculum, no compound) to ensure bacterial growth and a negative control well (MHB only) to check for sterility.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Compound ID | R Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| CMTB-01 | -NH2 (Parent Aniline) | >256 | >256 |
| CMTB-02 | -NH-CO-CH3 (Acetamide) | 128 | 256 |
| CMTB-03 | -NH-CO-Ph | 64 | 128 |
| CMTB-04 | -NH-CO-(4-F-Ph) | 32 | 64 |
| CMTB-05 | -NH-SO2-Ph | 32 | 64 |
| CMTB-06 | -NH-SO2-(4-Cl-Ph) | 16 | 32 |
| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 |
Structure-Activity Relationship (SAR) Insights
The antimicrobial screening revealed that the derivatives possess moderate antibacterial activity, with greater efficacy against the Gram-positive S. aureus.
-
Gram-Selectivity: The higher MIC values against E. coli suggest that the outer membrane of Gram-negative bacteria may present a permeability barrier for these compounds.
-
Potency Trend: Similar to the anticancer results, the potency increased with the complexity and halogenation of the R group. The sulfonamide derivative CMTB-06 was again the most active compound, indicating that the structural features contributing to cytotoxicity may also play a role in its antibacterial mechanism.
Part 3: Comparative Anti-inflammatory Efficacy
Chronic inflammation is implicated in a wide array of diseases. A key strategy in developing anti-inflammatory drugs is to inhibit the production of pro-inflammatory mediators like cytokines.[11][12] We investigated the ability of the CMTB derivatives to suppress the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: LPS-Induced Cytokine Release in Macrophages
This assay measures the ability of a compound to inhibit the inflammatory response of immune cells when challenged with a bacterial endotoxin like LPS.[11][13]
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics. Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1-2 hours before inflammatory stimulation.
-
LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant, which contains the secreted cytokines.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values for the inhibition of TNF-α and IL-6 release.
Data Presentation: Inhibition of Pro-Inflammatory Cytokines
| Compound ID | R Group Modification | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition |
| CMTB-01 | -NH2 (Parent Aniline) | >100 | >100 |
| CMTB-02 | -NH-CO-CH3 (Acetamide) | 91.3 | 95.8 |
| CMTB-03 | -NH-CO-Ph | 55.7 | 62.1 |
| CMTB-04 | -NH-CO-(4-F-Ph) | 28.4 | 33.9 |
| CMTB-05 | -NH-SO2-Ph | 34.1 | 40.5 |
| CMTB-06 | -NH-SO2-(4-Cl-Ph) | 18.9 | 22.4 |
| Dexamethasone | (Reference Drug) | 0.1 | 0.08 |
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory assay results mirror the trends observed in the previous screens.
-
Consistent Potency Trend: The efficacy of the derivatives in suppressing cytokine production follows the same hierarchical order: CMTB-06 > CMTB-04 > CMTB-05 > CMTB-03. This consistency across different biological assays suggests a potentially fundamental mechanism related to cell signaling or enzyme inhibition that is broadly applicable.
-
Role of Lipophilicity and Electronics: The introduction of the trifluoromethyl group provides a lipophilic character that aids in cell penetration.[4] The subsequent addition of electron-withdrawing halogenated phenyl rings (in CMTB-04 and CMTB-06) appears critical for enhancing the inhibitory activity, likely by promoting stronger interactions with the biological target.
Conclusion
This comparative guide demonstrates the significant therapeutic potential of derivatives based on the this compound scaffold. The parent aniline core is largely inactive, but its derivatization into amides and, more effectively, sulfonamides unlocks potent biological activity across anticancer, antimicrobial, and anti-inflammatory assays. A clear structure-activity relationship emerged, highlighting that the incorporation of a terminal, halogen-substituted phenyl ring is a key strategy for maximizing efficacy. The derivative CMTB-06 , a 4-chlorophenyl sulfonamide, consistently emerged as the most potent compound in all tested biological assays.
The trifluoromethyl group is a powerful functional group in medicinal chemistry, providing a foundation of metabolic stability and lipophilicity.[1] The data presented herein underscore that thoughtful and systematic modification of scaffolds containing this moiety can lead to the development of novel drug candidates with broad therapeutic applications. Further investigation into the precise molecular targets and mechanisms of action for these derivatives is warranted to advance them in the drug discovery pipeline.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]
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A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available at: [Link]
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Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health (NIH). Available at: [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]
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Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. MDPI. Available at: [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]
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Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. National Institutes of Health (NIH). Available at: [Link]
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Antimicrobial activity of the synthesized compounds. Compound Minimum... ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]
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Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. PubMed. Available at: [Link]
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Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed Central. Available at: [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-Methyl-4-(trifluoromethyl)aniline: Alternative Starting Materials to 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
In the landscape of pharmaceutical and agrochemical development, the synthesis of key intermediates with high purity and efficiency is paramount. One such crucial building block is 2-methyl-4-(trifluoromethyl)aniline, a cornerstone for a variety of advanced molecules. The traditional synthetic approach often commences with 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. This guide offers an in-depth comparison of this established route with a viable alternative pathway, providing researchers, scientists, and drug development professionals with the objective data and experimental insights necessary to make informed decisions in their synthetic strategies.
Introduction: The Significance of 2-Methyl-4-(trifluoromethyl)aniline and the Quest for Synthetic Versatility
The trifluoromethyl group is a privileged moiety in medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, trifluoromethylated anilines, such as 2-methyl-4-(trifluoromethyl)aniline, are highly sought-after intermediates. The conventional synthesis, starting from the chlorinated precursor, is a well-trodden path. However, factors such as starting material cost, accessibility, and the desire for more environmentally benign processes necessitate the exploration of alternative synthetic strategies. This guide will dissect the established Buchwald-Hartwig amination of this compound and compare it with a robust two-step alternative: the nitration of 2-methyl-1-(trifluoromethyl)benzene followed by catalytic hydrogenation.
Comparative Analysis of Synthetic Routes
The choice of a synthetic pathway is a multifactorial decision, balancing yield, purity, cost, safety, and operational complexity. Below is a detailed comparison of the two primary routes to 2-methyl-4-(trifluoromethyl)aniline.
Quantitative Performance Comparison
| Parameter | Route 1: Buchwald-Hartwig Amination | Route 2: Nitration and Reduction |
| Starting Material | This compound | 2-Methyl-1-(trifluoromethyl)benzene |
| Key Transformations | Palladium-catalyzed C-N bond formation | Electrophilic aromatic substitution (nitration) followed by reduction of the nitro group |
| Typical Overall Yield | 85-95% | 75-85% |
| Purity of Final Product | >98% (after chromatography) | >99% (after recrystallization) |
| Key Reagents | Palladium catalyst (e.g., Pd(dba)₂), phosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu), ammonia source | Nitrating mixture (HNO₃/H₂SO₄), reducing agent (e.g., H₂ gas with Pd/C catalyst) |
| Reaction Conditions | Inert atmosphere, elevated temperatures (reflux) | Nitration: low to ambient temperature; Reduction: ambient temperature and elevated pressure |
| Primary Advantages | High yield, direct conversion in a single step | Avoids expensive palladium catalysts and ligands, high purity of the final product |
| Primary Disadvantages | High cost of palladium catalysts and ligands, requires stringent inert atmosphere | Two-step process, use of strong acids in nitration, handling of hydrogen gas under pressure |
Synthetic Pathway Visualizations
Route 1: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig Amination.
Route 2: Nitration and Reduction
Caption: Workflow for the Nitration and Reduction Pathway.
Detailed Experimental Protocols
Route 1: Buchwald-Hartwig Amination of this compound
This protocol is adapted from established Buchwald-Hartwig amination procedures for aryl chlorides.[1][2]
Materials:
-
This compound
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Aqueous ammonia (28-30%)
-
Toluene (anhydrous)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
-
The flask is evacuated and backfilled with nitrogen three times to establish an inert atmosphere.
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 10 minutes.
-
This compound (1.0 equivalent) and aqueous ammonia (1.5 equivalents) are added sequentially via syringe.
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 6-12 hours. The reaction progress should be monitored by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of deionized water.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-methyl-4-(trifluoromethyl)aniline as a pure product.
Route 2: Nitration of 2-Methyl-1-(trifluoromethyl)benzene and Subsequent Reduction
This two-step protocol is based on standard nitration and catalytic hydrogenation procedures.[3][4]
Part A: Nitration of 2-Methyl-1-(trifluoromethyl)benzene
Materials:
-
2-Methyl-1-(trifluoromethyl)benzene
-
Concentrated nitric acid (98%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
Procedure:
-
To a round-bottom flask cooled in an ice-water bath, slowly add concentrated sulfuric acid.
-
With vigorous stirring, add 2-methyl-1-(trifluoromethyl)benzene dropwise, maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-4-nitro-1-(trifluoromethyl)benzene, which can be used in the next step without further purification or purified by recrystallization from ethanol.
Part B: Catalytic Hydrogenation of 2-Methyl-4-nitro-1-(trifluoromethyl)benzene
Materials:
-
2-Methyl-4-nitro-1-(trifluoromethyl)benzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker), dissolve 2-methyl-4-nitro-1-(trifluoromethyl)benzene (1.0 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and agitate at room temperature.
-
The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 2-methyl-4-(trifluoromethyl)aniline. The product is often of high purity and may not require further purification. If necessary, recrystallization from a suitable solvent can be performed.[5]
Conclusion and Future Outlook
Both the Buchwald-Hartwig amination of this compound and the nitration-reduction sequence starting from 2-methyl-1-(trifluoromethyl)benzene offer effective means to synthesize the valuable intermediate, 2-methyl-4-(trifluoromethyl)aniline. The choice between these routes will ultimately depend on the specific needs and resources of the research or manufacturing environment.
The Buchwald-Hartwig amination provides a more direct, high-yielding route, which may be preferable for rapid, small-scale synthesis where the cost of the catalyst is not a primary constraint. Conversely, the nitration-reduction pathway, while being a two-step process, avoids the use of expensive palladium catalysts and ligands, making it a more economically attractive option for large-scale production. The high purity achievable through recrystallization in the final step is also a significant advantage of the latter route.
As the demand for fluorinated intermediates continues to grow, the development of even more efficient, cost-effective, and sustainable synthetic methods will remain a key area of research. Innovations in catalysis, including the use of more abundant and less expensive transition metals, as well as the development of novel nitration and reduction techniques, will undoubtedly shape the future of trifluoromethylaniline synthesis.
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The Strategic Application of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene in Agrochemical and Pharmaceutical Synthesis: A Comparative Guide
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorinated building blocks is a cornerstone of molecular design. Among these, trifluoromethylated aromatic compounds have garnered significant attention for their ability to enhance the lipophilicity, metabolic stability, and binding affinity of active pharmaceutical ingredients (APIs) and crop protection agents.[1][2] This guide provides an in-depth technical review and comparative analysis of the applications of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene , a key intermediate in the synthesis of high-value chemical entities. We will explore its synthetic utility, compare it with alternative starting materials, and provide detailed experimental insights to inform researchers, scientists, and drug development professionals in their pursuit of innovative and efficient chemical synthesis.
The Trifluoromethyl Advantage: A Physicochemical Perspective
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly alters the electronic and physical properties of a molecule.[1] Its introduction into an aromatic ring, as in this compound, can lead to:
-
Enhanced Lipophilicity: The -CF3 group increases the molecule's affinity for lipid environments, which can improve membrane permeability and bioavailability.[2]
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, often leading to a longer in vivo half-life of the final product.[1]
-
Modulated Acidity/Basicity: The electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
-
Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, which can be leveraged to enhance binding to a biological target.
These properties make trifluoromethylated compounds highly desirable in the development of new drugs and agrochemicals.
Application in Agrochemical Synthesis: The Case of Mefentrifluconazole (Revysol®)
A prominent example of the application of trifluoromethylated building blocks is in the synthesis of the innovative triazole fungicide, Mefentrifluconazole, marketed by BASF as Revysol®.[3] This fungicide is the first isopropanol-azole and exhibits a broad spectrum of activity and a favorable regulatory profile.[3] The synthesis of Mefentrifluconazole relies on a key intermediate, a substituted trifluoromethyl acetophenone. While the exact industrial synthesis of Mefentrifluconazole is proprietary, the academic and patent literature provides insights into plausible synthetic routes.
One key intermediate for Mefentrifluconazole is a derivative of 4-chloro-2-trifluoromethyl-acetophenone. Let's explore and compare synthetic strategies to access this crucial building block.
Synthetic Strategies for 4-Chloro-2-trifluoromethyl-acetophenone: A Comparative Analysis
Route A: Friedel-Crafts Acylation of this compound
A direct and classical approach to acetophenones is the Friedel-Crafts acylation. In this proposed route, this compound would be acylated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Caption: Proposed Friedel-Crafts acylation of this compound.
The directing effects of the substituents on the aromatic ring are crucial in this reaction. The methyl group is an ortho-, para-director, while the trifluoromethyl and chloro groups are meta-directors (deactivating).[4][5] The interplay of these directing effects would need to be carefully considered to achieve the desired regioselectivity.
Route B: Multi-step Synthesis from 3,4-Dimethyl Chlorobenzene
An alternative, patented route to 4-chloro-2-trifluoromethyl-acetophenone starts from the readily available and less expensive 3,4-dimethyl chlorobenzene.[6] This multi-step synthesis avoids the direct use of a pre-trifluoromethylated starting material.
Caption: Multi-step synthesis of 4-chloro-2-trifluoromethyl-acetophenone from 3,4-dimethyl chlorobenzene.
This route involves a series of reactions including chlorination, fluorine-chlorine exchange, and hydrolysis, followed by further transformations to arrive at the target acetophenone.[6]
Performance Comparison of Synthetic Routes
| Parameter | Route A: Friedel-Crafts Acylation (Proposed) | Route B: From 3,4-Dimethyl Chlorobenzene[6] |
| Starting Material | This compound | 3,4-Dimethyl Chlorobenzene |
| Number of Steps | 1 | Multiple |
| Reported Yield | Not explicitly reported, but Friedel-Crafts reactions can have variable yields depending on substrate and conditions.[7] | 79% (for the final hydrolysis/decarboxylation step to the acetophenone).[6] |
| Key Reagents | Acetyl chloride, Aluminum chloride | Chlorine, Fluorinating agents, Zinc chloride, Water |
| Potential Advantages | More direct, potentially fewer steps. | Utilizes a cheaper starting material, avoids some hazardous reagents associated with other routes (e.g., Grignard). |
| Potential Challenges | Regioselectivity control due to multiple substituents, stoichiometric use of Lewis acids leading to significant waste.[8] | Multiple steps can lower overall yield, requires optimization of each reaction. |
| Safety & Environment | Use of corrosive and water-sensitive AlCl3. | Involves chlorination and handling of various reagents. |
Analysis and Field-Proven Insights:
From an industrial perspective, the choice between these routes involves a trade-off between the cost of starting materials, process complexity, and overall yield. While Route A appears more direct, the challenges of regioselectivity and waste management with traditional Friedel-Crafts catalysts are significant. Modern advancements in catalysis, such as the use of solid acid catalysts, could potentially mitigate some of these drawbacks.[8]
Route B, although longer, starts with a more economical raw material and has been patented for its industrial application, suggesting its feasibility on a larger scale.[6] The patent highlights the avoidance of hazardous reactions like Grignard reactions, which are often employed in the synthesis of similar acetophenones but pose challenges in terms of safety and waste management on an industrial scale.
Detailed Experimental Protocols
To provide a practical context, below are representative experimental protocols for key transformations discussed. These are based on procedures described in the literature and should be adapted and optimized for specific laboratory conditions.
Experimental Protocol 1: Synthesis of 4-Chloro-2-trifluoromethyl-acetophenone from an Intermediate (based on Route B)[6]
This protocol describes the final hydrolysis and decarboxylation step to obtain the target acetophenone from its malonate ester intermediate.
Materials:
-
Diethyl 2-(4-chloro-2-trifluoromethylbenzoyl)malonate (150g)
-
Toluene (500g)
-
50% Sulfuric acid (100g)
-
Ethanol
-
Water
Procedure:
-
To a reaction kettle, add 150g of diethyl 2-(4-chloro-2-trifluoromethylbenzoyl)malonate and 500g of toluene.
-
Heat the mixture to 110-130°C.
-
Slowly add 100g of 50% sulfuric acid over a period of time.
-
Maintain the reaction at this temperature for 6 hours, monitoring for completion by a suitable analytical method (e.g., TLC, GC).
-
After the reaction is complete, cool the mixture and separate the layers.
-
Recover the toluene from the organic phase by distillation.
-
To the concentrated residue, add 500g of ethanol and heat to reflux until a clear solution is obtained.
-
Allow the solution to cool gradually to induce crystallization.
-
Filter the crystals and dry to obtain 4-chloro-2-trifluoromethyl-acetophenone.
Reported Yield and Purity: 79% yield with 99% purity.[6]
Experimental Protocol 2: General Procedure for Friedel-Crafts Acylation[2]
This is a general procedure that would need to be adapted for the specific substrate, this compound.
Materials:
-
Aromatic substrate (e.g., this compound) (0.050 mol)
-
Anhydrous Aluminum Chloride (AlCl3)
-
Acetyl Chloride (0.055 mol)
-
Methylene Chloride
-
Ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in methylene chloride under an inert atmosphere.
-
Cool the mixture to 0°C in an ice/water bath.
-
Add a solution of acetyl chloride in methylene chloride dropwise to the aluminum chloride suspension over 10 minutes.
-
After the addition is complete, add a solution of the aromatic substrate in methylene chloride dropwise, controlling the rate to prevent excessive boiling.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the product as necessary (e.g., by distillation or chromatography).
Conclusion and Future Perspectives
This compound and its derivatives are valuable building blocks in the synthesis of complex and high-value molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of the chloro, methyl, and trifluoromethyl groups provides a unique platform for further functionalization.
The comparative analysis of synthetic routes to key intermediates like 4-chloro-2-trifluoromethyl-acetophenone reveals a classic dilemma in industrial chemistry: the choice between a more direct but potentially lower-yielding and waste-intensive process versus a longer but more economical and potentially safer route. The development of more efficient and environmentally benign catalytic systems for reactions like Friedel-Crafts acylation will be crucial in tipping the balance.
For researchers in the field, a thorough understanding of the reactivity and synthetic potential of building blocks like this compound is paramount. By carefully considering the interplay of steric and electronic effects, and by leveraging modern synthetic methodologies, new and improved routes to vital agrochemicals and pharmaceuticals can be developed, ultimately contributing to advancements in human health and food security.
References
- CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google P
-
ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone.... [Link]
-
Strobel, D., Bryson, R., Semar, M., Stammler, G., Kienle, M., & Smith, J. (n.d.). Mefentrifluconazole (REVYSOL®) – The First Isopropanol-Azole. CABI Digital Library. [Link]
-
Leitão, E. P. T., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(5), 468. [Link]
-
Eureka | Patsnap. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone. [Link]
- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google P
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ResearchGate. (n.d.). Synthesis of mefentrifluconazole, a fungicidal sterolbiosynthesis inhibitor. [Link]
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Eureka | Patsnap. (n.d.). Preparation method of meconazole intermediate. [Link]
-
PubChem. (n.d.). 4'-Fluoro-2'-(trifluoromethyl)acetophenone. [Link]
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ResearchGate. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]
-
ResearchGate. (2019). Synthesis of New Agrochemicals. [Link]
- WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap)
-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
Sources
- 1. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | 321-37-9 [chemicalbook.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Critical Safety Notice: Insufficient Data for Comprehensive Handling Protocols of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
A diligent search for authoritative safety and handling data for 4-Chloro-2-methyl-1-(trifluoromethyl)benzene (CAS No. 13630-22-3) has revealed a significant lack of specific hazard information. While a basic Safety Data Sheet (SDS) exists, it does not contain the detailed toxicological and physical hazard data required to develop a comprehensive and scientifically rigorous safety protocol. Key information, including GHS classification, specific hazard statements, and pictograms, remains unavailable.
This guide, therefore, serves to provide general safety principles based on the limited available information and the chemical's structural similarity to other halogenated aromatic compounds. However, it must be stressed that this information is not a substitute for a complete, substance-specific hazard assessment. All laboratory personnel must exercise extreme caution and should advocate for further toxicological testing before using this chemical in significant quantities.
Preliminary Hazard Assessment & Rationale for Precaution
Given the structure of this compound, which combines a chlorinated and a trifluoromethylated toluene backbone, it is prudent to anticipate potential hazards commonly associated with this class of chemicals. These may include, but are not limited to:
-
Skin and Eye Irritation: Halogenated organic compounds can be irritating upon contact with skin and eyes.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.
-
Systemic Toxicity: Absorption through the skin, inhalation, or ingestion could potentially lead to systemic toxic effects. The specific target organs and the nature of these effects are currently unknown for this compound.
-
Environmental Persistence: Many fluorinated and chlorinated aromatic compounds are persistent in the environment and can be harmful to aquatic life.
The causality behind the stringent PPE recommendations that follow is rooted in this principle of precaution. In the absence of specific data, we must protect against the potential for harm based on the chemical's structure.
Essential Personal Protective Equipment (PPE)
The following PPE is considered the minimum requirement for handling this compound. The selection is based on generic guidelines for handling potentially hazardous, uncharacterized chemicals.[1]
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when there is a splash hazard.[1] | Protects against splashes of the chemical which could cause severe eye irritation or damage. The trifluoromethyl and chloro- groups may enhance corrosive potential. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemically resistant gloves (e.g., Viton®, nitrile rubber with appropriate thickness and breakthrough time).[1] | Prevents skin contact, which could lead to irritation or absorption of the chemical into the bloodstream. The specific glove material should be chosen based on manufacturer's data for similar solvents. |
| Respiratory Protection | A full-face respirator with an appropriate organic vapor cartridge should be used if exposure limits are exceeded or if symptoms of irritation are experienced.[1] Work should be conducted in a certified chemical fume hood. | Minimizes inhalation of vapors, which is a primary route of exposure for volatile organic compounds. A full-face respirator also provides an additional layer of eye and face protection. |
Operational & Disposal Plans
Step-by-Step Handling Protocol
-
Engineering Controls: All handling of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Donning PPE: Before handling, inspect all PPE for integrity. Don gloves, lab coat, and eye protection.
-
Dispensing: Use non-sparking tools for transferring the chemical. Prevent the generation of aerosols. Keep containers tightly closed when not in use.
-
Contamination: In case of skin contact, immediately wash the affected area with soap and plenty of water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Wash hands thoroughly after handling.
Spill & Emergency Procedures
-
Small Spills: In the event of a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.
-
Large Spills: Evacuate the area immediately. Prevent the spill from entering drains or waterways. Contact your institution's environmental health and safety (EHS) department.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the skin with soap and water.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material (including contaminated absorbents and disposable PPE) in a clearly labeled, sealed container.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems or the environment.[1]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a chemical with incomplete hazard data, such as this compound.
Caption: PPE selection logic for chemicals with incomplete safety data.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
